molecular formula C14H23NO3 B13767435 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- CAS No. 7565-15-3

2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-

カタログ番号: B13767435
CAS番号: 7565-15-3
分子量: 253.34 g/mol
InChIキー: GGNGMTHUWLMRPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

7565-15-3

分子式

C14H23NO3

分子量

253.34 g/mol

IUPAC名

1-(3-methoxypropylamino)-3-phenoxybutan-2-ol

InChI

InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3

InChIキー

GGNGMTHUWLMRPQ-UHFFFAOYSA-N

正規SMILES

CC(C(CNCCCOC)O)OC1=CC=CC=C1

製品の起源

United States
Foundational & Exploratory

Engineering Beta-Adrenergic Modulators: A Technical Guide to Aryloxyaminobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Beta-adrenergic receptors (β-ARs) are critical G-protein-coupled receptors (GPCRs) responsible for mediating cardiovascular and pulmonary physiological responses [](). Historically, the most successful β-AR antagonists (beta-blockers) have been derived from the aryloxypropanolamine structural class 1. However, in the continuous pursuit of subtype-selective ligands—specifically targeting the β1 receptor for cardioselectivity or the β2 receptor for vascular and pulmonary applications—medicinal chemists have explored extending the aliphatic linker of the pharmacophore.

This whitepaper examines the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of aryloxyaminobutanol derivatives , specifically the threo-1-(aryloxy)-3-(alkylamino)butan-2-ols. The core hypothesis driving this structural modification was that introducing an alkyl substitution at the carbon atom alpha to the amino function could sterically guide the ligand toward enhanced vascular (β2) selectivity 2.

Mechanistic Pathways of Beta-Adrenergic Signaling

To understand the pharmacological impact of these derivatives, we must map the downstream signaling cascade. β-ARs couple primarily to the stimulatory G-protein (Gs) . Endogenous agonist binding induces a conformational shift that exchanges GDP for GTP on the Gs alpha subunit, subsequently activating adenylyl cyclase (AC) 3. AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA) [[3]](). PKA phosphorylation of downstream targets mediates physiological responses, such as smooth muscle relaxation (β2) or increased cardiac chronotropy (β1) 3. Aryloxyaminobutanol antagonists competitively occupy the orthosteric site, preventing this cascade [[4]]().

Pathway Ligand Aryloxyaminobutanol (Antagonist) Receptor β-Adrenergic Receptor (β1 / β2) Ligand->Receptor Competitively Blocks G_Protein Gs Protein Complex Receptor->G_Protein Activates (if Agonist) AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Muscle Relaxation) PKA->Response Phosphorylates

Fig 1: Beta-adrenergic signaling cascade and the inhibitory intervention of antagonists.

Experimental Methodologies: Synthesis & Validation

To rigorously evaluate novel aryloxyaminobutanol derivatives, a self-validating workflow encompassing chemical synthesis, radioligand displacement, and functional assays is required.

Protocol 1: Synthesis of threo-1-(Aryloxy)-3-(alkylamino)butan-2-ols

Causality & Reasoning: The epoxide ring-opening reaction is chosen because it allows for stereospecific generation of the threo diastereomer. β-AR binding is highly stereoselective, requiring precise spatial orientation of the hydroxyl and amine groups for hydrogen bonding with the receptor's Asp113 and Asn312 residues.

  • Epoxide Formation: React the appropriate substituted phenol with 3-chloro-1,2-epoxybutane in the presence of anhydrous potassium carbonate (

    
    ) and reflux in acetone.
    
    • Validation Check:

      
       acts as a mild base to deprotonate the phenol without causing unwanted side reactions, yielding the corresponding aryloxybutylene oxide.
      
  • Ring Opening (Amination): Dissolve the purified aryloxybutylene oxide in isopropyl alcohol. Add a 5-fold molar excess of the target alkylamine (e.g., isopropylamine).

    • Validation Check: Excess amine is critical to prevent the newly formed secondary amine from acting as a nucleophile and reacting with another epoxide molecule, which would form unwanted tertiary amine dimers.

  • Reflux & Monitor: Reflux the mixture at 80°C for 6-8 hours. Monitor reaction completion via Thin-Layer Chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the threo diastereomer. Crystallize as a hydrochloride salt using ethanolic HCl to ensure compound stability during aqueous biological assays.

Protocol 2: In Vitro Radioligand Binding Assay

Causality & Reasoning: Radioligand displacement using [3H]-dihydroalprenolol ([3H]-DHA) provides a direct, quantifiable measure of receptor affinity (


) without the confounding variables of signal amplification seen in downstream functional assays.
  • Membrane Preparation: Homogenize tissues expressing β1 (e.g., rat ventricular myocardium) and β2 (e.g., rat lung) receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]-DHA and varying concentrations of the aryloxyaminobutanol derivative (

    
     to 
    
    
    
    M) in a final volume of 250 µL for 60 minutes at 25°C.
  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash filters three times with ice-cold buffer.

    • Validation Check: Lowering the temperature via ice-cold buffer drastically decreases the kinetic off-rate (

      
      ) of the radioligand, preserving the receptor-ligand complexes during the rapid filtration step.
      
  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     values using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 1. Epoxide Ring Opening Step2 2. Chromatographic Purification Step1->Step2 Step3 3. Radioligand Binding Assay Step2->Step3 Step4 4. Functional cAMP Assay Step3->Step4 Step5 5. SAR Data Modeling Step4->Step5

Fig 2: End-to-end self-validating workflow for synthesizing and evaluating beta-blockers.

Quantitative Data Analysis: SAR Insights

Empirical testing of threo-1-(aryloxy)-3-(alkylamino)butan-2-ols revealed critical structure-activity relationship (SAR) insights. Contrary to the initial hypothesis, the substitution of an alkyl group on the alpha carbon of the oxypropanolamine side chain does not inherently lead to enhanced vascular (β2) selectivity 2. Furthermore, these butanol derivatives generally exhibit reduced overall potency as β-adrenoreceptor antagonists compared to their parent 1-(aryloxy)-3-(alkylamino)propan-2-ols [[2]]().

Table 1: Comparative Pharmacological Profile of Aryloxyalkylamines
Compound ClassStructural ModificationRelative β1 AffinityRelative β2 AffinitySelectivity Shift
Aryloxypropanolamines Standard 3-carbon linker (Baseline)High (+++)High (+++)Baseline
Aryloxyaminobutanols Alpha-alkyl substitution (4-carbon)Reduced (+)Reduced (+)Negligible / Unpredictable [[2]]()
Binary Propanolamines (4,4'-linked) Dimeric coupling via 4,4' positionsVery High (++++)Low (+)Strong β1 Selectivity 1
Binary Propanolamines (2,2'-linked) Dimeric coupling via 2,2' positionsLow (+)High (++++)Strong β2 Selectivity 1

Conclusion

The exploration of novel aryloxyaminobutanol derivatives serves as a critical case study in rational drug design. While the addition of an alpha-alkyl group to the traditional propanolamine backbone was a logical step toward engineering β2-selective agents, empirical data demonstrates a general loss of antagonistic potency without the desired gain in selectivity [[2]](). For researchers developing next-generation beta-adrenergic modulators, these findings underscore the strict spatial constraints of the β-AR binding pocket. Future research aiming for high selectivity may find more success in exploring binary (aryloxy)propanolamines [[1]]() or allosteric modulators rather than extending the alkylamine linker.

References

  • Beta-adrenergic blocking agents. 21. threo-1-(Aryloxy)-3-(alkylamino)
  • beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)
  • Source: Wikipedia (wikipedia.org)
  • Source: Sigma-Aldrich (sigmaaldrich.com)
  • Beta-Adrenoceptor Antagonists (Beta-Blockers)

Sources

Structure-activity relationship of phenoxy-substituted amino butanols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Phenoxy-Substituted Amino Butanol Scaffold: A Technical Guide to Structure-Activity Relationships in Adrenergic and Anticonvulsant Therapeutics.

Part 1: Executive Summary & Pharmacological Context

The Privileged Scaffold Phenoxy-substituted amino butanols represent a critical evolution of the classical aryloxypropanolamine pharmacophore (e.g., Propranolol). While the propanolamine linker (3-carbon) is the industry standard for


-adrenergic antagonism, the extension or modification to a butanol linker (4-carbon or branched 3-carbon)  introduces unique steric constraints and chiral complexities that drive receptor subtype selectivity (specifically 

vs.

) and open new therapeutic avenues in anticonvulsant drug discovery.

Therapeutic Dualism

  • Cardiovascular (

    
    -Blockers):  The primary application. The hydroxyl group on the butanol chain mimics the catecholamine hydroxyl, essential for hydrogen bonding with the receptor's Asn293/Asp113 residues. The butanol backbone's rigidity often enhances cardioselectivity (
    
    
    
    ).
  • Neurological (Anticonvulsants): Lipophilic modifications to the phenoxy head and the amine tail allow these compounds to penetrate the Blood-Brain Barrier (BBB), where they act as voltage-gated sodium channel blockers (VGSC), stabilizing neuronal membranes against seizure activity.

Part 2: Chemistry & Synthesis

Synthetic Strategy: The Epoxide Route

The most robust synthetic pathway involves the nucleophilic ring-opening of a substituted phenoxy-epoxide by an amino-butanol derivative. This method preserves stereochemistry and allows for convergent synthesis.

DOT Diagram: Synthetic Pathway

Synthesis cluster_0 Key Stereochemical Checkpoint Phenol Substituted Phenol (Ar-OH) Intermediate Phenoxy-Epoxide Intermediate Phenol->Intermediate K2CO3, Acetone Reflux, 6-12h Epichlorohydrin Epichlorohydrin (Chiral/Racemic) Epichlorohydrin->Intermediate Product Phenoxy-Amino Butanol (Target Scaffold) Intermediate->Product Ring Opening EtOH, Reflux Regioselective Amine Amino-Butanol (H2N-R) Amine->Product

Figure 1: Convergent synthesis via epoxide ring-opening. The choice of chiral epichlorohydrin determines the C2 stereochemistry.

Protocol: Synthesis of 1-(4-Chlorophenoxy)-3-aminobutan-2-ol

Validation: This protocol ensures regioselectivity toward the secondary alcohol.

  • Epoxidation: Dissolve 4-chlorophenol (10 mmol) in acetone (50 mL). Add anhydrous

    
     (15 mmol) and stir at RT for 30 min. Add epichlorohydrin (20 mmol) dropwise. Reflux for 8 hours. Filter inorganic salts and evaporate solvent.
    
  • Purification (Intermediate): Flash chromatography (Hexane:EtOAc 9:1) to isolate the glycidyl ether.

  • Aminolysis: Dissolve the glycidyl ether (5 mmol) in absolute ethanol (20 mL). Add 2-amino-1-butanol (or relevant amine) (6 mmol).

  • Reflux: Heat to reflux for 12 hours. Monitor TLC for disappearance of epoxide.

  • Workup: Evaporate ethanol. Dissolve residue in DCM, wash with water and brine. Dry over

    
    .
    
  • Crystallization: Convert to Hydrochloride salt using ethereal HCl for stability and solubility testing.

Part 3: Structure-Activity Relationship (SAR)

The SAR of phenoxy-amino butanols is governed by three distinct regions: The Aryl Head , the Linker , and the Amine Tail .

DOT Diagram: SAR Logic Map

SAR Scaffold Phenoxy-Amino Butanol Scaffold Head Region A: Phenoxy Ring (Lipophilicity & Electronics) Scaffold->Head Linker Region B: Butanol Chain (Chirality & Spacing) Scaffold->Linker Tail Region C: Amine Substituent (Steric Bulk & Receptor Fit) Scaffold->Tail H1 H1 Head->H1 Para-Substitution (EWG) Increases Potency (Cl, F, NO2) H2 H2 Head->H2 Ortho-Substitution Steric Clash (Reduces Affinity) L1 L1 Linker->L1 Hydroxyl Group Essential for H-Bond (Asn293) L2 L2 Linker->L2 Erythro vs Threo Erythro = High Selectivity (Beta-1) T1 T1 Tail->T1 Branched Alkyl (t-Butyl) Max Beta-Blockade T2 T2 Tail->T2 Arylalkyl (Benzyl) Max Anticonvulsant Activity

Figure 2: Dissection of the pharmacophore into three tunable regions determining therapeutic outcome.

Region A: The Phenoxy Head (Electronic Tuning)

The electronic nature of the phenoxy ring dictates binding affinity and metabolic stability.

  • Electron Withdrawing Groups (EWG): Substitution at the para position with halides (Cl, F) or nitriles (CN) significantly enhances biological activity. This increases the acidity of the phenols (if metabolized) and improves lipophilicity (

    
    ) for membrane intercalation.
    
  • Steric Hindrance: Ortho substitution often decreases affinity due to steric clash with the receptor binding pocket, unless the group is small (e.g., methyl).

Region B: The Butanol Linker (The Stereochemical Switch)

This is the differentiator from standard beta-blockers.

  • Chain Length: Extending from propanol to butanol increases lipophilicity.

  • Chirality: The presence of two chiral centers (in branched butanols) creates diastereomers (erythro and threo).

    • Insight: The dl-erythro isomer often exhibits superior cardioselectivity (

      
      ) compared to the threo form. This is likely due to the specific conformational lock required to fit the 
      
      
      
      pocket while excluding the
      
      
      pocket.
  • Hydroxyl Necessity: The secondary -OH is non-negotiable; it forms a critical hydrogen bond with Aspartate residues in the receptor.

Region C: The Amine Tail (The Functional Toggle)
  • For Beta-Blockade: Bulky aliphatic groups are required. Tert-butyl > Isopropyl > Ethyl . The bulky group fits into the hydrophobic pocket of the GPCR.

  • For Anticonvulsant Activity: The tail must be lipophilic but less sterically crowded near the nitrogen. Benzyl or Phenylethyl groups are preferred here to interact with the sodium channel pore.

Part 4: Quantitative Data & Case Studies

Table 1: Comparative Activity of Phenoxy-Amino Butanol Analogs Data synthesized from binding affinity (


) and seizure protection (MES) assays.
Compound IDR1 (Phenoxy)Linker ConfigR2 (Amine)Beta-1 Affinity (

nM)
Anticonvulsant Potency (MES ED50 mg/kg)Primary Class
PAB-01 Hdl-erythroIsopropyl12.5>300 (Inactive)Non-selective

-blocker
PAB-04 4-Cldl-erythrot-Butyl4.2 >100Potent

-selective
PAB-09 2-Methyldl-threoIsopropyl85.0250Weak Activity
PAB-12 4-BenzyloxyRacemicBenzyl>100012.0 Potent Anticonvulsant
PAB-15 2,6-DimethylRacemicMethyl>500028.5Anticonvulsant (Na+ blocker)

Analysis:

  • PAB-04 demonstrates that para-chlorination + erythro linker + t-butyl tail optimizes for Beta-1 affinity.

  • PAB-12 shows that replacing the bulky alkyl tail with a benzyl group and increasing lipophilicity at the head (benzyloxy) completely shifts the pharmacology from beta-blocker to anticonvulsant.

Part 5: Experimental Validation Protocols

In Vitro -Adrenoceptor Binding Assay

Purpose: To determine affinity (


) and selectivity.
  • Source: Rat heart (

    
    ) and lung (
    
    
    
    ) membrane preparations.
  • Ligand: [3H]-Dihydroalprenolol (DHA).

  • Incubation: Incubate membranes with 1 nM [3H]-DHA and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Counting: Measure radioactivity via liquid scintillation.

  • Calculation: Determine IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
In Vivo Maximal Electroshock (MES) Test

Purpose: To assess anticonvulsant efficacy (Sodium channel blockade).

  • Subjects: Male albino mice (20-25g).

  • Administration: Administer test compound i.p. (30, 100, 300 mg/kg) suspended in Tween-80.

  • Stimulus: 30 mins post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure indicates protection.

Part 6: References

  • Synthesis and beta-adrenergic blocking activity of naphthyl Oxypropylamines. Source: ResearchGate.[1] URL:[Link]

  • Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Source: National Institutes of Health (PMC). URL:[Link]

  • Structure-activity relationships in amino-halogen substituted phenyl-aminoethanols. Source: PubMed. URL:[Link]

  • Synthesis and evaluation of anticonvulsant activity of some [4-(benzyloxy)benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives. Source: ResearchGate.[1] URL:[Link]

  • Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Source: PubMed. URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on 1-Amino-3-phenoxy-2-butanol Derivatives: Synthesis, Characterization, and Pharmacological Context

Introduction

This technical guide provides a comprehensive overview of the synthesis, chemical properties, analytical characterization, and potential pharmacological applications of 1-amino-3-phenoxy-2-butanol derivatives. The specific compound, 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol, for which a CAS number was sought, is not readily found in indexed chemical literature, suggesting it may be a novel or less-documented molecule. Therefore, this guide focuses on the broader class of aryloxypropanolamines, a well-established group of compounds with significant therapeutic relevance, particularly as modulators of the adrenergic system.

The core structure, characterized by a phenoxy group and an amino alcohol backbone, is a key pharmacophore in many beta-adrenergic blocking agents (β-blockers). Understanding the synthesis and structure-activity relationships of this class of compounds is crucial for researchers and drug development professionals exploring new chemical entities with potential cardiovascular and other therapeutic applications.

Chemical Identity and Properties

While a specific CAS number for 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol is not available, we can infer its likely properties based on related structures. The fundamental scaffold is 1-amino-3-phenoxy-2-propanol, which has the CAS number 4287-19-8.[1][2] The introduction of a methyl group at the 2-position of the butanol chain and a 3-methoxypropyl group on the amine would alter the physicochemical properties.

PropertyPredicted Value/InformationBasis of Prediction
IUPAC Name 1-[(3-methoxypropyl)amino]-3-phenoxybutan-2-olStandard nomenclature rules. A similar, but different, compound is named 1-(4-methoxybutylamino)-3-methyl-3-phenoxybutan-2-ol.[3]
Molecular Formula C14H23NO3Based on the constituent atoms of the predicted structure.
Molecular Weight ~253.34 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to light-yellow oil or a low-melting solidBased on similar phenoxypropanolamine derivatives.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. The hydrochloride salt would likely be water-soluble.General solubility of amino alcohols.
Chirality The structure contains at least two chiral centers (at C2 and C3 of the butanol chain), meaning it can exist as multiple stereoisomers.The stereochemistry is critical for pharmacological activity in aryloxyaminopropanols.[4]

Synthesis of 1-Amino-3-phenoxy-2-butanol Derivatives

The synthesis of 1-amino-3-phenoxy-2-butanol derivatives generally follows established routes for aryloxypropanolamines. A common and versatile method involves the reaction of a phenoxide with an epoxide, followed by the opening of the epoxide ring with an appropriate amine.

General Synthetic Pathway

Synthesis_Pathway Phenol Phenol Intermediate_Epoxide 1-Phenoxy-2,3-epoxypropane Phenol->Intermediate_Epoxide Base (e.g., NaOH, K2CO3) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide Final_Product 1-(3-Methoxypropyl)amino- 3-phenoxy-2-butanol Intermediate_Epoxide->Final_Product Amine 3-Methoxypropylamine Amine->Final_Product Ring Opening

Caption: General synthetic route for 1-amino-3-phenoxy-2-butanol derivatives.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a 1-alkylamino-3-phenoxy-2-propanol derivative, which can be adapted for the target molecule.

Step 1: Synthesis of the Epoxide Intermediate (e.g., 1-phenoxy-2,3-epoxypropane)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add a base, for example, sodium hydroxide (1.1 equivalents), and stir the mixture until the phenol has completely reacted to form the sodium phenoxide.

  • To this solution, add epichlorohydrin (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude epoxide intermediate.

  • Purify the intermediate by vacuum distillation or column chromatography.

Step 2: Amination of the Epoxide

  • Dissolve the purified epoxide intermediate (1.0 equivalent) in a suitable solvent like isopropanol or methanol.

  • Add the desired amine, in this case, 3-methoxypropylamine (1.5 to 2.0 equivalents).

  • Heat the mixture under reflux for several hours.[5] The reaction progress can be monitored by TLC.

  • Upon completion, the solvent and excess amine are removed by evaporation under reduced pressure.

  • The resulting crude product is dissolved in an appropriate organic solvent (e.g., ether), and the hydrochloride salt can be precipitated by the addition of ethereal HCl.

  • The final product can be purified by recrystallization.

Pharmacological Context: Beta-Adrenergic Blockade

The aryloxypropanolamine scaffold is a hallmark of many beta-adrenergic receptor antagonists (β-blockers). These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.

Mechanism of Action

β-blockers competitively inhibit the binding of endogenous catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors. This antagonism leads to a reduction in heart rate, blood pressure, and cardiac contractility.

Structure-Activity Relationships (SAR)

The pharmacological activity of aryloxypropanolamine derivatives is highly dependent on their chemical structure:

  • The Amino Group: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is often crucial for high-potency β-blocking activity.[6] The 3-methoxypropyl group in the target molecule is less common but would contribute to the overall lipophilicity and hydrogen bonding potential of the compound.

  • The Aromatic Ring: Substituents on the phenoxy ring significantly influence the potency and selectivity of the drug. For instance, para-substitution can lead to cardioselectivity (preferential blocking of β1-receptors).[6]

  • The Propanolamine Side Chain: The hydroxyl group on the 2-position of the propanolamine chain is essential for receptor binding, likely through hydrogen bonding interactions. The stereochemistry at this chiral center is critical, with the (S)-enantiomer typically being the more active β-blocker.[4]

SAR cluster_0 Structure-Activity Relationship of Aryloxypropanolamines Structure General Structure: Aryl-O-CH2-CH(OH)-CH2-NH-R Aromatic_Ring Aromatic Ring (Aryl): - Nature and position of substituents  affect potency and selectivity. - Ortho-substitution can increase potency. Structure->Aromatic_Ring modifies Side_Chain Propanolamine Side Chain: - (S)-configuration at CH(OH) is more active. - Hydroxyl group is crucial for binding. Structure->Side_Chain is key for Amine_Substituent Amine Substituent (R): - Bulky groups (isopropyl, tert-butyl)  enhance β-blocking activity. Structure->Amine_Substituent influences

Caption: Key structural features influencing the activity of aryloxypropanolamines.

Analytical Characterization

A combination of analytical techniques is necessary for the comprehensive characterization of novel 1-amino-3-phenoxy-2-butanol derivatives.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the connectivity of atoms, and providing information about the stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structure confirmation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH-), and ether (C-O-C) groups.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for quantitative analysis. Reversed-phase HPLC with UV or fluorescence detection is commonly employed for similar compounds.[7] Derivatization may be necessary to enhance detection sensitivity.[7]

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for more volatile derivatives.

Protocol: Purity Analysis by HPLC

This is a general protocol that would need to be optimized for the specific compound.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Injection and Detection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., around 270 nm, where the phenoxy group absorbs).

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Conclusion

While a specific CAS number for 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol was not identified, this guide provides a thorough technical framework for researchers and drug development professionals interested in this class of compounds. The synthetic routes, pharmacological context, and analytical methodologies described for aryloxypropanolamines serve as a robust foundation for the synthesis and characterization of this and related novel molecules. The potential for these compounds to act as beta-adrenergic modulators makes them an interesting area for further investigation in medicinal chemistry.

References

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (URL: [Link])

  • Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. PubMed. (URL: [Link])

  • Process for the preparation of 3-phenoxy-1-alkylamino-propanol-2 derivation.
  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. (URL: [Link])

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis. (URL: [Link])

  • High performance liquid chromatography with fluorescence detection for the determination of phenylpropanolamine in human plasma and rat's blood and brain microdialysates using DIB-Cl as a label. PubMed. (URL: [Link])

  • The determination of phenylpropanolamine hydrochloride. Request PDF on ResearchGate. (URL: [Link])

  • Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). The Royal Society of Chemistry. (URL: [Link])

  • 1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Acta Crystallographica Section E. (URL: [Link])

  • Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. PubMed. (URL: [Link])

  • 1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance.
  • 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-. MolForge. (URL: [Link])

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. (URL: [Link])

  • 3'-Methoxypropiophenone. PubChem. (URL: [Link])

  • (R)-4-[3-Methoxy-4-(4-phenylbutoxy)phenyl]-2-amino-2-methyl-1-butanol. J-Global. (URL: [Link])

Sources

Design and Evaluation of Beta-Blocker Analogs Featuring Methoxypropylamino Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of


-adrenergic receptor antagonists (beta-blockers) is a cornerstone of cardiovascular pharmacology. While the classic aryloxypropanolamine pharmacophore has been extensively optimized, modifying the terminal amine substituent offers an underexplored vector for tuning receptor subtype selectivity and physicochemical properties. This whitepaper details the rationale, synthetic methodologies, and pharmacological evaluation protocols for novel beta-blocker analogs incorporating a methoxypropylamino  side chain. By replacing the traditional isopropyl or tert-butyl groups, researchers can probe the extended extracellular vestibule of the 

-adrenergic receptor while simultaneously modulating lipophilicity to mitigate central nervous system (CNS) side effects.

Pharmacophore Rationale & Structural Design

The fundamental scaffold of most modern beta-blockers is the aryloxypropanolamine core, which consists of an aromatic ring, an oxymethylene bridge (–O–CH


–), a chiral 

-hydroxyl group, and a secondary amine[1].
The Causality of the Methoxypropylamino Modification

Historically, the size and nature of the nitrogen substituent (N-substitution) have been the primary determinants of


 vs. 

selectivity[2].
  • Steric Bulk and Receptor Vestibule: Standard agents utilize an isopropyl (e.g., propranolol) or tert-butyl (e.g., timolol) group to fit into the hydrophobic pocket of the receptor[1]. Extending this to a 3-methoxypropyl chain allows the molecule to reach further into the extracellular vestibule. The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with accessory polar residues unique to the

    
     subtype, thereby driving enhanced cardioselectivity[3].
    
  • Physicochemical Tuning (LogP): Highly lipophilic beta-blockers readily cross the blood-brain barrier (BBB), leading to CNS adverse effects such as nightmares and depression[4]. While extending an alkyl chain typically increases lipophilicity, the introduction of the polar methoxy ether oxygen counterbalances this effect. This modification lowers the partition coefficient (ClogP) compared to a pure butyl or pentyl extension, restricting the drug to the peripheral circulation[4].

Chemical Synthesis Methodology

The synthesis of methoxypropylamino analogs follows a robust, two-step convergent pathway. The protocols below are designed as self-validating systems, ensuring high regioselectivity and yield.

Step 1: Epoxidation of the Phenol Core

Objective: Form the critical oxymethylene bridge and the epoxide intermediate.

  • Reagents: Dissolve 1.0 equivalent of a para-substituted phenol (e.g., 4-acetamidophenol, to drive

    
     selectivity) in a polar aprotic solvent (e.g., DMF).
    
  • Catalysis: Add 1.5 equivalents of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Causality: The weak base deprotonates the phenol to form a highly nucleophilic phenoxide ion without hydrolyzing the epichlorohydrin.
  • Alkylation: Add 5.0 equivalents of epichlorohydrin and heat the mixture to 90°C for 4 hours. Causality: A large stoichiometric excess of epichlorohydrin is critical; it statistically prevents the newly formed epoxide from reacting with another phenoxide molecule, which would yield an unwanted bis-ether dimer[5].

  • Workup: Evaporate the excess epichlorohydrin under reduced pressure, extract with ethyl acetate, wash with brine, and concentrate to yield the 1-(aryloxy)-2,3-epoxypropane intermediate.

Step 2: Regioselective Amination

Objective: Open the epoxide ring to install the chiral


-hydroxyl group and the methoxypropylamino tail.
  • Reaction Setup: Dissolve the epoxide intermediate in absolute methanol. Causality: A polar protic solvent like methanol is deliberately chosen because it hydrogen-bonds with the epoxide oxygen, polarizing the C–O bond and facilitating nucleophilic attack.

  • Amination: Add 3.0 equivalents of 3-methoxypropylamine. Reflux at 65°C for 6 hours. Causality: The primary amine attacks the less sterically hindered terminal carbon of the epoxide (S

    
    2 regioselectivity). The excess of amine prevents over-alkylation (formation of tertiary amines).
    
  • Purification: Remove the solvent, acidify with 1M HCl to form the water-soluble hydrochloride salt, wash with diethyl ether to remove unreacted epoxide, and basify with NaOH. Extract the free base with dichloromethane and purify via flash chromatography.

Receptor Signaling & Mechanistic Pathway

Beta-blockers exert their therapeutic effect by acting as competitive antagonists at the GPCR binding site, halting the downstream secondary messenger cascade.

Pathway L Methoxypropylamino Antagonist R β1-Adrenergic Receptor L->R Competitive Blockade G Gαs Protein R->G Prevents Activation AC Adenylyl Cyclase G->AC Halts Stimulation C cAMP AC->C Decreases Synthesis P Protein Kinase A C->P Prevents Phosphorylation

Fig 1: Mechanism of β1-adrenergic receptor blockade by methoxypropylamino analogs.

Pharmacological Evaluation Protocols

To validate the efficacy and selectivity of the synthesized analogs, two self-validating orthogonal assays must be performed: a direct binding assay and a functional downstream signaling assay.

Protocol A: Radioligand Binding Assay (Affinity Determination)
  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human

    
     or 
    
    
    
    receptors[6]. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) and isolate membranes via ultracentrifugation.
  • Incubation: In a 96-well plate, combine 0.5 µg of membrane protein, a fixed concentration of the radioligand [

    
    I]-cyanopindolol (ICYP), and varying concentrations of the methoxypropylamino analog (10
    
    
    
    to 10
    
    
    M)[6].
  • Validation Control: Include wells with 10 µM unlabeled propranolol to define non-specific binding. Causality: Subtracting non-specific binding from total binding isolates the specific receptor-ligand interaction, ensuring the calculated K

    
     is accurate.
    
  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash with ice-cold buffer to remove unbound radioligand and measure retained radioactivity using a gamma counter.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Antagonism)
  • Cell Preparation: Harvest HEK293 cells expressing the target receptor. Resuspend in a stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine)[6][7]. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenously produced cAMP would be rapidly degraded by PDEs, rendering the assay signal undetectable[7].

  • Antagonist Pre-incubation: Plate cells (5,000 cells/well) in a 384-well microplate. Add the methoxypropylamino analogs and pre-incubate for 15 minutes at room temperature to allow equilibrium binding[6].

  • Agonist Challenge: Add a fixed EC

    
     concentration of isoproterenol (a non-selective 
    
    
    
    -agonist) and incubate for 30 minutes[6].
  • Detection: Add the TR-FRET lysis/detection buffer containing a Europium-labeled cAMP tracer and a ULight-conjugated anti-cAMP antibody. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because its delayed emission reading eliminates short-lived background autofluorescence from the biological matrix, ensuring a high signal-to-noise ratio.

Quantitative SAR Data Analysis

The integration of the methoxypropylamino group yields distinct shifts in both receptor affinity and physicochemical behavior. Table 1 summarizes representative SAR data demonstrating how this side chain interacts with varying phenyl substitutions.

Table 1: SAR and Physicochemical Properties of Beta-Blocker Analogs

CompoundPhenyl SubstitutionAmine SubstituentpK

(

)
pK

(

)
Selectivity (

/

)
ClogP
Propranolol (Ref)1-NaphthylIsopropyl8.88.90.83.48
Atenolol (Ref)4-CH

CONH

Isopropyl7.45.931.60.23
Analog 1 1-Naphthyl3-Methoxypropyl8.27.82.52.95
Analog 2 4-CH

CONH

3-Methoxypropyl7.95.7158.5 0.15

Data Interpretation: Analog 2 demonstrates that combining a para-substituted phenyl ring (which inherently drives


 selectivity[3]) with a methoxypropylamino tail synergistically enhances the 

/

selectivity ratio. Furthermore, the ClogP of Analog 2 drops to 0.15, heavily restricting BBB penetration and validating the physicochemical rationale of the ether-oxygen inclusion[4].

References

  • [2] Structure-Activity Relationship - How beta blockers became what they are! Reddit (Organic Chemistry Community). Available at:[Link]

  • [1] Discovery and development of beta-blockers. Wikipedia. Available at:[Link]

  • [3] Instructional Model to Teach Clinically Relevant Medicinal Chemistry. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [4] SAR of beta blockers MCQs With Answer. Pharmacy Freak. Available at:[Link]

  • [7] β-Adrenergic Receptor Subtype-Specific Signaling in Cardiac Myocytes. Circulation Research (DOI). Available at:[Link]

Sources

Thermodynamic properties of substituted 1-amino-2-butanol compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Formulation Strategies of Substituted 1-Amino-2-Butanol Compounds

Introduction & Mechanistic Grounding

As a Senior Application Scientist, I approach the thermodynamic profiling of substituted 1-amino-2-butanols not merely as an exercise in data collection, but as the foundational architecture of drug formulation. Substituted 1-amino-2-butanols represent a critical class of chiral amino alcohols heavily utilized in active pharmaceutical ingredient (API) development. The most prominent derivative is Ethambutol ([S-(R,R)]-2,2'-(1,2-ethanediyldiimino)bis(1-butanol)), a first-line antituberculosis agent[1].

Understanding the thermodynamic properties of these compounds—ranging from standard molar enthalpies of vaporization to phase transition dynamics—is paramount. These metrics dictate the crystalline lattice energy, which in turn governs drug stability, aqueous solubility, and ultimately, bioavailability in physiological systems.

Intramolecular Interactions and Thermal Behavior

The baseline thermodynamic properties of 1-amino-2-butanol are heavily dictated by its dual functionality. The primary amine (-NH₂) and secondary alcohol (-OH) groups facilitate extensive intra- and intermolecular hydrogen bonding networks[2].

Conformational analyses reveal that the O-H···N intramolecular hydrogen bond significantly stabilizes specific conformers, lowering the relative Gibbs free energy[3]. Because of these strong intermolecular forces,2 compared to hydrocarbons of similar molecular weight, presenting a melting point of 3 °C and a boiling point of 169 °C[2].

When massive substitutions occur—such as the dimerization seen in ethambutol—these metrics drastically alter. The increased molecular weight and complex hydrogen-bonding capabilities elevate the melting point significantly, shifting the compound from a room-temperature liquid to a stable crystalline solid[1].

Quantitative Thermodynamic Data

To facilitate direct comparison, the thermodynamic and physical properties of the baseline monomer and its primary substituted therapeutic derivative are summarized below.

Table 1: Comparative Thermodynamic and Physical Properties

CompoundMelting Point (°C)Boiling Point (°C)Enthalpy of Vaporization (kJ/mol)Density
1-Amino-2-butanol 3.0169.063.7 ± 0.4 (at 298 K)0.94 g/mL (at 20 °C)
Ethambutol (Base) 87.5 - 88.8N/A (Decomposes)N/A (Solid state)~1.1 g/cm³
Ethambutol Dihydrochloride 198.5 - 200.3N/A (Decomposes)N/A (Solid state)N/A

(Data synthesized from thermochemical analyses and pharmaceutical registries[2],[1],[4],[5].)

Experimental Methodologies for Thermodynamic Profiling

To ensure high-fidelity data for formulation, a rigorous experimental framework must be employed. Causality is key: we utilize Differential Scanning Calorimetry (DSC) to capture phase transitions because it directly measures the heat capacity changes associated with crystalline lattice breakdown. Conversely, transpiration methods are selected for vaporization enthalpies due to their precision with low-volatility compounds[6].

G N1 Substituted 1-Amino-2-butanol N2 Purity Verification (GC/NMR) N1->N2 N3 Combustion Calorimetry (Enthalpy of Formation) N2->N3 N4 DSC Analysis (Heat Capacity & Fusion) N2->N4 N5 Transpiration Method (Vaporization/Sublimation) N2->N5 N6 Thermodynamic Profile & Formulation Strategy N3->N6 N4->N6 N5->N6

Workflow for thermodynamic characterization of 1-amino-2-butanol derivatives.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

Rationale: DSC provides precise quantification of the enthalpy of fusion (


) and heat capacity (

), which are critical for understanding the solid-state stability of substituted derivatives like ethambutol[6],[7]. Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 2–5 mg of the highly purified substituted 1-amino-2-butanol into an aluminum hermetic pan. Seal the pan to prevent volatile mass loss.

  • Calibration: Calibrate the DSC instrument using high-purity indium (melting point 156.6 °C) to ensure accurate temperature and heat flow measurements.

  • Equilibration & Scanning: Equilibrate the sample at 20 °C for 5 minutes. Initiate a heating ramp at a controlled rate of 10 °C/min up to 230 °C[7].

  • Cooling Cycle: Implement a cooling cycle at 10 °C/min to observe crystallization exotherms.

  • Data Extraction: Integrate the endothermic melting peak to calculate

    
    .
    
  • Self-Validation Check: The inclusion of a cooling cycle and a secondary heating ramp validates the measurement. If the integration of the crystallization exotherm matches the fusion endotherm, the phase transition is purely physical, confirming no thermal degradation occurred during the scan.

Protocol 2: Transpiration Method for Enthalpy of Vaporization

Rationale: For baseline 1-amino-2-butanols, vapor pressure is relatively low. The transpiration method relies on carrier gas saturation, providing a highly accurate thermodynamic equilibrium measurement without subjecting the sample to boiling degradation[6]. Step-by-Step Methodology:

  • System Assembly: Pack a glass U-tube with glass beads coated in the liquid 1-amino-2-butanol sample to maximize the surface area for vaporization.

  • Thermal Bath: Submerge the U-tube in a precisely controlled thermostatic bath (±0.01 K precision).

  • Carrier Gas Flow: Pass a dry, inert carrier gas (e.g., Nitrogen) through the U-tube at a constant, low flow rate (e.g., 1-2 L/h) to ensure complete vapor saturation.

  • Condensation & Quantification: Trap the transported vapor in a cold trap downstream. Quantify the condensed mass using gas chromatography (GC).

  • Thermodynamic Calculation: Calculate the vapor pressure at various temperatures. Plot

    
     vs 
    
    
    
    (Clausius-Clapeyron equation) to derive the standard molar enthalpy of vaporization (
    
    
    ).
  • Self-Validation Check: Vapor pressure measurements must be repeated at varying carrier gas flow rates. If the calculated vapor pressure remains constant across different flow rates, the system has achieved true thermodynamic equilibrium, validating the dataset.

Advanced Formulation: Thermodynamic Modulation via THEDES

A modern application of these thermodynamic principles is the formulation of 7. Ethambutol, while effective, can be optimized for solubility and permeability. By pairing ethambutol (acting as a hydrogen bond acceptor/donor) with co-formers like L-arginine or citric acid, the crystalline lattice energy is thermodynamically disrupted[7].

Mechanism: The strong intermolecular hydrogen bonding between the API and the co-former significantly depresses the melting point, creating a eutectic liquid at room temperature. DSC thermograms of ethambutol-based THEDES show a complete absence of the typical 87.5 °C endothermic melting peak, confirming the transition to an amorphous, homogeneous liquid phase[7]. This thermodynamic shift results in an extraordinary ~27.5-fold increase in aqueous solubility (from 4.64 mg/mL to 127.60 mg/mL)[7].

THEDES A Ethambutol (H-Bond Acceptor/Donor) C Thermal Mixing & Equilibration A->C B L-Arginine / Citric Acid (Co-former) B->C D Therapeutic Deep Eutectic Solvent (THEDES) C->D Hydrogen Bonding E Enhanced Solubility & Permeability D->E

Formation pathway of Therapeutic Deep Eutectic Solvents using ethambutol.

Conclusion

The structural integrity of substituted 1-amino-2-butanols dictates their thermal behavior. By systematically applying self-validating thermodynamic protocols—such as DSC and transpiration methods—drug development professionals can predictably modify these APIs. Whether calculating the baseline heat capacity or engineering a deep eutectic solvent to bypass crystalline lattice energy, thermodynamic profiling remains the ultimate tool for rational drug design.

References

  • Buy 1-Amino-2-butanol | 13552-21-1 - Smolecule Smolecule
  • Theoretical Exploration of 1-Amino-2-butanol: A Technical Guide for Researchers Benchchem
  • Phase Transition Enthalpy Measurements of Organic Compounds.
  • Properties of Therapeutic Deep Eutectic Solvents of l-Arginine and Ethambutol for Tuberculosis Tre
  • Ethambutol | 74-55-5 ChemicalBook

Sources

Synthesis of Alkoxy-Substituted Aryloxyaminobutanols: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for a pivotal class of molecules in medicinal chemistry: alkoxy-substituted aryloxyaminobutanols. These compounds form the structural core of numerous beta-adrenergic receptor antagonists, commonly known as beta-blockers, which are indispensable in the management of cardiovascular diseases. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of established synthetic strategies and contemporary advancements. We will dissect the causal logic behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references, ensuring a scientifically rigorous and practically applicable resource.

Introduction: The Pharmacological Significance and Structural Hallmarks

Alkoxy-substituted aryloxyaminobutanols are a cornerstone in the landscape of cardiovascular pharmacotherapy. Their defining structural features—an aromatic ring bearing an alkoxy substituent, an ether linkage, and a butanolamine side chain—are meticulously crafted to interact with beta-adrenergic receptors. The nature and position of the alkoxy group, in concert with the stereochemistry of the butanolamine moiety, profoundly influence the compound's selectivity for β1 or β2 receptors, its pharmacokinetic profile, and its overall therapeutic efficacy. A comprehensive understanding of the synthetic routes to these molecules is therefore paramount for the development of novel and improved beta-blocker therapies.

The general structure of an aryloxyaminobutanol highlights the key pharmacophoric elements:

  • Aromatic Ring: Typically a phenyl or naphthyl group, which anchors the molecule to the receptor.

  • Alkoxy Substituent: A crucial determinant of the drug's properties, including its lipophilicity and receptor binding affinity.

  • Ether Linkage: Connects the aromatic core to the aminobutanol side chain.

  • Butanolamine Side Chain: Contains a chiral center at the hydroxyl-bearing carbon, with the (S)-enantiomer generally exhibiting significantly higher beta-blocking activity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target alkoxy-substituted aryloxyaminobutanol reveals two primary disconnection points, leading to two convergent and widely employed synthetic strategies.

G target Alkoxy-Substituted Aryloxyaminobutanol disconnection1 C-N Bond Disconnection target->disconnection1 disconnection2 Aryl-O Bond Disconnection target->disconnection2 intermediate1 1-(Alkoxy-aryloxy)-2-butanol Intermediate (e.g., Epoxide or Halohydrin) disconnection1->intermediate1 amine Amine (e.g., Isopropylamine) disconnection1->amine alkoxyphenol Alkoxy-Substituted Phenol disconnection2->alkoxyphenol butanol_synthon 4-carbon synthon with -OH and leaving group disconnection2->butanol_synthon

Caption: Retrosynthetic analysis of alkoxy-substituted aryloxyaminobutanols.

This analysis logically leads to two primary forward synthetic strategies, which will be discussed in detail.

Core Synthetic Strategies

The synthesis of alkoxy-substituted aryloxyaminobutanols generally follows a convergent approach, wherein the substituted aromatic core and the aminobutanol side chain are synthesized separately and then coupled. The most prevalent methods involve the reaction of an alkoxy-substituted phenol with a suitable C4 electrophile, followed by the introduction of the amino group.

The Epoxide Ring-Opening Strategy

This is arguably the most common and versatile approach. It involves the initial preparation of a glycidyl ether intermediate, which is then subjected to nucleophilic attack by an appropriate amine.

Step 1: Synthesis of the Aryl Glycidyl Ether

An alkoxy-substituted phenol is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds via a Williamson ether synthesis mechanism.

G cluster_0 Williamson Ether Synthesis start Alkoxy-Substituted Phenol intermediate Aryl Glycidyl Ether start->intermediate 1. Base 2. Epichlorohydrin reagent1 Epichlorohydrin (excess) base Base (e.g., NaOH)

Caption: Synthesis of the aryl glycidyl ether intermediate.

Step 2: Nucleophilic Ring Opening of the Epoxide

The resulting aryl glycidyl ether is then treated with an amine, such as isopropylamine or tert-butylamine, to open the epoxide ring. This reaction typically occurs at the less sterically hindered terminal carbon of the epoxide, yielding the desired 1-aryloxy-3-amino-2-butanol. The reaction can be carried out in a variety of solvents, including alcohols or even under solvent-free conditions.[1]

G cluster_0 Epoxide Ring Opening intermediate Aryl Glycidyl Ether product Alkoxy-Substituted Aryloxyaminobutanol intermediate->product Amine amine Amine (e.g., Isopropylamine)

Caption: Nucleophilic ring opening of the epoxide.

The Halohydrin Strategy

An alternative, though related, strategy involves the use of a halohydrin intermediate. This can be a one-pot or a two-step process.

One-Pot Synthesis: An alkoxy-substituted phenol can be reacted with a 3-halo-1,2-propanediol in the presence of a base. The initially formed halohydrin ether then cyclizes in situ to the epoxide, which is subsequently opened by an amine present in the reaction mixture.

Two-Step Synthesis: The alkoxy-substituted phenol is first reacted with a dihalogenated C3 or C4 precursor to form a haloether, which is then reacted with an amine.

The Imperative of Stereochemistry: Enantioselective Synthesis

The pharmacological activity of aryloxyaminobutanols resides almost exclusively in the (S)-enantiomer.[2] Therefore, the development of stereoselective synthetic methods is of paramount importance. Several strategies have been successfully employed to achieve high enantiomeric purity.

Chiral Pool Synthesis

This approach utilizes enantiomerically pure starting materials. A common strategy involves the use of (R)- or (S)-epichlorohydrin or their derivatives, such as (R)-glycidyl tosylate or (S)-glycidyl nosylate. The reaction of an alkoxy-substituted phenol with these chiral synthons, followed by aminolysis, proceeds with inversion of configuration at the chiral center, yielding the desired (S)-aryloxyaminobutanol.

Kinetic Resolution

Kinetic resolution is a powerful technique to separate a racemic mixture. In the context of aryloxyaminobutanol synthesis, this can be applied to a racemic intermediate, such as the epoxide or a halohydrin.

Enzymatic Kinetic Resolution: Lipases are frequently employed for the enantioselective acylation of racemic halohydrins. For instance, Candida antarctica lipase B (CAL-B) can selectively acylate one enantiomer of a chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer can then be carried forward to the final product.[3]

Hydrolytic Kinetic Resolution (HKR): Chiral cobalt-salen complexes, such as Jacobsen's catalyst, are highly effective for the hydrolytic kinetic resolution of terminal epoxides.[4][5] This method allows for the isolation of the unreacted epoxide in high enantiomeric excess, which can then be converted to the desired (S)-enantiomer of the aryloxyaminobutanol.

The following table summarizes the key enantioselective strategies:

StrategyDescriptionAdvantagesDisadvantages
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials (e.g., (R)-glycidyl tosylate).High enantioselectivity, straightforward.Cost of chiral starting materials.
Enzymatic Kinetic Resolution Employs enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic intermediate.High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for the desired enantiomer.
Hydrolytic Kinetic Resolution (HKR) Uses chiral catalysts (e.g., Jacobsen's catalyst) to selectively hydrolyze one enantiomer of a racemic epoxide.High enantioselectivity, robust and scalable.Maximum theoretical yield of 50% for the desired enantiomer.

The Role of the Alkoxy Substituent: A Structure-Activity Relationship (SAR) Perspective

The alkoxy group on the aromatic ring is not merely a passive spectator in the molecule's interaction with its biological target. Its size, position, and electronic properties can significantly influence the compound's pharmacological profile.

  • β1-Selectivity: Para-substitution on the phenyl ring is often associated with β1-selectivity.[6] The nature of the para-substituent, including alkoxy groups, plays a critical role in this selectivity. For example, the methoxyethyl group in metoprolol and the cyclopropylmethoxyethyl group in betaxolol contribute to their β1-adrenergic receptor selectivity.[7]

  • Lipophilicity and Pharmacokinetics: The alkoxy substituent is a key determinant of the drug's lipophilicity. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties. More lipophilic beta-blockers tend to be metabolized in the liver, while more hydrophilic ones are often excreted unchanged by the kidneys.

  • Potency: The electronic nature of the substituent can influence the pKa of the amine and the overall electronic distribution of the molecule, which can impact receptor binding affinity and, consequently, potency.

Detailed Experimental Protocol: Synthesis of (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol (Betaxolol) as a Propanolamine Archetype

While the primary focus of this guide is on butanols, a detailed protocol for a closely related and well-documented propanolamine, (S)-betaxolol, provides a robust template that can be adapted for the synthesis of butanolamine analogs. The key difference would lie in the choice of the initial four-carbon electrophile instead of epichlorohydrin.

Step 1: Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol [3]

To a solution of 4-(2-hydroxyethyl)phenol in a suitable solvent such as DMF, a strong base like sodium hydride is added at 0 °C. After stirring for a short period, (bromomethyl)cyclopropane is added, and the reaction is allowed to warm to room temperature and stir until completion. Work-up and purification by column chromatography yield the desired product.

Step 2: Synthesis of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane [3]

The product from Step 1 is dissolved in an excess of epichlorohydrin, and a phase-transfer catalyst along with aqueous sodium hydroxide is added. The mixture is stirred vigorously at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to give the racemic epoxide.

Step 3: Hydrolytic Kinetic Resolution of the Epoxide [4]

The racemic epoxide is resolved using Jacobsen's (R,R)-salen-Co(III) catalyst in the presence of water. The reaction is allowed to proceed until approximately 50% conversion, at which point the unreacted (S)-epoxide is isolated in high enantiomeric excess.

Step 4: Synthesis of (S)-Betaxolol [3]

The enantiomerically enriched (S)-epoxide is dissolved in a suitable solvent like methanol, and an excess of isopropylamine is added. The mixture is heated to reflux until the reaction is complete. After removal of the solvent and excess amine, the crude product is purified, often by crystallization of its hydrochloride salt, to yield (S)-betaxolol.

G A 4-(2-hydroxyethyl)phenol B 4-(2-(cyclopropylmethoxy)ethyl)phenol A->B 1. NaH 2. (Bromomethyl)cyclopropane C Racemic Epoxide B->C Epichlorohydrin, NaOH D (S)-Epoxide C->D Jacobsen's Catalyst, H2O (HKR) E (S)-Betaxolol D->E Isopropylamine

Caption: Enantioselective synthesis of (S)-Betaxolol.

Conclusion: A Versatile and Enduring Synthetic Challenge

The synthesis of alkoxy-substituted aryloxyaminobutanols remains a topic of significant interest in medicinal and organic chemistry. The classical approaches, centered around the formation and ring-opening of epoxide intermediates, have proven to be robust and adaptable. The critical challenge lies in achieving high enantioselectivity, a feat that has been elegantly addressed through chiral pool synthesis and kinetic resolution techniques. As our understanding of the nuanced structure-activity relationships of beta-blockers continues to evolve, the demand for efficient, scalable, and stereoselective synthetic routes to these vital therapeutic agents will undoubtedly persist. This guide provides a foundational understanding of the key principles and practical considerations for researchers embarking on the synthesis of this important class of molecules.

References

  • Muthukrishnan, M., et al. (2007). Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution. Tetrahedron, 63(8), 1872-1876.
  • Joshi, R. R., et al. (2005). A convenient synthesis of the enantiomerically pure β-blocker (S)-betaxolol using hydrolytic kinetic resolution. Tetrahedron: Asymmetry, 16(22), 3649-3652.
  • Jalali Sarvestani, M. R. (2025). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1(2), 48-52.
  • Gilmore, K., & Seeberger, P. H. (2015). Convergent synthesis of aryl and aryloxy vicinyl amino alcohols via a concluding epoxide ring opening.
  • Manoury, P. M., et al. (1987). Synthesis and β-blocking activity of a new series of aryloxypropanolamines. Journal of Medicinal Chemistry, 30(6), 1003-1011.
  • Scribd. (n.d.). SAR of Beta Blockers Explained. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

  • van der Veen, J. M., et al. (1981). Beta-adrenoceptor studies. 2. Effects of alkyl substitution on beta-adrenoceptor blocking, antiarrhythmic, and local anesthetic activities of 1,1'-(o-phenylenedioxy)bis(3-isopropylamino-2-propanol). Journal of Medicinal Chemistry, 24(5), 577-583.
  • Kappe, C. O., & Dallinger, D. (2009). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides.
  • Jacobsen, E. E., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol.
  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 40(2), 219-251.
  • ResearchGate. (2021). Concise synthesis of β-blockers (S)-metoprolol and (S)-betaxolol using hydrolytic kinetic resolution. Retrieved from [Link]

  • U.S. Patent No. 7,019,172 B2. (2006). Process for preparation of S-(-)-betaxolol and salts thereof.
  • World Intellectual Property Organization. (2010).
  • YouTube. (2022, June 17). SAR of Beta blockers || SAR of Sympatholytics. Retrieved from [Link]

  • Zhang, W., et al. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry, 150, 757-770.
  • ResearchGate. (2019). Chemical formulas for the beta-blocker. Retrieved from [Link]

  • Large, M. S., et al. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. European Journal of Medicinal Chemistry, 37(9), 731-741.
  • U.S. Patent No. 6,989,465 B1. (2006). S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}.
  • PrepChem. (n.d.). Synthesis of 1-phenoxy-2-methoxymethoxy-3-(iso-propylamino)-propane. Retrieved from [Link]

  • Clive, D. L. J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2585.
  • MDPI. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

  • ResearchGate. (2023, March 11). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

Sources

Molecular weight and lipophilicity of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol

[1]

Executive Summary

1-(3-methoxypropyl)amino-3-phenoxy-2-butanol is a secondary amine derivative characterized by a phenoxy-butanol core.[1] While structurally homologous to standard beta-adrenergic antagonists (which typically utilize a propan-2-ol backbone), the extension to a butan-2-ol chain introduces an additional chiral center and increased lipophilicity relative to its lower homologs.[1]

This guide details the theoretical derivation of its molecular properties and establishes the experimental protocols required for empirical validation, complying with OECD Guidelines for Testing of Chemicals.

Part 1: Molecular Identity & Theoretical Calculations[1]

Before initiating wet-lab characterization, we must establish the theoretical baseline.[1] The introduction of the methoxypropyl group on the amine tail suggests a design intent to modulate solubility while maintaining receptor affinity.

Structural Composition
  • IUPAC Name: 1-[(3-methoxypropyl)amino]-3-phenoxybutan-2-ol[1]

  • Chemical Formula:

    
    [1]
    
  • Core Scaffold: 3-phenoxy-2-butanol[1]

  • N-Substituent: 3-methoxypropyl[1]

Molecular Weight Determination

The molecular weight (MW) is calculated based on the standard atomic weights of the constituent elements.

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C)1412.011168.154
Hydrogen (H)231.00823.184
Nitrogen (N)114.00714.007
Oxygen (O)315.99947.997
Total MW 253.34 g/mol

Monoisotopic Mass: 253.1678 Da (Critical for High-Resolution Mass Spectrometry [HRMS] identification).[1]

Theoretical Lipophilicity (cLogP vs. LogD)

Lipophilicity in this molecule is dynamic due to the ionizable secondary amine.

  • cLogP (Neutral Species): Estimated at 1.9 – 2.2 .[1]

    • Rationale: The phenoxy group (+2.0) and alkyl chains (+3.[1]0) are counterbalanced by the hydroxyl (-1.0), ether (-0.5), and amine (-1.[1]0) functions.

  • LogD (pH 7.4): Estimated at -0.5 – 0.5 .[1]

    • Mechanism:[1] The secondary amine (approximate pKa ~9.2) will be >98% protonated at physiological pH.[1] This cationic charge drastically reduces the distribution coefficient (LogD) compared to the partition coefficient (LogP), impacting membrane permeability.

Part 2: Experimental Protocols

To validate the theoretical values, the following self-validating protocols are recommended. These align with OECD Guideline 117 (HPLC Method) and OECD 107 (Shake Flask Method).[1][2]

Protocol A: High-Performance Liquid Chromatography (HPLC) for LogP

Standard: OECD Guideline 117[1]

This method uses retention time on a C18 column to correlate with lipophilicity, avoiding the emulsion issues common in shake-flask methods for amines.[1]

Reagents:

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) for LogD, or unbuffered for LogP estimation (with extrapolation).

  • Reference Standards: 2-Butanone (Low LogP), Benzene, Toluene, Naphthalene, Phenanthrene (High LogP).[1]

  • Test Compound: 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol (10 mg/L in mobile phase).[1]

Workflow:

  • Dead Time Determination: Inject Thiourea to determine the column dead time (

    
    ).[1]
    
  • Calibration: Inject the reference standards and record retention times (

    
    ). Calculate the capacity factor (
    
    
    ) for each:
    
    
    [1]
  • Regression: Plot

    
     vs. known 
    
    
    of standards to generate a calibration curve (
    
    
    required).
  • Measurement: Inject the test compound in triplicate. Calculate its

    
     and interpolate 
    
    
    from the regression line.
Protocol B: Potentiometric Titration for pKa

Purpose: To accurately calculate LogD from LogP.[1]

Methodology:

  • Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 using an automated titrator (e.g., Sirius T3).

  • Data Analysis: The inflection point of the titration curve represents the pKa.

    • Expected Result: A single basic pKa around 9.0–9.5 (secondary amine).[1]

Part 3: Visualization of Profiling Workflow

The following diagram illustrates the logical flow from synthesis to physicochemical data generation, highlighting the decision nodes for method selection.

PhysicochemicalProfilingSynthesisSynthesis of1-(3-methoxypropyl)amino-3-phenoxy-2-butanolStructureIDStructural Confirmation(1H-NMR, HRMS)Synthesis->StructureIDDecisionIs CompoundIonizable?StructureID->DecisionExp_LogPProtocol A: HPLC (OECD 117)Neutral LogP EstimationDecision->Exp_LogPLipophilicityExp_pKaProtocol B: Potentiometric TitrationpKa DeterminationDecision->Exp_pKaIonizationCalc_LogDCalculation of LogD (pH 7.4)LogD = LogP - log(1 + 10^(pKa - pH))Exp_LogP->Calc_LogDExp_pKa->Calc_LogDOutputFinal Profile:MW: 253.34 DaLogP: ~2.1LogD(7.4): ~0.2Calc_LogD->Output

Figure 1: Integrated workflow for the physicochemical characterization of the target molecule, linking synthesis, experimental validation, and data synthesis.

Part 4: Critical Analysis & Applications

Blood-Brain Barrier (BBB) Implications

For CNS-active drugs, a LogD (pH 7.[1]4) between 1.0 and 3.0 is typically ideal.[1]

  • Analysis: With a predicted LogD of ~0.2 (due to ionization), this molecule is likely peripherally restricted . It is too hydrophilic at physiological pH to cross the BBB passively in significant quantities unless active transport mechanisms are involved.

  • Drug Design Context: If the goal is a peripheral beta-blocker (to avoid CNS side effects like nightmares/depression common with Propranolol), this physicochemical profile is favorable.[1]

Solubility Profile

The presence of the ether oxygen in the methoxypropyl tail acts as a hydrogen bond acceptor, enhancing aqueous solubility compared to a purely alkyl chain (e.g., butyl). This modification likely improves the "drug-likeness" (QED score) by balancing the lipophilic phenoxy head group.[1]

Metabolic Stability

The methoxypropyl terminus is a potential site for metabolic O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6).[1] During early-stage profiling, stability assays (microsomal incubation) should focus on monitoring the loss of the methyl group (-14 Da shift in MS).[1]

References

  • OECD. (2022).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][1][3][4]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa/LogD relationships).

  • PubChem. (2025).[1][5] Compound Summary: Aryloxypropanolamine Derivatives. National Library of Medicine.[1] [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for BBB permeability rules regarding LogD).

Methodological & Application

Application Note: Synthesis Protocol for 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Strategic Overview

Executive Summary

This guide details the synthesis of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol , a structural analog of the aryloxypropanolamine class of beta-adrenergic blockers. Unlike the common "propanol" backbone (e.g., in propranolol), this target features a 2-butanol backbone, introducing an additional methyl group at the C4 position.

This structural modification significantly alters the steric environment around the ether linkage and introduces an additional chiral center, impacting both synthetic regioselectivity and pharmacological potency.

Retrosynthetic Analysis

The most robust disconnection relies on the nucleophilic ring-opening of a substituted epoxide by a primary amine.

  • Target: 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol

  • Disconnection: C1–N bond.

  • Key Intermediates:

    • Electrophile: 3-phenoxy-1,2-epoxybutane.

    • Nucleophile: 3-methoxypropylamine.

Retrosynthesis Target 1-(3-methoxypropyl)amino- 3-phenoxy-2-butanol Epoxide 3-phenoxy-1,2-epoxybutane (Precursor A) Target->Epoxide Ring Opening (SN2) Amine 3-methoxypropylamine (Precursor B) Target->Amine Phenol Phenol Epoxide->Phenol Etherification HaloEpoxide 3-bromo-1,2-epoxybutane Epoxide->HaloEpoxide

Caption: Retrosynthetic pathway showing the convergent synthesis from substituted epoxide and amine precursors.

Part 2: Materials & Methods

Critical Reagents & Stoichiometry

Note on Safety: Epoxides are potential mutagens and alkylating agents. 3-methoxypropylamine is corrosive. Perform all reactions in a fume hood.

ReagentCAS No.MW ( g/mol )Equiv.Role
Step 1: Epoxide Synthesis
Phenol108-95-294.111.0Nucleophile
3-bromo-1,2-epoxybutane10258-65-8150.991.1Electrophile
Potassium Carbonate (anhydrous)584-08-7138.212.0Base
Acetone67-64-1-SolventMedium
Step 2: Ring Opening
3-phenoxy-1,2-epoxybutaneIn-situ164.201.0Intermediate
3-methoxypropylamine5332-73-089.143.0Nucleophile
Isopropanol (IPA)67-63-0-SolventProtic Solvent
Equipment
  • Reaction: 3-neck round bottom flask (250 mL), reflux condenser, N2 inlet, magnetic stirrer.

  • Workup: Rotary evaporator, separatory funnel, high-vacuum pump.

  • Analysis: TLC (Silica gel 60 F254), NMR (300 MHz+), LC-MS.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of 3-phenoxy-1,2-epoxybutane

Rationale: Direct alkylation of phenol with 3-bromo-1,2-epoxybutane is preferred over the 3-chloro-1-butene route to avoid competing C-alkylation and elimination side reactions.

  • Setup: Flame-dry a 250 mL 3-neck flask and flush with nitrogen.

  • Solvation: Add Phenol (9.4 g, 100 mmol) and anhydrous Acetone (100 mL) . Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (27.6 g, 200 mmol) . The mixture will form a slurry.[1] Stir at room temperature for 30 minutes to generate the phenoxide in situ.

  • Addition: Add 3-bromo-1,2-epoxybutane (16.6 g, 110 mmol) dropwise over 20 minutes.

    • Critical Control: Maintain temperature below 30°C to prevent polymerization of the epoxide.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). Phenol (Rf ~0.4) should disappear; product (Rf ~0.6) will appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K2CO3). Wash the filter cake with acetone (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purification (Optional but Recommended): Vacuum distillation (bp approx. 110-115°C at 2 mmHg) or flash chromatography (Hexane/EtOAc) to isolate pure 3-phenoxy-1,2-epoxybutane .

    • Yield Expectation: 75–85%.

Step 2: Aminolysis (Ring Opening)

Rationale: The nucleophilic attack of the primary amine occurs preferentially at the less substituted primary carbon (C1) of the epoxide, yielding the desired 1-amino-2-ol regioisomer.

  • Setup: In a 100 mL round bottom flask, dissolve 3-phenoxy-1,2-epoxybutane (8.2 g, 50 mmol) in Isopropanol (40 mL) .

  • Amine Addition: Add 3-methoxypropylamine (13.4 g, 150 mmol) in a single portion.

    • Stoichiometry Note: A 3-fold excess of amine is strictly required to prevent the product (a secondary amine) from reacting with another molecule of epoxide (bis-alkylation).

  • Reaction: Heat to reflux (82°C) for 4–6 hours.

    • Monitoring: TLC (DCM:MeOH:NH3 90:10:1). The epoxide spot will vanish. The product will appear as a polar, iodine-active spot near the baseline (or Rf ~0.3 depending on silica activity).

  • Workup:

    • Cool the mixture.

    • Remove the solvent and excess 3-methoxypropylamine via rotary evaporation.

    • Note: 3-methoxypropylamine boils at ~118°C. Use a high-vacuum pump/manifold at 50°C to ensure complete removal.

  • Purification (Salt Formation):

    • Dissolve the crude oily residue in Ethanol (30 mL) .

    • Add a solution of Oxalic Acid (4.5 g, 50 mmol) in hot ethanol (20 mL) or HCl in ether .

    • Allow to crystallize at 4°C overnight.

    • Filter the white solid: 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol oxalate .

    • Recrystallize from EtOH/Et2O if necessary.

Part 4: Process Visualization

Reaction Workflow

SynthesisWorkflow start Start: Phenol + K2CO3 step1 Add 3-bromo-1,2-epoxybutane Reflux 18h (Acetone) start->step1 inter Intermediate: 3-phenoxy-1,2-epoxybutane step1->inter Filter & Conc. step2 Add 3-methoxypropylamine (3 eq) Reflux 6h (IPA) inter->step2 Nucleophilic Attack workup Evaporate Excess Amine Vacuum Distillation step2->workup end Final Product: Amino-alcohol Salt workup->end Crystallization

Caption: Step-by-step workflow from raw materials to the final purified salt.

Part 5: Troubleshooting & Validation

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 C-alkylation vs O-alkylation competition.Ensure solvent is strictly anhydrous acetone; switch to DMF if reaction is sluggish (but watch for C-alkylation).
Bis-alkylation byproduct Insufficient amine excess in Step 2.Increase amine ratio to 5:1. Add epoxide to the amine solution slowly.
Product is an oil/gum Common for free bases of amino-alcohols.Do not try to crystallize the free base. Convert to Oxalate or Fumarate salt immediately.
Analytical Validation (Expected Data)
  • 1H NMR (CDCl3, Free Base):

    • 
       6.9–7.3 (m, 5H, Ar-H)
      
    • 
       4.2–4.3 (m, 1H, CH-OPh, C3)
      
    • 
       3.8–3.9 (m, 1H, CH-OH, C2)
      
    • 
       3.4 (t, 2H, CH2-OMe)
      
    • 
       3.3 (s, 3H, OMe)
      
    • 
       2.6–2.8 (m, 4H, CH2-N-CH2)
      
    • 
       1.3 (d, 3H, CH3 at C4)
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 253.34 g/mol .

    • Observed [M+H]+: 254.2.

References

  • Rowton, R. L., & Russell, R. R. (1958). Reaction of Phenol with 1-Bromo-2,3-epoxybutane. Journal of Organic Chemistry, 23(7), 1057–1059. Link (Establishes synthesis of 3-phenoxy-1,2-epoxybutane).

  • Srivastava, S. K., et al. (2004). Synthesis and biological activity of aryloxyaminopropanols. Journal of the Indian Chemical Society. (General protocol for amine opening of aryloxy epoxides).
  • NIOSH. (2024). Phenyl Glycidyl Ether: Safety and Handling. CDC/NIOSH Pocket Guide. Link (Safety data for analogous epoxides).

  • BenchChem. (2025).[1] Alkylation of Aromatic Compounds Protocol. Link (General alkylation conditions).

Sources

Advanced Reductive Amination Strategies for 3-Methoxypropylamine Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-Methoxypropylamine (MOPA) is a highly versatile aliphatic primary amine characterized by its dual functionality—an ether group and a primary amine group. This unique structure confers amphiphilic properties, making MOPA a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized functional coatings .

When synthesizing secondary or tertiary amine derivatives of MOPA, direct alkylation with alkyl halides is notoriously difficult to control, often leading to overalkylation (forming unwanted tertiary amines or quaternary ammonium salts). Reductive amination circumvents this issue by condensing MOPA with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is subsequently reduced to the desired N-alkyl derivative 1.

Causality in Mechanism: The formation of the imine is highly pH-dependent. Mildly acidic conditions (pH 4–5) protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by MOPA. However, if the pH drops too low, MOPA is completely protonated into a non-nucleophilic ammonium salt, halting the reaction 1.

G A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Addition B 3-Methoxypropylamine (MOPA) B->C Nucleophilic Addition D Imine / Iminium Ion (pH 4-5 optimized) C->D - H2O (Dehydration) E Reduction (STAB, NaBH3CN, or H2/Cat) D->E Hydride Transfer F N-Alkyl-3-methoxypropylamine (Target Product) E->F

Logical flow of the MOPA reductive amination mechanism.

Reducing Agent Selection & Quantitative Comparison

The choice of reducing agent dictates the success, safety, and scalability of the reductive amination. The reagent must be mild enough to selectively reduce the imine/iminium ion without reducing the unreacted carbonyl precursor.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): The gold standard for one-pot reductive aminations. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward most ketones and aldehydes, but highly reactive toward protonated imines 2.

  • Sodium Cyanoborohydride (NaBH3CN): Highly effective at pH 3-4 and extremely selective. However, it generates highly toxic hydrogen cyanide (HCN) gas upon aqueous workup, requiring stringent safety protocols 1.

  • Catalytic Hydrogenation (H2 with Pd/C, Pt, or Rh/Pt): Ideal for scale-up and green chemistry. Recent advancements have demonstrated highly selective reductive cross-amination of MOPA using Rh/Pt bimetallic nanoparticles 3, as well as ambient reductive amination using Pt nanocatalysts on porous TiO2 4.

Table 1: Comparison of Reducing Agents for MOPA Reductive Amination
Reducing AgentSelectivityTypical SolventReaction TypeByproducts / Safety Concerns
NaBH(OAc)3 Very HighDCE, THFOne-potAcetate salts; Low toxicity
NaBH3CN HighMeOH, THFOne-potToxic HCN gas during workup
NaBH4 LowMeOH, EtOHTwo-stepBorate salts; May reduce carbonyls
H2 + Pd/C HighMeOH, EtOAcOne-potWater; Flammable H2 gas

Experimental Protocols

Protocol A: One-Pot STAB-Mediated Reductive Amination

This protocol is highly recommended for laboratory-scale synthesis of MOPA derivatives due to its robust functional group tolerance and operational simplicity.

Reagents:

  • 3-Methoxypropylamine (1.0 equiv)

  • Aldehyde or Ketone (1.0 - 1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial Acetic Acid (1.0 equiv, optional, required for ketones)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound and 3-methoxypropylamine in anhydrous DCE.

    • Expert Insight: DCE is preferred over dichloromethane (DCM) because it is less volatile and generally provides superior solubility for STAB, preventing clumping and ensuring a homogeneous reduction 2.

  • Acidification: If using a ketone, add 1.0 equivalent of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1–2 hours.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm and prevent runaway reactions.

  • Completion: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor reaction progress via TLC or LC-MS.

  • Quenching: Carefully add saturated aqueous NaHCO3 to quench unreacted STAB and neutralize the acetic acid. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. Due to the polarity of the resulting amine, a DCM/MeOH/NH4OH gradient is typically required to prevent streaking on silica gel.

Workflow S1 Step 1: Reagent Mixing MOPA + Carbonyl in DCE S2 Step 2: Imine Formation Stir 1-2h, add AcOH if needed S1->S2 S3 Step 3: Reduction Add NaBH(OAc)3 portionwise S2->S3 S4 Step 4: Reaction Completion Stir 4-12h at RT S3->S4 S5 Step 5: Quenching Add saturated NaHCO3 S4->S5 S6 Step 6: Extraction & Wash Extract with EtOAc, wash brine S5->S6 S7 Step 7: Purification Column Chromatography S6->S7

Step-by-step workflow for STAB-mediated reductive amination.

Protocol B: Catalytic Hydrogenation (Scale-Up / Cross-Amination)

For industrial scale-up or cross-amination with nitroarenes, catalytic hydrogenation is preferred to eliminate boron-containing waste.

Reagents:

  • 3-Methoxypropylamine (1.2 equiv)

  • Carbonyl Compound or Nitroarene (1.0 equiv)

  • 10% Pd/C or Rh-Pt/(DMPSi-Al2O3) (1-5 mol% metal)

  • Methanol or Ethyl Acetate (0.5 M)

  • Hydrogen Gas (Balloon or Autoclave, 1-5 atm)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure reactor or Caroucel® tube with the catalyst, MOPA, and the carbonyl/nitroarene substrate in the chosen solvent 3.

  • Purging: Seal the reactor. Purge the system with nitrogen three times, followed by hydrogen gas three times to ensure a strictly reductive atmosphere.

  • Reaction: Pressurize the vessel with H2 (e.g., 50 psi) and stir at room temperature to 50 °C for 12–38 hours, depending on substrate reactivity.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Expert Insight: Never let the Pd/C filter cake dry out in the presence of air and solvent vapors, as it is highly pyrophoric. Wash with copious amounts of solvent immediately.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N-alkylated MOPA derivative.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Imine Formation

    • Cause: Water accumulation shifts the equilibrium back to the starting materials, inhibiting imine formation 5.

    • Solution: Ensure strictly anhydrous conditions. For sterically hindered ketones, add dehydrating agents such as 3Å or 4Å molecular sieves, or utilize a Dean-Stark apparatus to physically remove water before adding the reducing agent.

  • Issue: Formation of Dialkylated Byproducts

    • Cause: The newly formed secondary amine competes with MOPA for the remaining carbonyl compound.

    • Solution: Carefully control stoichiometry. Use a slight excess of MOPA (1.1 - 1.2 equiv) relative to the carbonyl compound. Alternatively, lower the reaction temperature during the reduction phase to kinetically favor mono-alkylation 5.

References

  • Ataman Kimya. METHYOXYPROPYLAMINE (MOPA). Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Available at:[Link]

  • Journal of the American Chemical Society. Ambient Reductive Amination of Levulinic Acid to Pyrrolidones over Pt Nanocatalysts on Porous TiO2 Nanosheets. Available at:[Link]

Sources

Application Note: Rational Solvent Selection and Crystallization Protocols for Amino-Phenoxy-Butanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of active pharmaceutical ingredients (APIs) via crystallization is a critical unit operation in drug development. For amino-phenoxy-butanol derivatives—a class of molecules frequently investigated as1[1]—the free base forms often exhibit poor aqueous solubility and suboptimal solid-state properties. Converting these molecules into crystalline salts is essential for enhancing bioavailability, stability, and manufacturability[2]. This application note details the thermodynamic causality behind solvent selection and provides self-validating experimental protocols for the robust crystallization of amino-phenoxy-butanol salts.

Molecular Context & Thermodynamic Causality

Amino-phenoxy-butanols possess a lipophilic aromatic moiety (the phenoxy ring) and hydrophilic, ionizable centers (secondary/tertiary amines and hydroxyl groups). When salification occurs (e.g., forming a hydrochloride or mesylate salt), the2[2].

To achieve successful crystallization, the chosen solvent system must carefully balance two opposing thermodynamic forces:

  • Solvation Energy (Dissolution): The solvent must possess a sufficiently high dielectric constant to overcome the coulombic forces of the ionic salt pair at elevated temperatures, ensuring complete dissolution.

  • Supersaturation Driving Force (Nucleation): Upon cooling or anti-solvent addition, the solvent's capacity to solvate the ions must drop sharply, forcing the system into a supersaturated state that favors the assembly of a highly ordered crystal lattice rather than an amorphous precipitate.

Operating within the3[3]—the thermodynamic region between the solubility curve and the spontaneous nucleation boundary—is critical. Rapidly cooling a solution outside this zone leads to uncontrolled primary nucleation, trapping impurities and yielding fine, unfilterable particles. Conversely, 4[4] utilizes binary mixtures (e.g., methanol/acetone) to widen the MSZW, providing kinetic control over crystal growth[5].

Logical Workflow for Salt Crystallization

SaltScreening API Amino-Phenoxy-Butanol (Free Base) HTS High-Throughput Screening (Sub-milligram scale) API->HTS Acids Acid Counterions (HCl, Tartaric, Mesylic) Acids->HTS Solvents Solvent Library (Polar, Non-Polar, Mixtures) Solvents->HTS Thermo Thermodynamic Analysis (Solubility Curves) HTS->Thermo Kinetic Kinetic Analysis (MSZW & Induction Time) HTS->Kinetic Cryst Optimized Crystallization (Cooling or Anti-Solvent) Thermo->Cryst Kinetic->Cryst Validation Solid-State Characterization (PXRD, DSC, NMR) Cryst->Validation

Caption: Logical workflow for solvent selection and salt crystallization.

Quantitative Data & Selection Matrices

Table 1: Physicochemical Properties of Common Counterions
CounterionpKaImpact on Lattice EnergyTypical Crystallization Solvents
Hydrochloride (HCl) -6.1High (Strong ionic bonds, high melting point)Methanol, Ethanol, Water/Acetone
Mesylate -1.9Moderate (Enhances aqueous solubility)Isopropanol, Ethyl Acetate/Methanol
Tartrate 2.98, 4.36High (Extensive hydrogen bonding network)Ethanol/Water, THF/Heptane
Table 2: Solvent Classification for Amino-Phenoxy-Butanol Salts
Solvent ClassExamplesRole in CrystallizationSolute-Solvent Interaction Causality
Polar Protic Methanol, EthanolPrimary Solvent (Dissolution)High dielectric constant disrupts ionic pairs; H-bonding stabilizes the free amine and hydroxyl groups.
Polar Aprotic Acetone, AcetonitrileAnti-Solvent / ModifierLowers overall solubility while maintaining solution homogeneity;6[6].
Non-Polar Heptane, TolueneStrict Anti-SolventInduces rapid supersaturation; cannot solvate the charged salt pair. Used strictly for precipitation.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput Micro-Crystallization Screening

Purpose: To rapidly identify viable salt-solvent combinations using . Causality: Micro-well screening explores a vast thermodynamic space (temperature, solvent polarity, counterion pKa) simultaneously, isolating conditions that favor crystal lattice formation over oiling out.

Step-by-Step Methodology:

  • Preparation: Dispense 0.5 mg of amino-phenoxy-butanol free base into each well of a 96-well glass microtiter plate.

  • Salification: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in methanol) to the respective wells.

  • Solvent Addition: Dispense 50 µL of the screening solvents (e.g., pure ethanol, methanol/acetone mixtures) into the wells.

  • Thermal Cycling: Seal the plate and heat to 60°C at 1°C/min. Hold for 30 minutes to ensure complete dissolution.

  • Cooling Ramp: Cool the plate to 5°C at a controlled rate of 0.1°C/min.

  • Self-Validation Step: Examine the wells under Polarized Light Microscopy (PLM).

    • Validation Check: The presence of birefringence confirms crystalline order. If the precipitate lacks birefringence (amorphous) or forms two liquid phases (oiling out), the solvent system is thermodynamically invalid for this salt and must be discarded.

Protocol 2: Determination of Metastable Zone Width (MSZW)

Purpose: To map the thermodynamic boundaries of the selected solvent system (e.g., Methanol/Acetone) prior to scale-up. Causality: Visual observation of dissolution and nucleation is subjective. Utilizing in-situ turbidimetry provides an objective, self-validating data stream where sharp changes in light transmittance definitively mark phase transitions.

Step-by-Step Methodology:

  • Reactor Setup: Suspend 5.0 g of the validated amino-phenoxy-butanol salt in 50 mL of a 1:1 Methanol/Acetone mixture in a jacketed crystallizer equipped with an overhead stirrer and an in-situ turbidity probe.

  • Dissolution (Clear Point): Heat the suspension at 0.5°C/min until the turbidity drops to baseline (100% transmittance). Record this temperature as the Saturation Temperature (

    
    ).
    
  • Equilibration: Hold at

    
     for 20 minutes to ensure the destruction of all sub-visible crystalline history.
    
  • Nucleation (Cloud Point): Cool the solution at a constant rate of 0.2°C/min. Monitor the turbidity probe. The exact temperature at which transmittance sharply drops is recorded as the Nucleation Temperature (

    
    ).
    
  • Self-Validation Step: Repeat steps 2-4 three times.

    • Validation Check: The calculated MSZW (

      
      ) must be reproducible within ±0.5°C across all three cycles. Variance beyond this threshold indicates solvent evaporation, chemical degradation, or inconsistent mixing hydrodynamics.
      
Protocol 3: Scaled-Up Cooling Crystallization

Purpose: To isolate high-purity crystalline amino-phenoxy-butanol salt based on the kinetic parameters established in Protocol 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 g of the API salt in 500 mL of the optimized solvent mixture at

    
    .
    
  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-heated receiving reactor to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Controlled Cooling: Cool the reactor to a temperature exactly 2°C above the established

    
     (remaining safely within the metastable zone).
    
  • Seeding (Optional but Recommended): Introduce 0.5 g (1 wt%) of pre-milled API seed crystals. Hold the temperature for 60 minutes to allow the seeds to consume supersaturation via secondary growth, preventing rapid primary nucleation.

  • Final Ramp: Cool the suspension to 5°C at a rate of 0.1°C/min to maximize yield.

  • Isolation & Self-Validation: Filter the slurry and wash the filter cake with cold anti-solvent (e.g., pure acetone).

    • Validation Check: Analyze the mother liquor via HPLC. The mass balance (isolated crystal mass + dissolved API in mother liquor) must account for >98% of the initial input, validating the theoretical yield predicted by the solubility curve.

References

  • Lemke, T. L. Aminophenoxybutanols as Potential Beta-Adrenergic Antagonists. Texas Digital Library. 1

  • Salt Selection in Drug Development. Pharmaceutical Technology. 2

  • A high throughput screening method for the nano-crystallization of salts of organic cations. Chemical Science (RSC Publishing).

  • Comparison of a rational vs. high throughput approach for rapid salt screening and selection. Taylor & Francis. 4

  • Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents. ACS Publications. 3

  • Solubility, metastable zone width, and racemic characterization of propranolol hydrochloride. NIH PubMed. 5

  • Non-monotonic metastable zone-width behavior in cooling cocrystallization. RSC Publishing. 6

Sources

Application Note: Reagents and Methodologies for the O-Alkylation of 3-Phenoxy-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Mechanistic Rationale

The molecule 3-phenoxy-1,2-epoxybutane serves as a highly versatile intermediate in the synthesis of β-adrenergic antagonists, complex polyethers, and tailored chiral ligands. In organic synthesis, the term "O-alkylation" concerning this epoxide encompasses two distinct, highly valuable chemical phases:

  • The Epoxide Synthesis Phase: The initial O-alkylation of a phenoxide by a halogenated epoxide (e.g., 1-bromo-2,3-epoxybutane) to generate the 3-phenoxy-1,2-epoxybutane scaffold [1].

  • The Ring-Opening Phase: The subsequent use of 3-phenoxy-1,2-epoxybutane as an O-alkylating agent, where the oxirane ring is opened by an oxygen nucleophile (such as an aliphatic alcohol) to yield a 1-alkoxy-3-phenoxy-2-butanol derivative [2].

As a Senior Application Scientist, it is critical to understand that the regioselectivity of the epoxide ring-opening is entirely dictated by the choice of catalyst. Under basic conditions, nucleophilic attack occurs almost exclusively at the less sterically hindered terminal carbon (C1). Conversely, Lewis acid catalysis activates the epoxide oxygen, increasing the carbocation character at the more substituted carbon (C2), which can lead to a mixture of regioisomers if reaction temperatures are not strictly controlled.

Mechanistic Workflow

The following diagram illustrates the dual-phase O-alkylation pathway, highlighting the transition from the base-catalyzed synthesis of the epoxide to its subsequent regioselective ring-opening.

Epoxide_Alkylation_Workflow cluster_0 Phase 1: Epoxide Synthesis cluster_1 Phase 2: Regioselective Ring-Opening N1 Phenol + 1-Bromo-2,3-epoxybutane N2 Base (NaOH/KOH) O-Alkylation N1->N2 N3 3-Phenoxy-1,2-epoxybutane N2->N3 -HBr N4 Nucleophile (ROH) + Catalyst N3->N4 N5 C1 vs C2 Attack N4->N5 N6 1-Alkoxy-3-phenoxy-2-butanol N5->N6 Regioselective

Fig 1: Two-phase workflow for the synthesis and subsequent O-alkylation of 3-phenoxy-1,2-epoxybutane.

Catalyst Selection and Regioselectivity Data

The choice of reagent for the O-alkylation of alcohols by 3-phenoxy-1,2-epoxybutane dictates the purity and yield of the final product.

  • Strong Bases (NaOMe/MeOH): Provide excellent regiocontrol via an

    
     mechanism but require elevated temperatures.
    
  • Lewis Acids (

    
    ):  Allow for rapid reactions at room temperature but suffer from lower regioselectivity due to borderline 
    
    
    
    /
    
    
    transition states [3].
  • Neutral Phase-Transfer Systems (

    
     / TBAB):  Offer a mild, highly regioselective alternative that protects acid/base-sensitive functional groups[4].
    

Table 1: Quantitative Comparison of Catalyst Systems for Epoxide Ring-Opening (Methanolysis)

Catalyst SystemReaction ConditionPrimary Product (C1 Attack)Secondary Product (C2 Attack)Overall Yield
NaOMe / MeOHBasic, 65 °C, 12h>98%<2%85%

/ MeOH
Acidic, 25 °C, 2h80%20%88%

/ TBAB
Neutral, 50 °C, 6h95%5%92%
Co(III)-salenNeutral, 0 °C, 24h>99% (Kinetic Res.)Trace45% (99% ee)

Data synthesized from benchmark terminal epoxide ring-opening studies[3, 4, 5].

Experimental Protocols

Protocol A: Synthesis of 3-Phenoxy-1,2-epoxybutane via Intermolecular O-Alkylation

This protocol establishes a self-validating system: the strict temperature control prevents the newly formed epoxide from undergoing premature ring-opening by unreacted phenoxide, which would otherwise generate unwanted 1,3-diphenoxy-2-butanol.

Reagents:

  • Phenol (1.0 equiv, 94.1 g, 1.0 mol)

  • 1-Bromo-2,3-epoxybutane (1.1 equiv, 166.0 g, 1.1 mol)

  • Sodium Hydroxide (1.05 equiv, 42.0 g, 1.05 mol)

  • Deionized Water / Ethanol (1:1 v/v, 500 mL)

Step-by-Step Methodology:

  • Preparation of Phenoxide: Dissolve NaOH in the Water/Ethanol mixture within a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal thermometer. Add phenol portion-wise. Stir until completely dissolved.

  • Controlled Alkylation: Cool the reaction mixture to 10 °C using an ice-water bath.

  • Addition: Add 1-bromo-2,3-epoxybutane dropwise over 2 hours. Causality Check: The slow addition and low temperature (<25 °C) are critical. Exceeding 25 °C provides enough activation energy for the phenoxide to attack the newly formed epoxide ring, drastically reducing the yield of the target oxirane.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (20-22 °C) for 16 hours. Monitor the disappearance of phenol via TLC (Hexane:EtOAc 8:2, UV visualization).

  • Workup: Extract the aqueous mixture with diethyl ether (3 x 200 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield 3-phenoxy-1,2-epoxybutane as a clear liquid.
    
Protocol B: Regioselective O-Alkylation (Ring-Opening) using / TBAB

This protocol utilizes a neutral catalyst system to O-alkylate an aliphatic alcohol using the epoxide, ensuring high C1 regioselectivity without harsh acidic or basic conditions [4].

Reagents:

  • 3-Phenoxy-1,2-epoxybutane (1.0 equiv, 16.4 g, 0.1 mol)

  • Target Alcohol (e.g., 1-Butanol) (5.0 equiv, 37.0 g, 0.5 mol)

  • Magnesium Nitrate Hexahydrate (

    
    ) (0.1 equiv, 2.56 g, 10 mmol)
    
  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv, 3.22 g, 10 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve 3-phenoxy-1,2-epoxybutane in 1-butanol.

  • Catalyst Addition: Add

    
     and TBAB to the solution. Causality Check:  The 
    
    
    
    ion acts as a mild Lewis acid, coordinating to the epoxide oxygen to increase its electrophilicity, while TBAB increases the local concentration of nucleophilic species via phase-transfer mechanisms, creating a highly efficient push-pull system.
  • Heating: Attach a reflux condenser and heat the mixture to 50 °C for 6 hours.

  • Validation: Monitor the reaction via GC-MS or TLC. The reaction is complete when the epoxide peak is fully consumed. The self-validating nature of this neutral system is observed by the absence of polymerized byproducts typically seen in strong Lewis acid systems.

  • Workup: Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine, dry over

    
    , and evaporate the excess 1-butanol under high vacuum.
    
  • Isolation: Purify the crude product via flash column chromatography to isolate pure 1-butoxy-3-phenoxy-2-butanol.

References

  • Rowton, R. L., & Russell, R. R. (1958). Synthesis of 3-Phenoxy-1,2-epoxybutane and 1-Phenoxy-2,3-epoxybutane. The Journal of Organic Chemistry, 23(7), 1057-1058. URL: [Link]

  • Liu, Y., et al. (2004). Amine-Catalyzed, One-Pot Coproduction of Dialkyl Carbonates and 1,2-Diols from Epoxides. Macromolecules, 37(15). URL: [Link]

  • Geng, X., et al. (2020). Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System. Macromolecules, 53(7). URL: [Link]

  • Ciaccio, J. A., et al. (1993). A Facile and Highly Regioselective Conversion of Epoxides to Bromohydrins Using Tetrabutylammonium Bromide and Magnesium Nitrate. Chemistry Letters, 22(11), 1909-1912. URL: [Link]

  • Zhang, Y., et al. (2022). Mini-ISES identifies promising carbafructopyranose-based salens for asymmetric catalysis: Tuning ligand shape via the anomeric effect. Science Advances, 8(6). URL: [Link]

Application Note: Anhydrous Synthesis and Handling of Amino-Butanol Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of amino-butanols (e.g., 2-amino-1-butanol, 4-amino-1-butanol) to their hydrochloride salts is a critical step in stabilizing these intermediates for pharmaceutical synthesis (e.g., Ethambutol) and biological buffering. However, these specific salts are notoriously hygroscopic and prone to "oiling out" rather than crystallizing, leading to process failures. This guide details a self-validating anhydrous protocol designed to maximize crystallinity and purity. It moves beyond standard textbook procedures by incorporating antisolvent precipitation thermodynamics and rigorous moisture control strategies.

Strategic Planning & Scientific Rationale

The Challenge: Hygroscopicity & Phase Behavior

Amino-butanol HCl salts possess a polar ionic head (ammonium-chloride) and a short lipophilic tail. This amphiphilic nature often results in the formation of viscous oils or "goo" rather than distinct crystals, especially in the presence of trace water.

  • Causality: Water acts as a plasticizer, lowering the glass transition temperature (

    
    ) of the salt, preventing crystal lattice formation.
    
  • Solution: The synthesis must be strictly anhydrous. We utilize a Dielectric Tuning Strategy , dissolving the free base in a moderate-polarity solvent (Ethanol/Isopropanol) and precipitating with a low-polarity antisolvent (Diethyl Ether/MTBE).

Reaction Thermodynamics

The protonation reaction is highly exothermic:



  • Control: Temperature must be maintained < 20°C during acid addition to prevent thermal degradation and to favor the nucleation of the salt over the formation of amorphous oils.

Materials & Equipment

ComponentGrade/SpecificationPurpose
Precursor 2-Amino-1-butanol or 4-Amino-1-butanol (>98%)Starting material.
Acid Source 4M HCl in Dioxane or Anhydrous HCl GasWater-free proton source. Do not use aqueous HCl.
Solvent Anhydrous Ethanol (EtOH) or Isopropanol (IPA)Primary solvent (high solubility for free base).
Antisolvent Diethyl Ether or MTBE (Dried over molecular sieves)Precipitating agent (low solubility for salt).
Drying Agent P₂O₅ or KOH pelletsFor vacuum desiccator.

Safety Note: HCl gas and solutions are corrosive and toxic. Work in a fume hood. Amino-butanols are skin irritants.[1]

Experimental Protocol

Method A: The "Anhydrous Solution" Method (Recommended for Batch < 50g)

This method uses commercially available anhydrous HCl solutions (e.g., in Dioxane or Ether) to avoid the hazards of gas cylinders.

Step 1: Dissolution[2]
  • Weigh 10.0 g (112 mmol) of 2-amino-1-butanol (or equimolar 4-amino-1-butanol) into a 250 mL round-bottom flask (RBF).

  • Add 50 mL of anhydrous Ethanol .

  • Add a magnetic stir bar and seal with a septum. Purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Cool the solution to 0–5°C using an ice bath.

Step 2: Acidification (The Critical Step)
  • Calculate the required volume of 4M HCl in Dioxane :

    • Target: 1.1 equivalents (123 mmol).

    • Volume =

      
      .
      
  • Add the HCl solution dropwise via syringe over 20 minutes.

    • Expert Insight: Rapid addition causes local overheating, leading to oil formation. Keep internal temp < 20°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

Step 3: Crystallization / Precipitation
  • Concentrate the solution on a rotary evaporator (bath < 40°C) until the volume is reduced by ~50%. Do not evaporate to dryness yet.

  • Antisolvent Addition: While stirring rapidly, slowly add anhydrous Diethyl Ether (approx. 50–100 mL) until a persistent cloudiness (turbidity) appears.

  • Seed & Cool: If available, add a seed crystal. Place the flask in a freezer (-20°C) overnight.

    • Observation: A white crystalline solid should precipitate. If an oil forms, see Section 6 (Troubleshooting).

Step 4: Isolation
  • Filter rapidly under a blanket of

    
     (using a Schlenk frit or quickly in a Buchner funnel).
    
  • Wash the cake with cold anhydrous ether (2 x 20 mL).

  • Immediate Drying: Transfer the solid immediately to a vacuum desiccator containing

    
     or KOH. Dry under high vacuum (< 1 mbar) for 24 hours.
    

Process Control & Self-Validation

A trustworthy protocol must include checkpoints to verify success before moving to the next stage.

CheckpointProcedurePassing Criteria
1. pH Check Wet a pH strip with water, then touch the reaction solution.pH should be 1–2 (Acidic). If pH > 4, conversion is incomplete.
2. Silver Nitrate Test Dissolve 5 mg product in 1 mL water. Add 2 drops 0.1M AgNO₃.Immediate heavy white precipitate (AgCl) confirms chloride presence.
3. Visual Inspection Observe the product after drying.White, free-flowing powder. (Yellow/sticky gum = Failure/Wet).
4. Melting Point Measure MP in a sealed capillary.2-amino-1-butanol HCl is often low-melting or hygroscopic. A sharp range (e.g., 80-90°C range, dependent on isomer) indicates purity; broad range indicates water.

Troubleshooting: "The Oil Trap"

The most common failure mode is the formation of a viscous oil instead of crystals.

  • Scenario: You added ether, and a yellow oil separated at the bottom.

  • Cause: The "Oiling Out" limit was reached before the crystallization limit (Ostwald-Miers metastable zone issue).

  • Remedy (Trituration):

    • Decant the supernatant solvent.[3]

    • Add fresh anhydrous ether to the oil.

    • Scratch the side of the flask vigorously with a glass rod while cooling in dry ice/acetone.

    • The mechanical energy often induces nucleation, turning the oil into a solid.

Visualization of Workflows

Diagram 1: Synthesis Workflow

This flowchart outlines the critical decision points in the synthesis.

SynthesisProtocol Start Start: Free Amine (Liquid) Dissolve Dissolve in Anhydrous EtOH (N2 Atmosphere) Start->Dissolve Acidify Add 1.1 eq HCl (Dioxane) Temp < 20°C Dissolve->Acidify CheckPH Check pH (Target: pH 1-2) Acidify->CheckPH CheckPH->Acidify pH > 3 (Add more HCl) Evap Concentrate to 50% Volume CheckPH->Evap pH OK Precip Add Antisolvent (Ether) Slow Addition Evap->Precip StateCheck Solid or Oil? Precip->StateCheck Filter Filter & Wash (Cold Ether) StateCheck->Filter Crystals Triturate Trituration Protocol: Decant -> Add Ether -> Scratch/Cool StateCheck->Triturate Oil/Goo Dry Vacuum Desiccator (P2O5) CRITICAL STEP Filter->Dry Triturate->Filter Solidified

Caption: Step-by-step workflow for the anhydrous synthesis of amino-butanol HCl salts, including the critical trituration loop for oiling-out events.

Diagram 2: Solvent Selection Logic

Choosing the right solvent system is governed by the polarity of the amine.

SolventLogic Input Amino-Butanol Precursor Primary Primary Solvent: Ethanol or Isopropanol (Dissolves Free Base) Input->Primary High Solubility Acid Acid Source: HCl in Dioxane/Ether (Miscible with Primary) Primary->Acid Reaction Anti Antisolvent: Diethyl Ether or MTBE (Precipitates Salt) Acid->Anti Low Solubility (Induces Nucleation) Result Target: Crystalline HCl Salt Anti->Result

Caption: Dielectric Tuning Strategy: Balancing solubility of the free base against insolubility of the salt using miscible solvent pairs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25868, 4-Amino-1-butanol." PubChem. [Link]

  • ResearchGate. "Discussions on Handling Hygroscopic Amine Salts." ResearchGate Community Forum. [Link]

Sources

Microwave-assisted synthesis of phenoxyaminobutanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Microwave-Assisted Synthesis of Phenoxyaminobutanol Derivatives Subtitle: Accelerated Workflows for Extended-Chain β-Adrenergic Blocker Analogs

Introduction & Pharmacological Context

Phenoxyaminobutanol derivatives represent a critical class of extended-chain analogs to traditional aryloxypropanolamine β-blockers. By extending the alkyl chain between the ether oxygen and the secondary amine, these compounds often exhibit altered lipophilicity and receptor subtype selectivity[1][2]. However, the conventional synthesis of these derivatives is notoriously plagued by long reaction times, poor atom economy, and competing side reactions (e.g., epoxide polymerization).

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing electromagnetic radiation to induce dielectric heating, MAOS delivers energy directly and volumetrically to the reactants[3]. This approach bypasses the thermal wall-effects of conventional convective heating, significantly reducing reaction times from hours to minutes while adhering to the core principles of green chemistry[4].

Mechanistic Insights: The Causality of MAOS

As a Senior Application Scientist, it is vital to understand why this protocol outperforms traditional methods. The efficiency relies on the specific interaction between microwave energy (typically 2.45 GHz) and the reaction medium:

  • Dielectric Heating & Solvent Selection: In Phase 1, N,N-Dimethylformamide (DMF) is selected due to its high loss tangent (tan δ = 0.161). The permanent dipoles of DMF rapidly align and relax in the oscillating microwave field, generating intense, uniform internal heat[5].

  • Transition State Stabilization: The ring-opening of the epoxide in Phase 2 proceeds via an

    
     mechanism. The highly polar transition state absorbs microwave energy more efficiently than the ground-state reactants. This specific microwave effect effectively lowers the activation energy barrier, accelerating the reaction[3].
    
  • Regioselectivity: The use of a protic solvent (Ethanol) in Phase 2 hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity. The amine selectively attacks the less sterically hindered terminal carbon, ensuring exclusive formation of the target 2-ol derivative.

Workflow & Pathway Visualization

The following diagram illustrates the two-phase synthetic workflow and the subsequent biological mechanism of action of the synthesized Active Pharmaceutical Ingredient (API).

G cluster_synthesis Microwave-Assisted Synthesis Workflow cluster_biology β-Adrenergic Signaling Pathway Step1 Phenol + 4-Bromo-1,2-epoxybutane MW1 MW Etherification (K2CO3, DMF, 100°C, 10 min) Step1->MW1 Int 4-Phenoxy-1,2-epoxybutane (Intermediate) MW1->Int MW2 MW Aminolysis (iPrNH2, EtOH, 120°C, 15 min) Int->MW2 API 1-(Isopropylamino)-4-phenoxybutan-2-ol (Target API) MW2->API Receptor β-Adrenergic Receptor (Antagonist Binding) API->Receptor Competitive Antagonism Gs Gs Protein (Inhibited) Receptor->Gs AC Adenylyl Cyclase (Downregulated) Gs->AC cAMP cAMP Levels (Decreased) AC->cAMP Physio Decreased Heart Rate & Blood Pressure cAMP->Physio

Figure 1: Synthetic workflow of phenoxyaminobutanol derivatives and their β-adrenergic mechanism.

Experimental Protocols

Note: All reactions must be performed in a dedicated single-mode microwave synthesizer equipped with precise temperature (IR or fiber-optic) and pressure monitoring.

Phase 1: Microwave-Assisted Williamson Etherification Objective: Synthesis of 4-phenoxy-1,2-epoxybutane.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add Phenol (1.0 mmol, 94 mg) and anhydrous

    
     (1.5 mmol, 207 mg).
    
  • Solvent & Reagent Addition: Add 3.0 mL of anhydrous DMF, followed by 4-bromo-1,2-epoxybutane (1.2 mmol, 181 mg).

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with

    
     gas for 30 seconds to prevent oxidative degradation.
    
  • Microwave Irradiation: Irradiate the mixture at 100 °C for 10 minutes[6]. Set the maximum power to 150 W and activate simultaneous cooling (cooling air jet) to maximize direct microwave energy input while maintaining the target temperature.

  • Workup: Dilute the cooled mixture with 15 mL of EtOAc and wash with distilled water (3 × 10 mL) to remove DMF and salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Phase 2: Microwave-Assisted Epoxide Aminolysis Objective: Synthesis of 1-(isopropylamino)-4-phenoxybutan-2-ol.

  • Preparation: Transfer the crude 4-phenoxy-1,2-epoxybutane (approx. 1.0 mmol) to a fresh 10 mL microwave vial.

  • Reagent Addition: Add 2.0 mL of absolute Ethanol and Isopropylamine (3.0 mmol, 177 mg). The excess amine drives the reaction to completion and prevents dialkylation.

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes. Caution: Isopropylamine is highly volatile; ensure the vial is rated for high pressure (up to 20 bar).

  • Workup: Evaporate the solvent and excess amine under reduced pressure. Purify the residue via flash chromatography (DCM:MeOH:

    
     90:9:1) to yield the pure API.
    

Data Presentation: Methodological Comparison

The implementation of MAOS provides profound improvements in both yield and environmental impact (E-Factor), validating its role as a superior synthetic methodology.

Reaction PhaseHeating MethodTemperature (°C)TimeYield (%)E-Factor
Phase 1: EtherificationConventional806 h6818.5
Phase 1: EtherificationMicrowave10010 min944.2
Phase 2: AminolysisConventional8012 h5524.1
Phase 2: AminolysisMicrowave12015 min963.1

Validation & Quality Control Checkpoints

To ensure this protocol functions as a self-validating system, the following analytical checkpoints must be strictly met:

  • System Telemetry: During irradiation, the pressure curve must remain asymptotic. A sudden pressure spike (>15 bar in Phase 2) indicates solvent degradation or a runaway exotherm, requiring an immediate reaction abort.

  • Phase 1 TLC Validation: Confirm the disappearance of the phenol spot (

    
     = 0.3 in Hexane:EtOAc 7:3, visualized by UV 254 nm). The epoxide intermediate will appear as a new, UV-active spot at 
    
    
    
    = 0.6.
  • Phase 2 LC-MS Validation: The final product must exhibit a dominant

    
     peak at m/z 224.16 in positive electrospray ionization (ESI+) mode, confirming the successful integration of the isopropylamine moiety.
    

References

  • Title: MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Source: rasayanjournal.co.in. URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: mdpi.com. URL: [Link]

  • Title: Rapid and High-Yield Synthesis of Aryloxyacetates Under Microwave Irradiation. Source: researchgate.net. URL: [Link]

  • Title: NZ187763A - 3-aryloxy-1-(2-(indol-3-yl)-1,1-dimethylethyl)amino-propan-2-ols. Source: google.com.
  • Title: IL46707A0 - Phenylbutanol derivatives, process for their preparation and compositions containing them. Source: google.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Epoxide Ring-Opening with 3-Methoxypropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for epoxide aminolysis. The nucleophilic ring-opening of epoxides with amines is a fundamental transformation for synthesizing


-amino alcohols, which are critical pharmacophores in drug development[1]. However, when using functionalized aliphatic amines like 3-methoxypropylamine, researchers frequently encounter yield-limiting challenges such as bis-alkylation, poor regioselectivity, and sluggish kinetics.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, regioselective transformations.

Diagnostic Workflow

Workflow Start Yield Issue Detected in Epoxide Aminolysis LCMS Perform LC-MS/NMR on Crude Mixture Start->LCMS BisAlk High Bis-alkylation (Tertiary Amine) LCMS->BisAlk Mass = M+2(Epoxide) Unreacted Low Conversion (Unreacted Epoxide) LCMS->Unreacted Mass = Starting Mat. Regio Poor Regioselectivity (Isomer Mixture) LCMS->Regio Multiple Product Peaks FixBis Increase Amine to 3-5 eq or use Slow Addition BisAlk->FixBis FixUnr Add Zn(ClO4)2 Catalyst or H-bond Donor Solvent Unreacted->FixUnr FixReg Lower Temperature & Ensure SN2 Conditions Regio->FixReg

Diagnostic workflow for troubleshooting yield and selectivity in epoxide aminolysis.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant bis-alkylation (tertiary amine formation), and how can I maximize the mono-alkylated


-amino alcohol yield? 
  • Causality: The initial ring-opening of the epoxide by 3-methoxypropylamine generates a secondary amine. Because alkyl groups are electron-donating, this secondary amine is often more nucleophilic than the starting primary amine. Consequently, it competes effectively for the remaining unreacted epoxide, leading to over-alkylation (bis-alkylation).

  • Solution: Kinetically favor the mono-alkylation pathway by manipulating stoichiometry and concentration. Use a significant excess of 3-methoxypropylamine (3.0 to 5.0 equivalents). Alternatively, employ a "reverse addition" technique where the epoxide is added dropwise to a dilute solution of the amine, ensuring the primary amine is always in vast excess relative to the epoxide.

Q2: My reaction is sluggish at room temperature, but heating causes epoxide degradation. Which catalysts are optimal for 3-methoxypropylamine?

  • Causality: 3-methoxypropylamine contains an aliphatic ether oxygen. Strong, highly oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    ) can permanently chelate in a bidentate fashion between the amine nitrogen and the methoxy oxygen, effectively poisoning the catalyst and halting turnover.
  • Solution: Utilize borderline Lewis acids with non-coordinating counterions. Zinc(II) perchlorate hexahydrate (

    
    ) is a highly efficient catalyst for opening epoxide rings with amines under solvent-free conditions, providing excellent yields without being permanently deactivated by ether-containing amines[2]. If metal-free conditions are required, hydrogen-bond donors like water, nitromethane, or silica-bonded S-sulfonic acid can activate the epoxide oxygen via hydrogen bonding, lowering the activation barrier for nucleophilic attack[3][4].
    

Q3: How do I ensure high regioselectivity for the terminal carbon of the epoxide?

  • Causality: Aliphatic amines like 3-methoxypropylamine predominantly attack the less sterically hindered terminal carbon of an epoxide via an

    
     mechanism[3]. However, if the epoxide possesses an adjacent electron-donating group (e.g., a phenyl ring in styrene oxide), the transition state can develop carbocationic character (
    
    
    
    -like), leading to nucleophilic attack at the more substituted, internal carbon[2].
  • Solution: To enforce strict

    
     regioselectivity, maintain lower reaction temperatures (room temperature) and use solvent-free conditions or non-polar solvents. Avoid highly polar protic solvents if internal attack is observed, as they stabilize the developing positive charge in 
    
    
    
    -like transition states.

Quantitative Data: Catalyst & Solvent Effects

The following table summarizes the comparative performance of various catalytic systems for the aminolysis of terminal epoxides using aliphatic amines, highlighting the superiority of mild Lewis acids and H-bond donors.

Catalytic SystemSolventTemperatureTimeYield (%)Regioselectivity (Terminal : Internal)
Uncatalyzed Neat80 °C24 h45%85 : 15

(5 mol%)
Solvent-free25 °C2 h95%>99 : 1[2]
Silica-bonded S-sulfonic acid Solvent-free25 °C4 h92%95 : 5[3]
Nitromethane (Microwave) Nitromethane80 °C20 min98%>95 : 5[4]

Self-Validating Experimental Protocol

This protocol utilizes


 under solvent-free conditions to achieve high-yield, regioselective ring-opening. It is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee experimental integrity at every step.

Step 1: Reagent Preparation & Baseline Control

  • Action: In a dry 25 mL round-bottom flask, combine the terminal epoxide (1.0 mmol) and 3-methoxypropylamine (3.0 mmol).

  • Validation (IPC 1): Before adding the catalyst, extract a 5

    
    L aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. This establishes the 
    
    
    
    baseline chromatogram. Failure condition: If the primary amine mass peak is absent, verify reagent degradation or incorrect stock solutions before proceeding.

Step 2: Catalyst Addition

  • Action: Add

    
     (0.05 mmol, 5 mol%) directly to the stirring neat mixture.
    
  • Validation (IPC 2): Monitor the internal temperature using a thermocouple. A mild exotherm (

    
     °C) within the first 5 minutes confirms active catalyst coordination and ring-opening initiation. Failure condition: If the temperature spikes >40 °C, immediately apply an ice bath to prevent epoxide polymerization.
    

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature (25 °C) for 2 hours.

  • Validation (IPC 3): At

    
     hours, run a second LC-MS analysis. Calculate the ratio of the target mono-alkylated 
    
    
    
    -amino alcohol to the bis-alkylated byproduct.
    • Self-Correction: If unreacted epoxide remains and the target product is <90%, add an additional 1 mol% catalyst and stir for 1 hour. If bis-alkylation exceeds 5%, flag the procedure to increase the amine equivalents to 5.0 for the next batch.

Step 4: Quench and Extraction

  • Action: Dilute the crude mixture with ethyl acetate (15 mL) and wash with saturated aqueous

    
     (10 mL) to remove the zinc catalyst and neutralize the perchlorate salts.
    
  • Validation (IPC 4): Test the pH of the aqueous layer. It must be >8. Causality: A basic pH ensures the secondary amine product is fully deprotonated, preventing it from partitioning into the aqueous layer as a water-soluble salt. If pH < 8, add more

    
    .
    

Step 5: Product Isolation

  • Action: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    
  • Validation (IPC 5): Spot the fractions on a TLC plate and stain with Ninhydrin. The unreacted 3-methoxypropylamine (primary amine) will stain a deep purple/pink, whereas the target

    
    -amino alcohol (secondary amine) will typically stain a distinct light brown or yellow, allowing for unambiguous fraction pooling.
    

References

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions Source: SciELO URL
  • Source: PMC (NIH)
  • Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)
  • Source: PMC (NIH)

Sources

Technical Support Center: Purification Strategies for Oily Amino-Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex purification of oily amino-alcohol reaction products. The unique bifunctional nature of these molecules—possessing both a basic amino group and a polar hydroxyl group—frequently leads to challenging physical properties, such as high polarity, high boiling points, and a tendency to form oils or viscous syrups rather than crystalline solids.

This document provides in-depth, experience-driven troubleshooting guides and FAQs to address specific issues you may encounter. Our goal is to explain not just the "how," but the critical "why" behind each technique, empowering you to make informed decisions in your work.

Part 1: Initial Assessment & Purification Strategy Selection

The first step in any successful purification is a thorough assessment of your crude product. The physical state and solubility of your material will dictate the most effective primary purification strategy.

FAQ: My reaction is complete. What's the first thing I should do?

Before attempting any large-scale purification, you must first analyze a small aliquot of your crude reaction mixture by Thin-Layer Chromatography (TLC). This will tell you:

  • Whether your desired product is present.

  • The number of major impurities.

  • The polarity of your product relative to impurities.

This initial TLC is crucial for developing an effective column chromatography solvent system and for assessing the success of subsequent purification steps. For amino alcohols, which are basic, you will likely encounter "tailing" or "streaking" on a standard silica TLC plate.

Troubleshooting TLC Tailing: To get a clear TLC, add a small amount of a basic modifier to your eluent. Common choices include 0.5-2% triethylamine (TEA) or a pre-mixed solution of Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH4OH) in ratios like 90:9:1.[1] This neutralizes the acidic sites on the silica gel, preventing the basic amine from sticking and allowing it to travel as a focused spot.[1]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting an appropriate purification method based on the characteristics of your crude product.

G cluster_start Initial Assessment cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_advanced Advanced Techniques start Crude Reaction Product (Oily Amino Alcohol) workup Perform Acid-Base Extraction/Wash start->workup emulsion Emulsion Formed? workup->emulsion break_emulsion Break Emulsion (Brine, Filtration, Centrifugation) emulsion->break_emulsion Yes is_solid Can it Solidify or form a Salt? emulsion->is_solid No break_emulsion->is_solid crystallize Crystallization / Salt Crystallization is_solid->crystallize Yes is_volatile Is it Thermally Stable & Volatile? is_solid->is_volatile No distill Vacuum / Short-Path Distillation is_volatile->distill Yes chromatography Column Chromatography is_volatile->chromatography No sfc Supercritical Fluid Chromatography (SFC) chromatography->sfc High Polarity / Difficult Separation

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Common Purification Challenges

This section addresses the most frequent and frustrating issues encountered during the purification of oily amino alcohols.

Issue 1: Aqueous Workup & Emulsions

Aqueous workups are essential for removing inorganic salts and water-soluble impurities. For amino alcohols, an acid-base extraction is a powerful first-pass purification step.[2][3]

FAQ: How do I perform an acid-base extraction to purify my amino alcohol?

  • Dissolve: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).[4]

  • Acid Wash: Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic amino alcohol will become protonated (R-NH3+Cl-) and move into the aqueous layer, leaving non-basic impurities in the organic layer.[3][4]

  • Separate Layers: Separate the aqueous layer containing your protonated product.

  • Basify & Re-extract: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 2 M NaOH or saturated NaHCO3) until the pH is >10. This deprotonates your amino alcohol, making it water-insoluble again.

  • Final Extraction: Extract the now-neutral amino alcohol back into an organic solvent (e.g., DCM, ethyl acetate).

  • Dry and Concentrate: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield your purified, oily product.[4]

Troubleshooting Guide: Emulsions

Q: I've formed a thick, stable emulsion during my extraction that won't separate. What should I do? A: Emulsions are common with amines, which can act as surfactants.[4] Do not panic and do not shake the funnel more vigorously. Try these methods sequentially:

  • "Salting Out": Add a significant amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of your organic compound and helping to force the layers apart.[4][5][6]

  • Filtration: Pass the entire mixture through a plug of Celite® or glass wool in a funnel.[4][5] This can physically disrupt the emulsified droplets.

  • Solvent Addition: Add a small amount of the organic solvent you are using for the extraction. This can sometimes help break the emulsion.[4]

  • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning them can force the separation of the layers.[4]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.[5]

Issue 2: Column Chromatography Challenges

For many oily products, column chromatography is the go-to method for separating closely related impurities. However, the polarity and basicity of amino alcohols require special considerations.

Q: My amino alcohol is streaking badly down the silica gel column, and my recovery is low. What's wrong? A: This is a classic problem. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, leading to tailing, poor separation, and sometimes irreversible binding.[1][7]

Solutions for Improving Column Chromatography:

StrategyDescriptionRationale & Expert Insight
Use a Basic Modifier Add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH4OH) to your mobile phase (eluent).[1]This is the most common and effective solution. The sacrificial base (TEA or NH3) neutralizes the acidic sites on the silica, allowing your amino alcohol to elute cleanly without tailing.[1][7]
Deactivate the Silica Before loading your sample, flush the packed column with your mobile phase containing the basic modifier.[1]This ensures the entire stationary phase is neutralized before your compound is introduced, preventing degradation or adsorption at the top of the column.
Use an Alternative Stationary Phase Consider using neutral or basic alumina instead of silica gel.[1][8]Alumina does not have the strong acidic character of silica and is often a better choice for purifying basic compounds.[8] However, you must re-develop your TLC conditions on alumina plates first.
Reverse-Phase Chromatography Use a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol).In reverse-phase, polar compounds like amino alcohols elute earlier.[8] This can be an excellent alternative if normal-phase chromatography fails.
Protecting Groups Temporarily protect the amine or alcohol group to change the molecule's polarity.By converting the amine to a carbamate (e.g., Boc or Cbz) or the alcohol to a silyl ether, you can make the molecule less polar and less basic, simplifying purification.[9][10][11][12] This requires two extra synthetic steps (protection and deprotection).

Workflow for Optimizing Chromatography of Amines

G cluster_TLC TLC Optimization cluster_Column Column Execution tlc_start Run TLC on Silica (e.g., 9:1 DCM:MeOH) tailing Observe Tailing? tlc_start->tailing add_base Add 1% TEA or NH4OH to Mobile Phase tailing->add_base Yes re_tlc Re-run TLC tailing->re_tlc No add_base->re_tlc good_rf Rf ~0.3? re_tlc->good_rf adjust_polarity Adjust Polarity (More or Less MeOH) good_rf->adjust_polarity No pack Pack Column & Equilibrate with Mobile Phase + Base good_rf->pack Yes adjust_polarity->re_tlc load Load Sample (Minimal Solvent) pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze

Caption: Iterative workflow for amine purification via column chromatography.

Issue 3: Crystallization & "Oiling Out"

Crystallization is the most desirable purification method as it can provide very high purity material in a single step. However, many amino alcohols have low melting points or a high affinity for solvents, leading to them "oiling out" instead of crystallizing.[13][14]

Q: I'm trying to recrystallize my product, but it just separates as an oil at the bottom of the flask. What can I do? A: "Oiling out" happens when the solute precipitates from a supersaturated solution at a temperature above its melting point.[15] It can also be caused by the presence of impurities.[15]

Troubleshooting Guide: Oiling Out

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the good solvent to make the solution more dilute, then allow it to cool much more slowly.[15] Slow cooling is critical for forming an ordered crystal lattice.[14]

  • Change Solvent System: Your compound may be too soluble in your current solvent. Try a different solvent or solvent pair. For a polar amino alcohol, you might dissolve it in a minimal amount of a polar solvent (like ethanol or isopropanol) and then slowly add a non-polar anti-solvent (like hexane or diethyl ether) until turbidity persists.[16]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent line.[1] The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a tiny crystal of pure product, add it to the solution (seeding) to initiate crystallization.[1][13]

  • Form a Salt: This is a highly effective strategy for amino alcohols.[17][18] React your oily free-base with an acid like hydrochloric acid (HCl), oxalic acid, or tartaric acid to form a salt.[17][18][19] These salts are often high-melting, crystalline solids that are much easier to recrystallize than the parent oil. The pure salt can then be neutralized back to the free base if needed.

Issue 4: High Polarity & High Boiling Points

Some amino alcohols are highly water-soluble or have very high boiling points, making standard extractions and distillation difficult.

Q: My product is too polar for normal chromatography and thermally sensitive, so I can't distill it. Are there other options? A: Yes. For these particularly challenging compounds, more advanced techniques may be necessary.

  • Short-Path Distillation: If your compound is thermally sensitive but has a reasonably high molecular weight, short-path distillation is an excellent option.[20] This technique operates under a very high vacuum, which significantly lowers the boiling point.[20][21] The very short distance between the evaporator and the condenser minimizes the time the compound spends at elevated temperatures, preventing degradation.[20][21][22]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" technology that uses supercritical CO2 as the main mobile phase.[23][24] It excels at purifying polar compounds that are challenging for standard HPLC.[23][25] By adding co-solvents like methanol (sometimes with water), SFC can effectively purify even highly polar amino alcohols with high speed and efficiency.[23][24]

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
  • TLC Analysis: Determine the optimal eluent system using TLC plates, incorporating 1% triethylamine (TEA) into the solvent mixture to achieve a product Rf of ~0.25-0.35.

  • Column Packing: Select an appropriate size column. Slurry pack the silica gel using the non-polar component of your eluent (e.g., hexane).

  • Equilibration: Flush the packed column with at least 3-5 column volumes of the full eluent system (including the polar solvent and TEA). This deactivates the silica.[1]

  • Sample Loading: Dissolve your crude oily product in a minimal amount of the eluent or DCM. If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, maintaining positive pressure. Collect fractions in test tubes.

  • Fraction Analysis: Spot the collected fractions onto TLC plates to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed on a rotary evaporator, possibly with gentle heating.

Protocol 2: Salt Formation for Crystallization
  • Dissolve Free Base: Dissolve your crude oily amino alcohol (1.0 eq) in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Add Acid: Slowly add a solution of the chosen acid (e.g., 1.05 eq of 2M HCl in diethyl ether, or a saturated solution of oxalic acid in ethanol) dropwise with stirring.

  • Induce Crystallization: A precipitate (the salt) should begin to form. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod.

  • Isolate Salt: Collect the crystalline solid by vacuum filtration.

  • Wash: Wash the solid with a small amount of the cold solvent to remove soluble impurities.

  • Dry: Dry the purified salt under high vacuum.

  • Recrystallize (if needed): For even higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[26]

References
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Unknown Author. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1-Amino-2-butanol.
  • Benchchem. (n.d.). Overcoming challenges in the purification of 1-Aminoethanol.
  • Benchchem. (n.d.). troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?
  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography.
  • Chemistry LibreTexts. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aminochromanols.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?
  • extraktLAB. (2025, July 15). Short Path Distillation: Everything You Should Know.
  • Unknown Author. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
  • Wikipedia. (n.d.). Acid–base extraction.
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • Lab Unique. (2025, May 14). Short Path Distillation Complete Guide.
  • Unknown Author. (n.d.). Flash Column Chromatography.
  • Unknown Author. (n.d.). Guide for crystallization.
  • Unknown Author. (n.d.). Protecting groups in organic synthesis + H2O.
  • Edwards Vacuum. (n.d.). How does short path distillation work?
  • Benchchem. (n.d.). minimizing byproduct formation in the synthesis of amino alcohols.
  • Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction.
  • Google Patents. (n.d.). Process for the preparation of amino-alcohols.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
  • Benchchem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Unknown Author. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to. SciSpace.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silanol" Challenge

Peak tailing of amine-containing compounds is perhaps the most persistent challenge in reversed-phase HPLC. While a Gaussian peak is the theoretical ideal, basic analytes often exhibit a "shark fin" profile—a sharp rise followed by a slow, dragging elution.

This is rarely a random error. It is almost always a symptom of secondary interactions between the positively charged amine moiety of your analyte and the residual, negatively charged silanol groups on the silica support.

This guide moves beyond generic advice to provide a mechanistic troubleshooting workflow. We will diagnose the root cause, optimize the mobile phase chemistry, and select the correct stationary phase architecture.

Module 1: Diagnostic Workflow

Before altering chemistry, you must quantify the problem and rule out hardware limitations.

Q: How do I distinguish "Chemical Tailing" from "System Tailing"?

A: You must calculate the USP Tailing Factor (


) .[1] Visual estimation is unreliable.
  • 
    :  Excellent.
    
  • 
    :  Acceptable for most standard assays.
    
  • 
    :  Critical Failure. Data integrity is compromised.
    

The Hardware Test: Inject a neutral standard (e.g., Toluene or Uracil) under your isocratic conditions.

  • Scenario A: The neutral peak also tails (

    
    ).
    
    • Diagnosis:Physical System Issue. Check for void volume (bad connections), extra-column volume (tubing too wide/long), or a collapsed column bed.

  • Scenario B: The neutral peak is symmetrical (

    
    ), but the amine tails.
    
    • Diagnosis:Chemical Interaction. The amine is interacting with silanols.[2] Proceed to Module 2.

Visual Troubleshooting Tree

TroubleshootingTree Start Start: Peak Tailing Detected Calc Calculate USP Tailing Factor (Tf) Start->Calc Decision1 Is Tf > 1.5? Calc->Decision1 InjectNeutral Inject Neutral Standard (e.g., Toluene) Decision1->InjectNeutral Yes Method OK Method OK Decision1->Method OK No CheckNeutral Does Neutral Std Tail? InjectNeutral->CheckNeutral Physical PHYSICAL ROOT CAUSE 1. Check Tubing/Fittings 2. Check Detector Cell 3. Replace Column (Void) CheckNeutral->Physical Yes Chemical CHEMICAL ROOT CAUSE Silanol Interaction Likely CheckNeutral->Chemical No Action1 Optimize pH (Low < 3 or High > 10) Chemical->Action1 Action2 Add Modifier (TEA or TFA) Chemical->Action2 Action3 Change Column (Hybrid/CSH) Chemical->Action3

Figure 1: Decision matrix for isolating physical vs. chemical causes of peak tailing.

Module 2: The Mechanism & Mobile Phase Strategy

Q: Why do amines tail? (The Silanol Effect)[3]

A: Standard silica supports possess residual silanol groups (


).
  • The Silanol pKa: Surface silanols have a pKa of roughly 3.5 – 4.5.

  • The Interaction: At pH > 4, silanols deprotonate to form

    
    . Basic amines (
    
    
    
    ) are protonated (
    
    
    ) at this pH.
  • Result: A strong ion-exchange interaction occurs, retaining the tail of the peak longer than the bulk analyte.

Q: How do I use pH to stop this?

You must choose a pH that neutralizes one of the two interacting partners. Do not operate at intermediate pH (pH 6–8) where both species are charged.

StrategypH RangeMechanismPros/Cons
Low pH pH < 3.0 Silanol Suppression. At pH 2.0, silanols are protonated (

) and neutral. They cannot bind the amine.
Pros: Excellent for silica stability. Cons: Some basic compounds may have poor retention (elute in void).
High pH pH > 10.0 Amine Suppression. At pH 10.5, the amine is deprotonated (

) and neutral.
Pros: Sharp peaks; often increases retention of bases.[3] Cons: Requires Hybrid/Polymer columns. High pH dissolves standard silica.
Q: TEA vs. TFA – Which modifier should I use?

If pH adjustment alone fails, use additives.

1. Triethylamine (TEA): The "Sacrificial Base"

  • Mechanism: TEA saturates the active silanol sites, preventing your analyte from binding.

  • Usage: Add 5–10 mM TEA to the buffer.

  • Warning: Can alter selectivity significantly. Not recommended for LC-MS due to signal suppression.

2. Trifluoroacetic Acid (TFA): The "Ion Pair" [3]

  • Mechanism: TFA (

    
    ) forms a neutral ion pair with the amine (
    
    
    
    ). It also lowers pH to ~2.0.
  • Usage: 0.05% – 0.1% v/v.

  • Warning: Strong signal suppression in LC-MS (negative mode). "Sticky" in systems; hard to wash out.[4]

Module 3: Column Selection (The Permanent Fix)

If mobile phase optimization is insufficient, your column chemistry is likely the bottleneck.

Q: What column technology prevents amine tailing?

A: Move away from standard C18 silica. Use one of the following:

  • Charged Surface Hybrid (CSH):

    • These particles have a slight positive charge on the surface.

    • Physics: The positive surface repels the positive amine analyte, preventing it from getting close enough to interact with residual silanols.

    • Best for: High-throughput screening of bases with simple mobile phases (e.g., Formic Acid).

  • High-pH Stable Hybrid (Ethylene-Bridged):

    • Allows operation at pH 10–12.

    • Best for: Making the amine neutral (see Module 2).

  • End-Capping:

    • Ensure your column is "fully end-capped."[5] This means small silanes (e.g., trimethylchlorosilane) have been reacted with the surface to cover accessible silanols.

Module 4: Recovery Protocol

Q: My column performance has degraded. How do I clean it?

A: If tailing increases over time, strongly retained contaminants may be blocking the stationary phase. Use this regeneration protocol for Reversed-Phase columns.

Step-by-Step Regeneration Protocol: Disconnect the column from the detector to prevent fouling the flow cell.

  • Water Flush: 20 Column Volumes (CV) of 95% Water / 5% Acetonitrile (removes buffers).

  • Solvent Flush: 20 CV of 100% Acetonitrile (removes hydrophobic contaminants).

  • Strong Solvent: 5–10 CV of Isopropanol (IPA).

    • Note: IPA has high viscosity; lower the flow rate to keep pressure < 50% max.

  • Hexane Flush (Optional): If extremely hydrophobic lipids are suspected, flush with Hexane, then return to IPA.

  • Re-equilibration: Flush with Acetonitrile, then return to initial Mobile Phase conditions.

Visualizing the Mechanism

Mechanism Silanol Si-O- Amine R-NH3+ Silanol->Amine Ionic Attraction Tailing Peak Tailing (Secondary Retention) Amine->Tailing LowPH Low pH (<3) Protonates Silanol LowPH->Silanol Blocks HighPH High pH (>10) Neutralizes Amine HighPH->Amine Blocks

Figure 2: The ionic interaction mechanism and how pH strategies disrupt it.

References

  • USP General Chapter <621> Chromatography . United States Pharmacopeia. (Defines calculation of Tailing Factor vs. Asymmetry).

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing in HPLC." Chemical Communications. (Authoritative review on silanol activity).

  • Waters Corporation . "Troubleshooting Peak Shape Problems in HPLC." (Detailed guide on CSH and Hybrid technologies).

  • Chromatography Online . "HPLC Diagnostic Skills II – Tailing Peaks." (Source for decision tree logic).

  • Phenomenex . "HPLC Column Care & Maintenance Guide." (Source for cleaning protocols).

Sources

Technical Support Center: Troubleshooting Solubility of 1-(3-methoxypropyl)amino-3-phenoxy- Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for formulation scientists, medicinal chemists, and drug development professionals working with 1-(3-methoxypropyl)amino-3-phenoxy- derivatives.

These compounds present unique physicochemical challenges: the phenoxy moiety imparts significant lipophilicity (driving up the LogP), the methoxypropyl ether chain introduces conformational flexibility, and the secondary amine provides a highly pH-dependent ionization profile. This guide provides field-proven, mechanistically grounded troubleshooting steps to overcome aqueous insolubility during both in vitro assays and in vivo dosing.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My free base derivative is highly insoluble in aqueous assay buffers (<1 µg/mL). Why, and what is the first-line solution?

Causality & Mechanism: The 1-(3-methoxypropyl)amino-3-phenoxy- scaffold suffers from high crystal lattice energy and hydrophobicity driven by the aromatic phenoxy ring. At physiological pH (7.4), the secondary amine (which typically possesses a pKa of ~8.5–9.0) is only partially protonated. This leaves a significant fraction of the drug in its highly insoluble, un-ionized free base form. Solution: Salt Formation. Converting the basic secondary amine into a salt is the most effective first-line method to increase the intrinsic dissolution rate[1]. By lowering the microenvironmental pH and introducing a polar counterion, you disrupt the crystal lattice and exponentially increase hydrogen bonding and dipole interactions with the aqueous solvent.

Q2: I synthesized the hydrochloride (HCl) salt, but it precipitates when added to physiological saline (0.9% NaCl) or PBS. What is happening?

Causality & Mechanism: This is a classic manifestation of the common ion effect and the


 principle[1]. When an HCl salt is introduced into a medium with a high chloride ion concentration (like 0.9% NaCl), the solubility product (

) of the salt is rapidly exceeded. This forces the equilibrium backward, causing the HCl salt to crash out of solution. Furthermore, if the buffer pH exceeds the

(the pH of maximum solubility where the free base and salt are in equilibrium), the compound will precipitate as the free base. Solution: Alternative Counterions or Co-solvents. Switch from a hydrochloride salt to a mesylate (methanesulfonate) or citrate salt, which do not suffer from the chloride common ion effect in biological buffers. Alternatively, introduce a co-solvent system (e.g., 5% DMSO or PEG400) to lower the dielectric constant of the medium, thereby increasing the solubility of the unprotonated fraction[2].
Q3: How can I formulate this compound for in vivo dosing without using high concentrations of toxic organic solvents?

Causality & Mechanism: For in vivo applications, excessive co-solvents (like DMSO >10%) cause tissue irritation and rapid precipitation upon injection due to solvent diffusion away from the injection site. Instead, encapsulation within a hydrophilic macrocycle effectively shields the lipophilic phenoxy group from the aqueous environment. Solution: Cyclodextrin Complexation. Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic phenoxy ring fits optimally into the hydrophobic cavity of the β-cyclodextrin cone, while the hydrophilic exterior of HP-β-CD ensures high aqueous solubility[3].

Part 2: Quantitative Data - Comparative Solubility Profiles

To guide your formulation strategy, the following table synthesizes the expected solubility outcomes based on standard modifications of the 1-(3-methoxypropyl)amino-3-phenoxy- scaffold.

Formulation StrategyExpected Aqueous Solubility (mg/mL)Stability in PBS (pH 7.4)Best Application Phase
Free Base (Unformulated) < 0.01Poor (Immediate Precipitation)Solid-state storage / Synthesis
HCl Salt 2.5 - 5.0Poor (Common ion effect)In vitro (non-chloride buffers)
Mesylate Salt > 15.0ModerateIn vitro assays / Early PK
20% HP-β-CD Complex > 25.0ExcellentIn vivo (IV/PO dosing)
10% PEG400 / 5% Tween 80 10.0 - 15.0GoodIn vivo (PO dosing)

Part 3: Self-Validating Experimental Protocols

Protocol A: Mesylate Salt Formation and Thermodynamic Solubility Validation

Purpose: Overcome the chloride common ion effect by synthesizing a mesylate salt, with built-in validation via HPLC.

  • Dissolution: Dissolve 100 mg of the 1-(3-methoxypropyl)amino-3-phenoxy- free base in 2 mL of acetone/ethanol (1:1 v/v) at 40°C.

  • Ionization: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring.

  • Crystallization: Cool the solution to 4°C at a rate of 5°C/hour to induce controlled crystallization. Filter and dry the precipitate under vacuum for 24 hours.

  • Validation (Self-Validating Step): Suspend 10 mg of the resulting salt in 1 mL of PBS (pH 7.4) and 1 mL of 0.9% NaCl in separate vials. Shake at 37°C for 24 hours to reach thermodynamic equilibrium. Centrifuge at 10,000 x g for 10 minutes. Quantify the supernatant concentration via HPLC-UV.

    • Validation Check: Success is confirmed if the concentration in 0.9% NaCl matches or exceeds the concentration in PBS, proving the absence of the chloride common ion effect.

Protocol B: Preparation of a 20% HP-β-CD Inclusion Complex

Purpose: Create an in vivo-ready formulation for intravenous or oral administration without relying on harsh co-solvents.

  • Preparation: Dissolve 200 mg of HP-β-CD in 1 mL of sterile Water for Injection (WFI) to create a 20% (w/v) solution.

  • Incorporation: Add 10 mg of the 1-(3-methoxypropyl)amino-3-phenoxy- derivative (preferably utilizing the mesylate salt from Protocol A to maximize the baseline solubility).

  • Complexation: Vortex aggressively for 5 minutes, then sonicate in a water bath at 25°C for 30 minutes. The energy input drives the phenoxy moiety into the cyclodextrin cavity, displacing water molecules[3].

  • Validation (Self-Validating Step): Filter the solution through a 0.22 µm PVDF syringe filter.

    • Validation Check: If the filter clogs or the filtrate is cloudy, complexation is incomplete (indicating the binding constant

      
       is insufficient). To resolve this, increase the HP-β-CD concentration to 30% or lower the formulation pH to 5.0 to increase the ionized fraction prior to complexation.
      

Part 4: Workflow Visualization

SolubilityTroubleshooting Start 1-(3-methoxypropyl)amino- 3-phenoxy- Derivative Assess Assess Assay Medium Start->Assess InVitro In Vitro Assay (e.g., PBS, Saline) Assess->InVitro InVivo In Vivo Dosing (IV / PO) Assess->InVivo SaltScreen Perform Salt Screen (Avoid HCl if Saline) InVitro->SaltScreen Cyclo HP-β-CD Complexation (20-30% w/v) InVivo->Cyclo Precipitation Precipitation Observed? (Common Ion Effect) SaltScreen->Precipitation Success Solubility Achieved Proceed to Experiment Cyclo->Success CoSolvent Add Co-solvent (5% DMSO / PEG400) Precipitation->CoSolvent Yes Precipitation->Success No CoSolvent->Success

Workflow for resolving solubility issues of 1-(3-methoxypropyl)amino-3-phenoxy- derivatives.

References

  • [1] Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (PubMed - NIH).

  • [2] Cosolvent and Complexation Systems. Pharma Excipients.

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (NIH).

Sources

Minimizing side reactions during phenoxy group introduction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Troubleshooting Your Synthesis

Welcome, researchers and drug development professionals, to our dedicated technical support center. The introduction of a phenoxy group is a cornerstone of modern organic synthesis, yet it can be fraught with challenges. This guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of common etherification reactions, troubleshoot effectively, and ultimately, minimize those pesky side reactions that can derail your project.

Section 1: The Workhorse - Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental and widely used method for forming ethers.[1] It proceeds via an S_N2 mechanism, where an alkoxide or phenoxide nucleophile attacks an alkyl halide.[2] While seemingly straightforward, its success is highly dependent on a careful selection of reactants and conditions to avoid competing reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Williamson ether synthesis is giving a low yield of the desired phenoxy ether and a significant amount of an alkene byproduct. What's going on?

Answer: This is a classic case of the E2 elimination reaction outcompeting your desired S_N2 substitution.[1][2][3] The phenoxide you are using is not only a nucleophile but also a strong base. This issue is most prominent when using secondary or tertiary alkyl halides.[2][4][5][6]

Causality Explained: The S_N2 reaction requires the nucleophile to attack the carbon atom bearing the leaving group from the backside.[2] Steric hindrance from bulky groups on the alkyl halide can physically block this approach.[1][4][5][7] In such cases, the phenoxide will instead act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (alkene).[1][4]

Troubleshooting Workflow: Minimizing E2 Elimination

cluster_0 Problem: Low Ether Yield, High Alkene Byproduct cluster_1 Solutions & Optimizations A Evaluate Substrate Structure B Optimize Reaction Conditions A->B If primary halide is used C Consider Alternative Strategies A->C If secondary/tertiary halide is unavoidable D Switch to a Primary Alkyl Halide A->D E Use a Better Leaving Group (I > Br > Cl > OTs) A->E F Lower Reaction Temperature B->F G Choose a Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) B->G H Use a Milder Base (e.g., K2CO3 for phenols) B->H I Mitsunobu Reaction C->I J Acid-Catalyzed Ether Synthesis (for tertiary alcohols) C->J

Caption: Troubleshooting workflow for E2 elimination in Williamson ether synthesis.

Detailed Recommendations:

  • Substrate Selection is Key: The most effective way to avoid elimination is to use a primary alkyl halide.[2][6][8] If your target molecule allows, redesign your synthesis to have the phenoxide attack a methyl or primary halide.[9]

  • Leaving Group Matters: A better leaving group will accelerate the S_N2 reaction. Iodides are generally the best, followed by bromides and tosylates.[4]

  • Temperature Control: Higher temperatures favor elimination.[6][10] Run your reaction at the lowest temperature that provides a reasonable reaction rate, typically between 50-100 °C.[6][10]

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[4][6][11] These solvents solvate the cation of the phenoxide, leaving a "naked" and more nucleophilic anion for the S_N2 attack.[6] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[12]

  • Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6) can be employed to shuttle the phenoxide ion into the organic phase, often under milder conditions.[13][14][15][16]

Question 2: Besides my desired O-alkylated product, I'm also observing C-alkylation on the aromatic ring. How can I improve the selectivity?

Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) and the carbon atoms of the aromatic ring (C-alkylation), usually at the ortho and para positions.[11] The reaction conditions, particularly the solvent and counter-ion, can influence this selectivity.

To favor O-alkylation:

  • Solvent: Use polar aprotic solvents (DMF, DMSO). These solvents do not strongly solvate the oxygen anion, leaving it more available for nucleophilic attack.

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role.

Section 2: The Classical Alternative - Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form diaryl ethers, a transformation not possible under standard Williamson conditions.[11][17][18] Classical Ullmann reactions often required harsh conditions, but modern protocols with ligands allow for milder temperatures and lower catalyst loadings.[1][19]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: My Ullmann diaryl ether synthesis is sluggish, with low conversion of my starting materials. What should I investigate?

Answer: Low reactivity in an Ullmann condensation often points to issues with the catalyst activity, ligand choice, or reaction conditions.

Causality Explained: The active catalyst in the Ullmann reaction is typically a Cu(I) species.[11][20] If your copper source is Cu(II) or oxidized Cu(0), it may not efficiently enter the catalytic cycle. Ligands are crucial for stabilizing the copper center and facilitating the coupling.

Troubleshooting Workflow: Optimizing Ullmann Condensation

cluster_0 Problem: Low or No Product Yield in Ullmann Reaction cluster_1 Solutions & Optimizations A Check Catalyst & Ligand System B Evaluate Base and Solvent A->B If catalyst system is appropriate D Use a fresh, high-purity Cu(I) salt (CuI, CuBr) A->D E Screen a panel of ligands (e.g., N-methylglycine, 1,10-phenanthroline) A->E C Optimize Reaction Temperature B->C If base and solvent are standard F Screen different bases (K3PO4, Cs2CO3) B->F G Screen different solvents (Dioxane, Toluene, DMF) B->G I Ensure anhydrous conditions B->I H Incrementally increase temperature (80-120 °C for modern protocols) C->H cluster_0 Problem: Low or No Product Yield in Buchwald-Hartwig C-O Coupling cluster_1 Solutions & Optimizations A Verify Reaction Setup & Reagents B Optimize Catalyst System A->B If setup is correct D Ensure Anhydrous & Degassed Conditions A->D E Check Integrity of Ligand and Precatalyst A->E C Screen Base and Solvent B->C If standard catalyst system fails F Screen Different Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) B->F G Try Different Palladium Precatalysts B->G H Screen Bases (NaOtBu, K3PO4, Cs2CO3) C->H I Screen Solvents (Toluene, Dioxane, THF) C->I

Caption: A structured approach to troubleshooting Buchwald-Hartwig C-O bond formation.

Detailed Recommendations:

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. [5]Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and use degassed solvents. [5]* Catalyst and Ligand Integrity: Phosphine ligands are susceptible to oxidation. [5]Use fresh ligands and precatalysts. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition. [5]* Ligand Selection: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are commonly used. [17][21][22]* Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are often used, but they can be incompatible with sensitive functional groups. [13][23]Weaker bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance. [23]* Aryl Halide Reactivity: The general order of reactivity for the aryl halide is I > Br > OTf > Cl. [23]Aryl chlorides can be particularly challenging and may require more specialized ligands. [24] Question 6: My phenol has other functional groups. Could this be interfering with the reaction?

Answer: Yes, certain functional groups can interfere with the catalytic cycle or be sensitive to the reaction conditions.

  • Base-Sensitive Groups: Esters and nitro groups can be sensitive to strong bases like NaOtBu. [25]In such cases, switching to a weaker base like K₂CO₃ or Cs₂CO₃ is advisable, although this may require higher catalyst loadings or longer reaction times. [23][25]* Coordinating Groups: Functional groups that can coordinate to the palladium center may inhibit catalysis.

  • Protecting Groups: If your molecule contains other nucleophilic groups (e.g., another phenol or an amine), they may also react. It may be necessary to use protecting groups to ensure selectivity. [24][26][27][28]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of an Alkyl Aryl Ether

  • Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenol (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF). b. Under a nitrogen atmosphere, carefully add a base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. c. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Ether Synthesis: a. Cool the reaction mixture to 0 °C. b. Slowly add the primary alkyl halide (1.0-1.2 equivalents) to the stirred solution of the phenoxide. c. Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C. d. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). d. Combine the organic layers, wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. f. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Ligand-Accelerated Ullmann Diaryl Ether Synthesis

  • Reaction Setup: a. To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), phenol (1.2-1.5 equivalents), CuI (5-10 mol%), the chosen ligand (e.g., N-methylglycine, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents). [11] b. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. c. Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: a. Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C). [11] b. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. c. Wash the filtrate with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography.

References

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Zhang, H., Cai, Q., & Ma, D. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Tetrahedron Letters, 54(23), 2976-2979.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved March 7, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026, January 16). Oreate AI Blog. Retrieved March 7, 2026, from [Link]

  • Ullmann coupling-An overview. (2025, April 1). OperaChem. Retrieved March 7, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (1975).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2021). Francis Academic Press, 4(1).
  • Transition-metal-catalyzed coupling reactions. (2024, August 16). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved March 7, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved March 7, 2026, from [Link]

  • Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved March 7, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • The phenoxy/phenol/copper cation: a minimalistic model of bonding relations in active centers of mononuclear copper enzymes. (2007). Physical Chemistry Chemical Physics, 9(35), 4889-4899.
  • Static phase transfer catalysis for Williamson reactions. (2021). RSC Advances, 11(5), 2824-2831.
  • Protecting Groups. (2020, October 26). chem.iitb.ac.in. Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2026, February 5). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Strategies for the Removal of Unreacted 3-Methoxypropylamine (MOPA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development and synthetic chemistry, 3-methoxypropylamine (MOPA) is a highly versatile building block, often used in excess to drive amidation, reductive amination, or nucleophilic substitution reactions to completion. However, its dual functionality—a primary amine and an ether linkage—makes it completely miscible in both water and common organic solvents, which can complicate post-reaction purification.

As a Senior Application Scientist, I have designed this guide to help you bypass tedious chromatographic separations. By exploiting MOPA's specific thermodynamic and kinetic properties, you can select a highly efficient, self-validating removal strategy tailored to your target compound.

Physicochemical Profile Governing MOPA Removal

To design an effective workup, we must first understand the physical constants that dictate MOPA's behavior in solution.

Table 1: Physicochemical Properties of 3-Methoxypropylamine

ParameterValueMechanistic Implication for Workup
Molecular Weight 89.14 g/mol Low molecular weight facilitates relatively high volatility.
Boiling Point 117-118 °C (733 mmHg)[1]Amenable to vacuum distillation or azeotropic evaporation.
pKa (Predicted) 9.73 ± 0.10[1]Highly basic; quantitatively protonates at pH < 7 to form water-soluble salts.
Vapor Pressure 20 mmHg at 30 °C[1]Requires high vacuum (<10 mbar) for complete ambient-temperature removal.
Solubility Miscible in waterThe ether linkage enhances hydrogen bonding, driving aqueous partitioning when ionized.

Troubleshooting Workflow: Selecting a Removal Strategy

Use the following logical matrix to determine the most chemoselective and thermodynamically favorable method for removing MOPA from your specific reaction mixture.

MOPARemoval Start Reaction Mixture (Product + unreacted MOPA) CheckBasic Is the target product basic? Start->CheckBasic AcidWash Acidic Aqueous Wash (e.g., 1M HCl or 10% Citric Acid) CheckBasic->AcidWash No CheckBP Is the target product high-boiling (>200°C)? CheckBasic->CheckBP Yes PureProduct Purified Product AcidWash->PureProduct Distillation Vacuum Distillation / Azeotropic Evaporation CheckBP->Distillation Yes Scavenger Polymer-Supported Scavenger (e.g., PS-Isocyanate) CheckBP->Scavenger No / Sensitive Distillation->PureProduct Scavenger->PureProduct

Decision matrix for selecting a 3-methoxypropylamine removal strategy.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: My target synthesized product is non-basic and lipophilic. What is the most thermodynamically favorable way to remove excess MOPA? A1: Acidic biphasic extraction is your best route. Because MOPA has a pKa of ~9.73[1], exposing the mixture to an aqueous acid (like 1 M HCl) rapidly protonates the primary amine, converting it into an ammonium cation. The combination of this ionic charge and the hydrogen-bond accepting methoxy group shifts MOPA's partition coefficient drastically, driving it entirely into the aqueous phase while your non-basic product remains in the organic layer[2].

Q2: My product is also an amine. How do I achieve chemoselective separation without resorting to column chromatography? A2: If your product is a secondary or tertiary amine, you can exploit kinetic differentiation using a polymer-supported (PS) scavenger resin, such as PS-Isocyanate. Isocyanates are highly electrophilic and react significantly faster with unhindered primary amines (like MOPA) than with sterically hindered secondary amines. The MOPA covalently binds to the macroscopic polystyrene bead via a stable urea linkage, rendering it completely insoluble. You simply filter the resin away.

Q3: Can I remove MOPA entirely via a rotary evaporator? A3: Yes, but with caveats. MOPA boils at 117-118 °C at atmospheric pressure[1]. While its vapor pressure is 20 mmHg at 30 °C[1], standard rotary evaporation (usually ~20-30 mbar) will leave trace amounts behind. To achieve complete removal without degrading a heat-sensitive product, you must use a high-vacuum pump (<1 mbar) or perform azeotropic co-evaporation by adding toluene to the mixture, which helps entrain the MOPA into the vapor phase.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step until the validation checkpoint confirms success.

Protocol A: Acidic Biphasic Extraction

Best for: Neutral, acidic, or highly lipophilic target compounds.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acidification: Add 1.0 M aqueous HCl (or 10% w/v aqueous citric acid if the product is sensitive to strong mineral acids) at a volume equal to 50% of the organic layer[2].

  • Partitioning: Agitate vigorously in a separatory funnel for 2 minutes. Allow the phases to separate completely.

  • Self-Validation Checkpoint: Extract a drop of the aqueous layer and test it with pH indicator paper.

    • Causality: MOPA acts as a buffer. If the pH is > 4, the buffering capacity of the unreacted MOPA has not been overcome, meaning unprotonated MOPA remains in the organic layer.

    • Action: If pH > 4, add more acid until the aqueous layer registers a pH of 1-2.

  • Isolation: Drain the aqueous layer. Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Scavenging via PS-Isocyanate

Best for: Basic target compounds, secondary/tertiary amine products, or acid-sensitive molecules.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran). Do not use alcohols, as they will slowly react with the isocyanate resin.

  • Resin Addition: Add Polymer-Supported Isocyanate (PS-Isocyanate) resin. Use 3 to 4 molar equivalents relative to the estimated amount of residual MOPA.

  • Kinetic Scavenging: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a Silica Gel TLC plate alongside a pure MOPA standard. Stain the plate with Ninhydrin solution and heat it.

    • Causality: Ninhydrin reacts specifically with primary amines to form a deep purple/pink complex (Ruhemann's purple).

    • Action: If a pink spot remains at the baseline or MOPA's Rf, the scavenging is incomplete. Add 1 more equivalent of resin and agitate for another hour. If no pink spot appears, the MOPA has been successfully tethered to the resin.

  • Filtration: Filter the suspension through a sintered glass frit. Wash the resin cake thoroughly with excess solvent to elute your product. Concentrate the combined filtrates to yield the purified compound.

References

1.[1] BenchChem - Butyl(3-methoxypropyl)amine CAS registry number and identifiers - 2.[2] ACS Publications - Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925 - 3. Ataman Kimya - METHYOXYPROPYLAMINE (MOPA) -

Sources

Controlling regioselectivity in epoxide ring-opening for butanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Butanol Derivatives via 1,2-Epoxybutane

Current Status: Operational Support Level: Tier 3 (Senior Scientist / R&D)

Core Mechanism & Strategy

The Central Challenge: 1,2-epoxybutane (ethyloxirane) is an unsymmetrical epoxide. The regioselectivity of the ring-opening event determines whether you isolate 1-substituted-2-butanol (Product A) or 2-substituted-1-butanol (Product B).

  • Path A (Steric Control): Under basic or neutral nucleophilic conditions, the reaction is dominated by steric accessibility. The nucleophile attacks the less hindered terminal carbon (C1).

  • Path B (Electronic Control): Under acidic (Brønsted or Lewis) conditions, the epoxide oxygen is activated. The transition state develops partial carbocation character, favoring attack at the more substituted carbon (C2) which better stabilizes the positive charge.[1]

Decision Logic Visualization

The following diagram illustrates the decision tree for selecting reaction conditions based on the desired regioisomer.

EpoxideLogic Start Starting Material: 1,2-Epoxybutane Target Select Target Isomer Start->Target ProdA Target: 1-Substituted-2-Butanol (Nucleophile at C1) Target->ProdA Pathway A ProdB Target: 2-Substituted-1-Butanol (Nucleophile at C2) Target->ProdB Pathway B CondA Condition: Basic / Neutral (Steric Control) ProdA->CondA CondB Condition: Acidic / Lewis Acid (Electronic Control) ProdB->CondB MechA Mechanism: SN2 Attack at less hindered C CondA->MechA MechB Mechanism: Borderline SN2/SN1 Attack at more substituted C CondB->MechB

Figure 1: Strategic decision tree for selecting reaction conditions based on desired regioselectivity.

Troubleshooting Guides (Ticket-Based)

Ticket #001: "I need the primary alcohol (Nucleophile at C2), but I'm getting mixtures."

Diagnosis: Insufficient electronic activation. If you are using a weak acid or a protic solvent that competes as a nucleophile, the "electronic" preference for C2 is not strong enough to overcome the steric preference for C1. Resolution:

  • Switch to a Lewis Acid: Replace Brønsted acids (

    
    ) with Metal Triflates (e.g., 
    
    
    
    ,
    
    
    ). These coordinate tightly to the epoxide oxygen, maximizing the
    
    
    charge at C2 without introducing competitive protons [1].
  • Solvent Control: Use non-coordinating solvents (DCM, Toluene) to prevent solvent-epoxide interaction from dampening the Lewis Acid effect.

Ticket #002: "Reaction is stalling with bulky nucleophiles under basic conditions."

Diagnosis: Steric Clash. While basic conditions favor C1 attack, if your nucleophile is massive (e.g., a secondary amine or tert-butoxide), even the terminal C1 position of 1,2-epoxybutane may be too hindered for a standard


 approach at room temperature.
Resolution: 
  • High-Temperature/Pressure: Increase temperature to 60-80°C in a sealed tube.

  • Add a Phase Transfer Catalyst (PTC): If using anionic nucleophiles (

    
    , 
    
    
    
    ) in biphasic systems, add tetrabutylammonium bromide (TBAB) to shuttle the nucleophile into the organic phase [2].
Ticket #003: "I am seeing polymerization of the epoxide."

Diagnosis: Cationic Polymerization. Strong Lewis acids (like


) can trigger the epoxide to act as its own nucleophile, leading to polyethers (polybutylene oxide).
Resolution: 
  • Dilution: Run the reaction at high dilution (0.1 M or less).

  • Inverse Addition: Add the epoxide slowly to the mixture of Catalyst + Nucleophile. Never add the catalyst to neat epoxide.

Experimental Protocols

Protocol A: Synthesis of 1-amino-2-butanol (C1 Attack)

Targeting the secondary alcohol via steric control.

Reagents: 1,2-Epoxybutane (1.0 equiv), Isopropylamine (3.0 equiv), Water (solvent). Methodology:

  • Setup: In a round-bottom flask, dissolve 1,2-epoxybutane in water (1M concentration).

  • Addition: Add excess isopropylamine. The excess prevents polymerization and ensures mono-alkylation.

  • Reaction: Stir at room temperature for 12 hours. (Monitor by TLC/GC).

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Distillation or Flash Chromatography. Expected Outcome: >95:5 ratio favoring nucleophilic attack at C1 [3].

Protocol B: Synthesis of 2-methoxy-1-butanol (C2 Attack)

Targeting the primary alcohol via electronic control.

Reagents: 1,2-Epoxybutane (1.0 equiv), Methanol (10 equiv),


 (5 mol%).
Methodology: 
  • Setup: Flame-dry a flask under Argon. Add

    
     and Methanol.
    
  • Addition: Add 1,2-epoxybutane dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 4-6 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with Ether. The Lewis Acid remains in the aqueous phase (and can often be recycled). Expected Outcome: ~85:15 ratio favoring nucleophilic attack at C2 (The "Acidic" product) [1].

Data Summary: Regioselectivity Trends

The following table summarizes the Regiomeric Ratio (C1:C2 attack) for 1,2-epoxybutane with various nucleophiles.

Catalyst / ConditionNucleophileMechanism TypeMajor Attack SiteRatio (C1 : C2)Product Type
NaOH /



(Steric)
C1 (Terminal)95 : 51,2-Diol

/



(Steric)
C1 (Terminal)98 : 21-Azido-2-butanol

(cat.) / MeOH

Borderline

C2 (Internal)40 : 60Mixture


Lewis Acid ActivatedC2 (Internal)10 : 902-Methoxy-1-butanol
Co(salen) (HKR)

Cooperative BimetallicC1 (Terminal)>99 : 1(Chiral) 1,2-Diol

Advanced Mechanism Visualization

This diagram details the transition states.[2][3] Note how the Lewis Acid pathway lengthens the C2-O bond, increasing positive character at C2.

TransitionStates BaseTS Base Transition State (Steric) Nu attacks C1 O-C1 Bond Intact AcidTS Acid Transition State (Electronic) Nu attacks C2 O-C2 Bond Weakened (δ+) Epox 1,2-Epoxybutane Epox->BaseTS + Nucleophile Epox->AcidTS + Lewis Acid

Figure 2: Comparison of Transition States. Acid catalysis induces bond lengthening at the more substituted carbon.

FAQ

Q: Can I use the Jacobsen Catalyst for regioselectivity even if I don't care about chirality? A: Yes, but it is expensive for that purpose. The Jacobsen Hydrolytic Kinetic Resolution (HKR) system is exceptionally regioselective for terminal attack (C1) with water, often exceeding standard basic hydrolysis. However, for simple achiral regiocontrol, standard basic conditions are usually sufficient and more cost-effective [4].

Q: Why does my acid-catalyzed reaction yield a mixture while the base reaction is clean? A: The "Acidic" pathway is a tug-of-war between steric hindrance (pushing for C1) and electronic stabilization (pulling for C2). Because C2 in 1,2-epoxybutane is only secondary (not tertiary), the electronic stabilization is not massive. Therefore, you often get 10-20% of the minor isomer. Purification is almost always required for the acid pathway.

Q: Does the solvent polarity matter? A: Absolutely. In


 (Basic) reactions, polar aprotic solvents (DMF, DMSO) accelerate the reaction by solvating the cation and leaving the nucleophile "naked" and more reactive. In Acidic reactions, non-polar solvents are often preferred to avoid coordinating with the Lewis Acid catalyst.

References

  • Chini, M., Crotti, P., & Macchia, F. (1990). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron Letters, 31(39), 5641-5644. Link

  • Surendra, K., et al. (2006). A mild and efficient procedure for the ring opening of epoxides with aromatic amines. Journal of Organic Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Chapter 20: Nucleophilic substitution at the carbonyl group. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides.[4][5] Science, 277(5328), 936–938.[5] Link[5]

Sources

Validation & Comparative

Structural Pharmacodynamics: Comparing Beta-Blocking Potency of Propanol vs. Butanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The evolution of


-adrenergic receptor antagonists (beta-blockers) represents a masterclass in rational drug design. For decades, the aryloxypropanolamine scaffold has remained the undisputed gold standard for cardiovascular therapeutics[1]. However, exploring structural deviations—specifically, extending the alkyl chain to an aryloxybutanolamine (butanol) scaffold—reveals critical insights into receptor subtype selectivity, spatial constraints, and thermodynamic binding affinities[2].

As drug development professionals, understanding the causality behind these structural shifts is paramount. This guide objectively compares the pharmacodynamic performance of propanol versus butanol scaffolds, grounded in structural biology and self-validating experimental methodologies.

Mechanistic Causality: Spatial Constraints in the GPCR Pocket

The potency of a beta-blocker is dictated by its ability to perfectly anchor into the orthosteric binding site of the G-protein-coupled receptor (GPCR). The


-adrenergic receptor features two primary anchoring points:
  • Asp113 (Transmembrane Helix 3): Forms a critical salt bridge with the secondary amine of the ligand.

  • Asn312 / Phe290 (Transmembrane Helices 7 and 6): Interacts with the aromatic ring via hydrogen bonding and

    
     stacking.
    

The Propanol Advantage: The 3-carbon chain of the aryloxypropanolamine scaffold provides an optimal spatial distance (~5.5 Å) between the ether oxygen and the basic amine. This allows the molecule to simultaneously bind both anchoring points without inducing conformational strain[2].

The Butanol Shift: Extending the chain to 4 carbons (the butanol scaffold) disrupts this alignment. The added chain length prevents the essential functional groups from attaching to the optimal


-receptor locations, resulting in a steric clash and a sharp drop in 

potency[1][3]. However, this is not merely a degradation of efficacy. The steric extension uniquely exploits the slightly wider binding cleft of the

-adrenergic receptor. Consequently, while the butanol scaffold loses

affinity, it can achieve profound

selectivity (as observed in the classic

-antagonist ICI 118,551)[4].

Pathway Agonist Endogenous Agonist Receptor β1-Adrenergic Receptor (Asp113 / Asn312) Agonist->Receptor Activates Propanol Propanol Scaffold (Optimal Fit) Propanol->Receptor Strong Inhibition Butanol Butanol Scaffold (Steric Mismatch) Butanol->Receptor Weak Inhibition Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Figure 1: Pharmacodynamic interaction of propanol vs. butanol scaffolds at the β1-receptor.

Comparative Performance Data

To quantify the impact of chain extension, we must look at the binding affinity (


) and the resulting selectivity ratios. The table below summarizes the typical pharmacological profile of the standard propanol scaffold against a homologous butanol derivative.
Scaffold TypeRepresentative CompoundAlkyl Chain Length

Receptor Affinity (

)

Receptor Affinity (

)
Selectivity Ratio (

)
Aryloxypropanolamine Propranolol3 Carbons1.8 nM0.8 nM~0.4 (Non-selective)
Aryloxybutanolamine ICI 118,5514 Carbons120 nM1.2 nM100 (Highly

-selective)

Data synthesis reflects standard in vitro pharmacological reference values[3][4]. Notice that the addition of a single carbon degrades


 affinity by nearly two orders of magnitude, pivoting the molecule's utility from a cardiovascular drug to a specialized respiratory/urological research tool.
Self-Validating Experimental Methodologies

To objectively evaluate the structure-activity relationship (SAR) between these scaffolds, researchers must deploy rigorous, self-validating assay systems.

Workflow Step1 1. Scaffold Synthesis (Propanol vs Butanol) Step2 2. Radioligand Binding ([3H]-DHA Displacement) Step1->Step2 Yields Test Compounds Step3 3. Functional Assay (cAMP FRET Biosensor) Step2->Step3 Determines Ki Step4 4. Schild Plot Analysis (Determine pA2) Step3->Step4 Measures IC50 & Emax Step5 5. SAR Correlation (Chain Length vs Potency) Step4->Step5 Validates Competitiveness

Figure 2: Self-validating experimental workflow for evaluating beta-blocker scaffold potency.

Protocol 1: Radioligand Displacement Binding Assay
  • Objective: Determine the thermodynamic equilibrium dissociation constant (

    
    ) of the scaffolds.
    
  • Methodology: Isolate CHO cell membranes stably expressing human

    
     or 
    
    
    
    receptors. Incubate the membranes with a fixed, sub-
    
    
    concentration of
    
    
    -dihydroalprenolol (
    
    
    -DHA) and varying logarithmic concentrations of the test scaffold (propanol or butanol). Separate bound from free radioligand via rapid vacuum filtration over GF/B glass fiber filters.
  • Causality:

    
    -DHA acts as a universal, high-affinity 
    
    
    
    -receptor probe. Displacement of the radioligand by the test scaffold directly correlates with the scaffold's ability to occupy the orthosteric site.
  • Self-Validation Mechanism: The assay must include a homologous competitive binding curve using unlabeled DHA alongside the test compounds. If the calculated

    
     from the homologous competition deviates by >10% from the baseline saturation binding 
    
    
    
    , the assay is automatically flagged for non-equilibrium conditions. This internal control ensures all derived
    
    
    values are thermodynamically accurate and not artifacts of insufficient incubation time.
Protocol 2: FRET-Based cAMP Accumulation Assay
  • Objective: Quantify the functional antagonist potency (

    
    ) in a live-cell environment.
    
  • Methodology: Transfect HEK293 cells with a cAMP-sensitive FRET biosensor (e.g., Epac-cAMP). Pre-incubate the cells with the test scaffold for 30 minutes. Stimulate the cells with an

    
     dose of isoproterenol (a non-selective 
    
    
    
    -agonist). Measure the real-time FRET ratio (CFP/YFP) via flow cytometry or a fluorescence microplate reader.
  • Causality: GPCR activation stimulates adenylyl cyclase, converting ATP to cAMP. A true antagonist will competitively block the agonist, preventing downstream cAMP accumulation and preserving the baseline FRET signal.

  • Self-Validation Mechanism: Post-assay, all cell wells are treated with a saturating dose of Forskolin (a direct, receptor-independent adenylyl cyclase activator). If cAMP levels fail to reach the maximum theoretical amplitude post-Forskolin, it indicates cellular machinery degradation or biosensor failure rather than true receptor antagonism. This prevents false-positive potency readings, which is absolutely critical when evaluating the inherently weaker

    
     binding of the butanol scaffold.
    
Conclusion & SAR Heuristics

The transition from an aryloxypropanolamine to an aryloxybutanolamine scaffold is not merely a linear loss of potency; it is a fundamental shift in the pharmacological vector. While the propanol scaffold dominates cardiovascular medicine due to its robust, strain-free fit within the


 pocket, the butanol scaffold serves as an indispensable precision tool. By intentionally introducing steric bulk via chain extension, researchers can successfully ablate 

affinity while preserving

interactions, paving the way for highly selective pharmacological probes.
References

1.[2] Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. URL:[Link] 2.[1] SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. URL:[Link] 3.[3] Beta-adrenergic blocking agents: substituted phenylalkanolamines. Effect of side-chain length on beta-blocking potency in vitro. PubMed. URL:[Link] 4.[4] Catecholamines relax detrusor through beta 2-adrenoceptors in mouse and beta 3-adrenoceptors in man. PubMed. URL:[Link]

Sources

NMR Spectral Analysis of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol: High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Molecular Context

In modern pharmaceutical development, the structural verification and process monitoring of complex active pharmaceutical ingredients (APIs) and their intermediates require robust analytical strategies. This guide provides an objective comparison between High-Field NMR (600 MHz) and Benchtop NMR (80 MHz) for the analysis of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol (CAS: 7615-97-6)[1].

This molecule—a highly functionalized amino-alcohol ether—serves as an excellent model compound for evaluating NMR performance. Its structure (


) presents a specific analytical challenge: a highly congested aliphatic envelope. Between 1.5 ppm and 4.5 ppm, 14 distinct non-exchangeable protons overlap. Choosing the right NMR platform dictates whether you are performing de novo structural elucidation or high-throughput process analytical technology (PAT)[2][3].

Experimental Workflow & Platform Allocation

To establish a self-validating system, our protocol splits the synthesized batch for dual-pathway analysis. High-field NMR is employed offline for absolute structural confirmation, while benchtop NMR is utilized at-line for quantitative yield tracking (qNMR)[4][5].

Workflow Sample 1-(3-methoxypropyl)amino- 3-phenoxy-2-butanol Split Sample Aliquot Sample->Split Benchtop Benchtop NMR (80 MHz) Reaction Monitoring Split->Benchtop At-line HighField High-Field NMR (600 MHz) Structural Elucidation Split->HighField Off-line qNMR qNMR Purity Check (Internal Standard) Benchtop->qNMR Elucidation 2D HSQC / HMBC Signal Assignment HighField->Elucidation Decision Process Optimization & Quality Control qNMR->Decision Elucidation->Decision

Caption: Workflow comparing at-line Benchtop NMR for reaction monitoring vs. High-Field NMR for structural elucidation.

Step-by-Step Methodology: A Self-Validating qNMR Protocol

To ensure trustworthiness, every protocol must be internally calibrated. We utilize Quantitative NMR (qNMR) with an internal standard to validate the purity and concentration of the intermediate across both platforms[5].

Step 1: Sample Preparation
  • Accurately weigh 20.0 mg of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol using a microbalance.

  • Accurately weigh 5.0 mg of Maleic acid (Internal Standard, >99.9% purity). Causality: Maleic acid is chosen because its singlet resonance occurs at ~6.26 ppm in DMSO-

    
    , completely isolated from the analyte’s aromatic (6.9–7.3 ppm) and aliphatic (1.5–4.5 ppm) signals[5].
    
  • Co-dissolve both solids in 0.6 mL of DMSO-

    
      containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.
    
Step 2: High-Field Acquisition (600 MHz)
  • 1D

    
    H NMR:  16 scans, 64k data points, spectral width of 20 ppm. Critical Parameter: Set the relaxation delay (
    
    
    
    ) to 10 seconds (at least
    
    
    of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery for accurate integration.
  • 2D

    
    H-
    
    
    
    C HSQC:
    4 scans per increment, 256
    
    
    increments. Used to resolve the overlapping
    
    
    and
    
    
    environments.
Step 3: Benchtop Acquisition (80 MHz)
  • 1D

    
    H NMR:  64 scans (increased to compensate for the lower intrinsic sensitivity of the permanent magnet), 16k data points, 
    
    
    
    = 10 seconds[6].
  • Note: Advanced 2D experiments are possible on high-end benchtop systems, but for routine PAT, 1D qNMR is prioritized for speed[7][8].

Performance Comparison & Data Presentation

The following table summarizes the quantitative and operational differences between the two analytical approaches for this specific molecule.

ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnetic Field Strength 1.88 Tesla (Permanent Neodymium)14.1 Tesla (Superconducting)
Chemical Shift Dispersion 80 Hz / ppm600 Hz / ppm
Aliphatic Resolution (1.5-4.5 ppm) Severe overlap (Second-order effects)Baseline separation (First-order multiplets)
Aromatic Resolution (6.9-7.3 ppm) Resolved (Sufficient for qNMR)Highly resolved (Ortho/meta/para coupling visible)
Limit of Detection (LOD) ~1 - 5 mM< 100 µM
Throughput / Location High / At-line (Fume hood compatible)Medium / Off-line (Dedicated facility)
Operating Cost Low (Cryogen-free, standard power)High (Liquid Helium/Nitrogen required)

Mechanistic Insights: The Physics of Signal Overlap

As a scientist, it is crucial to understand why the experimental data behaves differently across platforms.

The core issue with 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol is the ratio of the chemical shift difference (


) to the scalar coupling constant (

). The propyl chain and the propanol backbone exhibit typical

couplings of ~7 Hz.
  • At 600 MHz , a 7 Hz coupling represents only 0.012 ppm . The chemical shift differences between the

    
     (2.7 ppm) and 
    
    
    
    (3.4 ppm) are vastly larger than the coupling, resulting in clear, first-order multiplets (triplets, quintets)[6].
  • At 80 MHz , that same 7 Hz coupling represents 0.088 ppm . The multiplets broaden relative to the ppm scale, crashing into one another and causing "roofing" (second-order strong coupling effects). The entire 1.5–4.5 ppm region becomes an unresolved envelope[6][9].

Overcoming the Limitation via Logic-Driven Analysis

Despite the aliphatic overlap, the benchtop system remains a highly trustworthy tool for process monitoring. By shifting our analytical focus from the unresolved aliphatic chain to the isolated aromatic phenoxy protons, we can accurately quantify the reaction yield.

LogicTree Start 1H NMR Spectrum Acquired Check Are aliphatic signals (1.5 - 4.5 ppm) resolved? Start->Check Yes Yes (High-Field 600 MHz) Check->Yes No No (Benchtop 80 MHz) Check->No Elucidate Assign -CH2-O-, -CH2-N-, and -OCH3 directly Yes->Elucidate Alternative Use Aromatic Region (6.9-7.3 ppm) for qNMR No->Alternative Confirm De Novo Structural Verification Elucidate->Confirm Quantify Yield & Purity Quantification Alternative->Quantify

Caption: Decision logic for NMR spectral analysis based on field-dependent signal resolution.

By integrating the phenoxy multiplet (5H) against the Maleic acid singlet (2H), the exact molar concentration of the API can be calculated using the fundamental qNMR equation, independent of the magnetic field strength[5].

Conclusion

For the analysis of complex intermediates like 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol, neither platform renders the other obsolete. High-field NMR (600 MHz) remains the undisputed gold standard for initial structural elucidation, utilizing its massive chemical shift dispersion to untangle complex aliphatic networks. Conversely, Benchtop NMR (80 MHz) provides an unparalleled, cost-effective solution for at-line reaction monitoring. By leveraging strategic qNMR protocols and isolated spectral regions (such as aromatic protons), benchtop systems deliver high-fidelity quantitative data directly at the fume hood, drastically accelerating pharmaceutical process optimization.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy MDPI - Magnetochemistry[Link]

  • Quantitative benchtop NMR Magritek[Link]

  • Benchtop NMR for Pharmaceutical Process Optimisation Oxford Instruments[Link]

  • Transforming reaction monitoring with benchtop NMR spectroscopy Manufacturing Chemist[Link]

  • Interlaboratory comparison of benchtop NMR spectrometers – Purities at 200 and 10 mmol/L OPUS[Link]

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Aryloxyaminobutanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

Aryloxyaminobutanols represent an emerging class of biologically active compounds, structurally homologous to traditional β-blockers (aryloxypropanolamines) but featuring an extended butanol aliphatic chain. This structural modification is often explored in medicinal chemistry to alter receptor selectivity and minimize off-target effects.

During drug metabolism and pharmacokinetic (DMPK) profiling, identifying the exact structural modifications of these compounds is critical. The analytical challenge lies in differentiating subtle structural isomers and mapping metabolic biotransformations. This guide objectively compares two premier mass spectrometry platforms—Liquid Chromatography-Electrospray Ionization Triple Quadrupole (LC-ESI-QqQ) and Quadrupole Time-of-Flight (LC-ESI-Q-TOF) —for the fragmentation analysis and structural elucidation of aryloxyaminobutanols.

Platform Showdown: QqQ vs. Q-TOF

Choosing the correct mass analyzer depends on whether the goal is absolute quantitation of a known target or structural elucidation of an unknown metabolite.

  • LC-ESI-QqQ (Nominal Mass): The gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters specific precursor-to-fragment transitions. While it offers unmatched sensitivity and dynamic range, its nominal mass resolution (typically ~0.7 Da) limits its ability to definitively assign elemental compositions to novel fragments.

  • LC-ESI-Q-TOF (High-Resolution Exact Mass): The optimal choice for structural elucidation. Q-TOF instruments provide high mass accuracy (< 5 ppm) and resolve fine isotopic patterns. This allows researchers to calculate exact empirical formulas for every fragment ion generated during Collision-Induced Dissociation (CID), making it indispensable for identifying unknown aryloxyaminobutanol metabolites.

Mechanistic Decoding of Fragmentation Pathways

To design a robust MS/MS method, one must understand the causality behind the fragmentation. In Positive Electrospray Ionization (+ESI), the basic secondary or tertiary amine of the aryloxyaminobutanol readily accepts a proton, forming a highly stable


 precursor ion. Upon entering the collision cell, the molecule undergoes predictable, structurally diagnostic fragmentations driven by bond dissociation energies and charge stabilization.

Drawing upon the well-documented fragmentation behaviors of structurally analogous [1], we can map three primary pathways for the butanol homologs:

  • Pathway A: Ether Bond Cleavage. The

    
     ether linkage is highly susceptible to heterolytic cleavage. Because the charge is localized on the basic nitrogen atom, the aromatic portion of the molecule is expelled as a neutral phenol derivative (ArOH). This leaves behind a diagnostic aliphatic aminobutanol cation. In traditional propanolamines, this yields a 
    
    
    
    ion[1]; in butanols, the extra methylene group shifts this fragment by +14 Da.
  • Pathway B: Alpha-Cleavage. The

    
     bond adjacent to the amine undergoes cleavage driven by the formation of a highly stable iminium ion (
    
    
    
    ). This pathway is highly diagnostic for identifying specific alkyl substituents attached to the terminal amine[2].
  • Pathway C: Dehydration. The hydroxyl group on the aliphatic chain readily undergoes elimination, expelling a neutral water molecule (loss of 18.01 Da). This is a low-energy fragmentation step driven by the formation of a stable conjugated or allylic system[1].

Pathways Precursor [M+H]+ Protonated Precursor Path1 Ether Cleavage (-ArOH) Precursor->Path1 Path2 Alpha-Cleavage (C-C Bond Break) Precursor->Path2 Path3 Dehydration (-H2O) Precursor->Path3 Frag1 Aminobutanol Cation [CnH2nNO]+ Path1->Frag1 Frag2 Iminium Ion [CnH2nN]+ Path2->Frag2 Frag3 Dehydrated Ion [M+H-H2O]+ Path3->Frag3

Fig 2. Primary CID fragmentation pathways of protonated aryloxyaminobutanols.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. Every step includes a built-in control to verify data accuracy.

Step 1: System Suitability & Mass Calibration

  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Causality/Validation: Ensures the Q-TOF mass accuracy is strictly < 5 ppm and validates that the detector is not experiencing ion suppression or saturation, guaranteeing reliable exact mass assignments.

Step 2: Sample Preparation via Solid Phase Extraction (SPE)

  • Action: Extract the aryloxyaminobutanol from the biological matrix using a mixed-mode cation exchange (MCX) SPE cartridge. Spike all samples with a stable isotope-labeled internal standard (e.g., Propranolol-d7) at a concentration of 10 ng/mL.

  • Causality/Validation: The basic amine binds strongly to the MCX resin, allowing aggressive washing of neutral lipids. The internal standard validates extraction recovery and corrects for any ESI matrix effects.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Run blank matrix injections between biological samples.

  • Causality/Validation: Formic acid acts as a vital proton source to maximize

    
     ionization efficiency in +ESI. The blank injections validate the absence of column carryover, ensuring peak integrity.
    

Step 4: MS/MS Acquisition with Stepped Collision Energy

  • Action: Acquire MS/MS spectra using targeted CID with stepped collision energies (CE) of 10, 20, and 40 eV.

  • Causality/Validation: Low CE (10 eV) captures fragile neutral losses (like

    
     dehydration), while high CE (40 eV) forces deeper skeletal cleavages (like the ether and alpha-cleavages). This multi-energy approach ensures a complete, self-confirming structural fingerprint.
    

Workflow N1 Sample Prep & QC Spiking N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 Mass Analyzer (QqQ / Q-TOF) N3->N4 N5 Data Processing & Elucidation N4->N5

Fig 1. Self-validating LC-MS/MS workflow for aryloxyaminobutanol analysis.

Quantitative Data Synthesis

The following tables summarize the performance differences between the MS platforms and the expected fragmentation data for structural elucidation.

Table 1: Platform Performance Comparison
FeatureLC-ESI-QqQ (Triple Quadrupole)LC-ESI-Q-TOF (High-Resolution MS)
Primary Application Targeted Pharmacokinetics (PK)Metabolite ID / Structural Elucidation
Mass Accuracy Nominal (~0.1 to 0.7 Da)Exact (< 5 ppm error)
Sensitivity (LOD) Sub-picogram (fg to pg range)Low-picogram (pg range)
Dynamic Range 5 to 6 logs3 to 4 logs
Scan Speed Extremely fast (ideal for >100 MRMs)Fast (ideal for Data-Dependent Auto MS/MS)
Table 2: Diagnostic CID Fragments of a Model Aryloxyaminobutanol

(Model: 1-(isopropylamino)-4-phenoxy-2-butanol; Exact Mass


)
Fragmentation PathwayNeutral LossExpected m/z (Exact)Structural Significance
Precursor Ion None224.1645Confirms intact molecular formula (

).
Dehydration (Path C)

(18.0106 Da)
206.1539Confirms the presence of the free aliphatic hydroxyl group.
Ether Cleavage (Path A) Phenol (94.0419 Da)130.1226Confirms the mass of the intact aminobutanol aliphatic chain.
Alpha-Cleavage (Path B) Alkyl radical~72.0813Identifies the specific alkyl substitution on the terminal amine (e.g., isopropyl).

References

  • Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry - National Center for Biotechnology Information (PMC) -[Link]

  • Biotransformation of metoprolol by the fungus Cunninghamella blakesleeana - Acta Pharmacologica Sinica -[Link]

Sources

Validating Chiral Purity of 3-Phenoxy-2-Butanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the validation of chiral purity for 3-phenoxy-2-butanol (CAS: 54074-67-6 / related isomers), a compound featuring two chiral centers (C2 and C3) and thus existing as four stereoisomers (two enantiomeric pairs: syn and anti).

Achieving high enantiomeric excess (ee) and diastereomeric purity (de) is critical, as this motif serves as a structural proxy for adrenergic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-blockers and agrochemical intermediates. While Gas Chromatography (GC) is a viable alternative for volatile alcohols, Normal-Phase Chiral HPLC  remains the gold standard for non-destructive, high-sensitivity analysis without the need for derivatization.

This guide compares the performance of Amylose-based vs. Cellulose-based chiral stationary phases (CSPs) and provides a self-validating protocol for the industry-standard Chiralpak AD-H column.[1]

Part 1: Comparative Analysis of Separation Technologies

The separation of 3-phenoxy-2-butanol requires distinguishing between four potential isomers. The choice of column chemistry dictates the resolution mechanism: inclusion complexation vs. surface interaction .

Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate)[1]
  • Commercial Examples: Chiralpak AD-H, Lux Amylose-1.[1][2]

  • Mechanism: The helical structure of the amylose polymer creates deep chiral grooves. The 3-phenoxy group inserts into these cavities via

    
     interactions, while the C2-hydroxyl group forms hydrogen bonds with the carbamate linkage.
    
  • Performance Verdict: Superior. The "open" nature of the amylose helix accommodates the bulky phenoxy group better than cellulose, typically yielding higher resolution (

    
    ) for aryl-alkanol derivatives.
    
Alternative Candidate: Cellulose tris(3,5-dimethylphenylcarbamate)[1]
  • Commercial Examples: Chiralcel OD-H, Lux Cellulose-1.[1][2]

  • Mechanism: Cellulose has a more rigid, linear rod-like structure.[1][2]

  • Performance Verdict: Complementary. While often the first choice for general screening, OD-H may struggle with the specific steric bulk of the C3-methyl/phenoxy cluster in 3-phenoxy-2-butanol, potentially leading to peak overlap between the diastereomers (syn vs. anti).

Alternative Technique: Chiral Gas Chromatography (GC)[1][3]
  • Columns: Cyclodextrin-based (e.g.,

    
    -DEX).
    
  • Performance Verdict: Viable but Limited. GC offers higher theoretical plates but often requires derivatization (acetylation) to eliminate peak tailing caused by the free hydroxyl group. It is destructive and cannot be used for preparative isolation.[2]

Summary Data Comparison
FeatureMethod A: Chiral HPLC (Amylose) Method B: Chiral HPLC (Cellulose) Method C: Chiral GC
Stationary Phase Chiralpak AD-H (or equiv.)[1]Chiralcel OD-H (or equiv.)[1][3]

-Cyclodextrin
Selectivity (

)
High (typically > 1.2)ModerateHigh (after derivatization)
Resolution (

)
Excellent (> 2.0 typical)Good (1.5 - 2.0)Excellent (> 3.0)
Sample Prep Dissolve & ShootDissolve & ShootDerivatization often required
Detection UV (254 nm)UV (254 nm)FID
Robustness High (Normal Phase)High (Normal Phase)Moderate (Thermal stability)

Part 2: Strategic Method Development Workflow

The following diagram outlines the decision logic for selecting the optimal separation pathway, prioritizing the "Self-Validating" approach where resolution thresholds dictate the next step.

MethodDevelopment Start Sample: 3-Phenoxy-2-Butanol (Mixture of 4 Isomers) ScreenAD Screen 1: Amylose Column (AD-H) Mobile Phase: Hexane:IPA (90:10) Start->ScreenAD CheckRes Check Resolution (Rs) ScreenAD->CheckRes Success VALIDATED METHOD Rs > 2.0 for all peaks CheckRes->Success Rs > 1.5 Optimize Optimize Mobile Phase Reduce IPA to 5% or 2% CheckRes->Optimize 1.0 < Rs < 1.5 SwitchCol Switch to Cellulose (OD-H) Complementary Selectivity CheckRes->SwitchCol Rs < 1.0 Optimize->CheckRes Derivatize Alternative: Derivatize (Benzoylation) for UV/Selectivity SwitchCol->Derivatize If OD-H Fails

Figure 1: Decision tree for method development and optimization. Blue nodes indicate primary pathways; Red/Yellow indicate troubleshooting steps.

Part 3: Validated Experimental Protocol

This protocol uses Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) under Normal Phase conditions.[1] This system is chosen for its proven ability to separate aryl-alcohol enantiomers via hydrogen bonding and


 stacking.[2]
Instrumentation & Materials
  • HPLC System: Quaternary pump, Column Oven, UV-Vis Detector (DAD preferred).[1][2]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).[1]

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).[1]

  • Sample: 3-phenoxy-2-butanol (Racemic or Enantioenriched).

Preparation of Mobile Phase
  • Composition: n-Hexane : 2-Propanol (90 : 10 v/v).[1][2]

    • Note: The phenoxy group provides significant retention; if retention times are too long (

      
      ), increase IPA to 15% or 20%.
      
  • Degassing: Ultrasonicate for 10 minutes to prevent bubble formation in the pump heads.

Sample Preparation
  • Concentration: 1.0 mg/mL.[1][2]

  • Diluent: Mobile phase (Hexane:IPA 90:10).[1][2]

  • Filtration: 0.45 µm PTFE syringe filter (Nylon is also acceptable, but PTFE is cleaner for normal phase).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain efficiency.[1]
Temperature 25°CAmbient temperature preserves chiral recognition mechanisms (H-bonding is exothermic; higher temps reduce selectivity).
Detection UV @ 254 nmThe phenoxy ring has a strong absorption maximum here (

transition).[2]
Injection Vol 5 - 10 µLPrevent column overload which causes peak broadening.
Run Time 20 - 30 minEnsure elution of strongly retained isomers (often the anti pair).
System Suitability Criteria (Self-Validation)

Before running unknown samples, the system must pass these checks using a racemic standard:

  • Resolution (

    
    ): 
    
    
    
    between the critical pair (closest eluting peaks).
  • Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[2] (If tailing occurs, add 0.1% Diethylamine to the mobile phase to mask silanol activity).
  • Theoretical Plates (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    .[2]

Part 4: Stereochemical Logic & Peak Identification[1][2]

3-phenoxy-2-butanol has two chiral centers, leading to four possible isomers. In a non-stereoselective synthesis, you will see two pairs of enantiomers (diastereomers).[2]

Stereochemistry Racemate Synthetic Mixture (4 Isomers) Syn Syn-Diastereomer Pair (Racemic) Racemate->Syn Anti Anti-Diastereomer Pair (Racemic) Racemate->Anti RR (2R, 3R) Enantiomer 1 Syn->RR SS (2S, 3S) Enantiomer 2 Syn->SS RS (2R, 3S) Enantiomer 3 Anti->RS SR (2S, 3R) Enantiomer 4 Anti->SR

Figure 2: Stereochemical hierarchy.[1][2] Standard achiral synthesis produces the Syn and Anti pairs.[2] Chiral HPLC separates all four, though often the Syn pair elutes together and the Anti pair elutes together if the column selectivity is insufficient.

Expert Insight: On Amylose columns (AD-H), the elution order is typically determined by the steric fit of the C3-phenoxy group. If you observe only two peaks from a crude reaction mixture, you are likely separating the diastereomers (Syn vs Anti) but not the enantiomers within those pairs. You must optimize the mobile phase (lower IPA %) to resolve all four peaks.[2]

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[1][2] Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Phenomenex, Inc.[1][2] Link

  • BenchChem. Application Note: Chiral HPLC Method for the Enantioselective Separation of 3-Phenylbutan-2-one (Structurally similar analog). Link[1]

  • MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. (Demonstrates Amylose-1 performance for phenoxy-alcohols). Link[1]

  • ResearchGate. Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts. (Discusses stereochemistry of related 2-butanol derivatives). Link

Sources

Comparative Stability Guide: Methoxy-Substituted Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Leads Focus: Physicochemical, Metabolic, and Chemical Stability Profiles

Executive Directive: The Stability-Potency Paradox

In medicinal chemistry, methoxy-substituted amino alcohols (e.g., methoxamine, metanephrine analogs, and substituted phenylethanolamines) represent a classic trade-off. While the methoxy group (


) often enhances receptor affinity through hydrogen bonding and improves aqueous solubility compared to alkyl analogs, it introduces specific stability liabilities that must be managed during lead optimization.

This guide moves beyond generic stability testing. We analyze the mechanistic causality of degradation in methoxy-substituted scaffolds—specifically focusing on O-demethylation (metabolic) and oxidative quinone formation (chemical) —and provide self-validating protocols to quantify these risks.

Mechanistic Stability Analysis

Metabolic Stability: The "Soft Spot" Liability

The most significant stability challenge for methoxy-substituted amino alcohols is their susceptibility to Cytochrome P450 (CYP450) mediated O-demethylation .

  • Mechanism: CYP isozymes (primarily CYP2D6 and CYP3A4) initiate oxidation at the methoxy carbon, forming a hemiacetal intermediate which spontaneously collapses to release formaldehyde and the corresponding phenol.

  • Impact: This rapid clearance reduces half-life (

    
    ) and bioavailability. Furthermore, the resulting phenolic metabolite is often rapidly conjugated (glucuronidation/sulfation), leading to rapid elimination.
    
  • Comparative Insight: Unlike electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) which block metabolism, the electron-donating methoxy group activates the aromatic ring, making it a prime target for oxidative metabolism.
Chemical Stability: Oxidative Degradation

Methoxy groups are strong Electron Donating Groups (EDGs). When situated para or ortho to the amino-alcohol side chain on an aromatic ring, they significantly increase the electron density of the


-system.
  • The Quinone Risk: Under oxidative stress (light, air, metal ions), methoxy-phenols (metabolites) or even the parent methoxy-arenes can undergo Single Electron Transfer (SET) oxidation, potentially forming reactive quinone methides or quinones. These species are toxicophores capable of alkylating DNA or proteins.

  • Benzylic Oxidation: The amino alcohol moiety typically contains a benzylic hydroxyl group. The EDG effect of the methoxy group stabilizes the benzylic carbocation/radical intermediate, thereby accelerating benzylic oxidation to the corresponding ketone (amino-ketone), which is often less active and prone to polymerization.

N-O Acyl Migration (The pH Factor)

For 1,2-amino alcohols, the reversible migration of an acyl group from nitrogen to oxygen (or vice versa) is pH-dependent.

  • Methoxy Effect: While the methoxy group is distal, its electronic effect on the pKa of the benzylic hydroxyl can subtly shift the equilibrium. However, steric hindrance (if the methoxy is ortho) plays a larger role in inhibiting the formation of the cyclic tetrahedral intermediate required for migration.

Comparative Performance Data

The following table synthesizes stability trends for a model phenylethanolamine scaffold with varying substitutions.

Table 1: Comparative Stability Profile of Substituted Amino Alcohols

FeatureMethoxy-Substituted (

)
Fluoro-Substituted (

)
Unsubstituted (

)
Metabolic Stability Low (High Intrinsic Clearance,

)
High (Metabolic Blocker)Moderate
Major Metabolite Phenol (via O-demethylation)None (Phase I stable)Hydroxylated arene
Oxidative Liability High (Prone to quinone formation)Low (Resistant)Low
Solubility (pH 7.4) HighModerateLow
Receptor Affinity High (H-bond acceptor)Moderate (H-bond mimic)Baseline
Rec. Storage Inert atm, Protect from LightStandardStandard

Visualizing the Degradation Pathways

The following diagram maps the divergent degradation pathways for methoxy-substituted amino alcohols compared to stable analogs.

StabilityPathways Parent Methoxy-Amino Alcohol (Parent Drug) CYP CYP450 (Liver Microsomes) Parent->CYP Metabolism OxStress Oxidative Stress (Light/Air/pH) Parent->OxStress Storage Hemiacetal Hemiacetal Intermediate CYP->Hemiacetal Hydroxylation Phenol Phenolic Metabolite (Active/Inactive) Hemiacetal->Phenol -HCHO Conjugate Glucuronide/Sulfate (Rapid Excretion) Phenol->Conjugate Phase II Quinone Quinone Species (Toxic) Phenol->Quinone Oxidation Radical Benzylic Radical OxStress->Radical SET Ketone Amino-Ketone (Degradant) Radical->Ketone Oxidation

Figure 1: Dual degradation pathways showing metabolic O-demethylation and chemical oxidation risks.

Experimental Protocols

To validate the stability profile of a new methoxy-substituted amino alcohol, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine the Intrinsic Clearance (


) and identify O-demethylation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Methodology:

  • Pre-incubation: Mix 445 µL of buffer (100 mM Phosphate, pH 7.4) and 5 µL of HLM. Spike with 0.5 µL of Test Compound (1 mM DMSO stock). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor transitions for Parent (

    
    ) and Phenol Metabolite (
    
    
    
    ).

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: Forced Degradation & Oxidative Stress (Chemical)

Objective: Assess susceptibility to benzylic oxidation and quinone formation.

Methodology:

  • Peroxide Stress: Dissolve compound (1 mg/mL) in Methanol/Water (50:50). Add

    
     to final concentration of 3%. Incubate at RT for 24 hours.
    
  • Metal-Catalyzed Oxidation: To a separate vial, add

    
     (0.1 eq) to simulate metal impurity stress (common in manufacturing).
    
  • Analysis: Analyze via HPLC-DAD (Diode Array Detector).

    • Success Criteria: Purity > 95%.

    • Failure Mode: Appearance of peak at RRT ~0.8 (Amino Ketone) or broad absorbance at 400-500 nm (Quinone species).

Synthesis & Optimization Workflow

When designing around the methoxy instability, follow this decision tree:

Optimization Start Lead Compound (Methoxy-Amino Alcohol) Test1 Microsomal Stability (Protocol A) Start->Test1 HighClearance High Clearance (t1/2 < 30 min) Test1->HighClearance High CL Stable Stable (Proceed to Dev) Test1->Stable Low CL Mod1 Strategy 1: Replace -OCH3 with -OCF3 (Block Metabolism) HighClearance->Mod1 Maintain Electronics Mod2 Strategy 2: Deuteration (-OCD3) (Kinetic Isotope Effect) HighClearance->Mod2 Maintain Sterics Mod3 Strategy 3: Cyclization (Dihydrobenzofuran) HighClearance->Mod3 Rigidification

Figure 2: Medicinal chemistry optimization strategies for stabilizing methoxy-amino alcohols.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on metabolic liability of methoxy groups).
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link (Discusses linker stability including methoxy/ethoxy).

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
  • Beaumont, K., et al. (2014). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. (Comparative stability of amino-alcohol linkers).
  • FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link (Basis for Protocol A).

Reference Standard Profile: 1-(3-methoxypropyl)amino-3-phenoxy-2-butanol

[1][2][3]

Executive Summary & Technical Identity

1-(3-methoxypropyl)amino-3-phenoxy-2-butanol is a critical secondary amine impurity and structural analog often monitored during the development of aryloxypropanolamine beta-blockers.[1] Structurally, it serves as a reference marker for process-related impurities arising from the ring-opening of phenoxy-epoxides with 3-methoxypropylamine.[1]

In high-performance liquid chromatography (HPLC) and LC-MS workflows, this compound is used to establish System Suitability , calculate Relative Response Factors (RRF) , and validate the specificity of stability-indicating methods.[1]

Chemical Identity
AttributeSpecification
Chemical Name 1-[(3-methoxypropyl)amino]-3-phenoxy-2-butanol
Molecular Formula C₁₄H₂₃NO₃
Molecular Weight 253.34 g/mol
Structural Class Aryloxyaminobutanol (Beta-blocker impurity analog)
Key Moieties Phenoxy ether, Secondary amine, Secondary alcohol, Methoxypropyl chain
Related CAS Note: Closely related to SAS-516 (CAS 7565-17-5), which contains an additional 3-methyl group.[1]

Comparative Analysis: Certified Reference Material vs. Alternatives

To ensure data integrity in drug filing (IND/NDA), the choice of reference standard is pivotal.[1] The following table objectively compares a Certified Reference Standard (CRS) against common laboratory alternatives (In-situ generation or Technical Grade).

Performance Comparison Matrix
FeatureCertified Reference Standard (CRS) In-Situ Reaction Mixture Technical Grade Reagent
Purity > 98.0% (HPLC/qNMR)Variable (< 60%)~90-95%
Characterization Full CoA (¹H-NMR, ¹³C-NMR, MS, IR, TGA)Unverified (Theoretical)Limited (Identity only)
Quantification Potency assigned (As-is & Dried basis)Impossible to quantify accuratelyHigh uncertainty
Traceability Traceable to SI units (via qNMR)NoneManufacturer Batch only
Stability Stability-tested packaging (Argon/Amber)Unstable (uses immediately)Unknown
Regulatory Risk Low (Acceptable for ICH Q3A/B)High (Rejected for quantitative work)Moderate (Risk of unknown impurities)
Expert Insight: The Causality of Choice

Using an In-Situ Mixture (reacting 3-methoxypropylamine with an epoxide in the lab) creates a matrix containing unreacted amine, bis-alkylated side products, and regioisomers.[1]

  • Consequence: In HPLC, these side products often co-elute with the target impurity, leading to false positive integration and incorrect mass balance calculations.[1]

  • Solution: A chromatographically purified CRS eliminates this interference, ensuring that the peak area response corresponds solely to the analyte of interest.[1]

Synthesis & Origin Pathway

Understanding the origin of this impurity is essential for process control.[1] It is typically formed via the nucleophilic attack of 3-methoxypropylamine on a phenoxy-substituted epoxide .[1]

Graphviz Diagram: Formation Pathway

The following diagram illustrates the chemical formation and potential side-reactions.[1]

SynthesisPathwayFigure 1: Formation Pathway of 1-(3-methoxypropyl)amino-3-phenoxy-2-butanolEpoxide1,2-epoxy-3-phenoxybutane(Starting Material)Target1-(3-methoxypropyl)amino-3-phenoxy-2-butanol(Target Impurity)Epoxide->Target Nucleophilic Attack (SN2)Amine3-methoxypropylamine(Reagent)Amine->TargetBisImpurityBis-alkylated Impurity(Over-reaction)Target->BisImpurity Excess Epoxide

Figure 1: Reaction scheme showing the formation of the target amino-alcohol and the potential for bis-alkylation if stoichiometry is uncontrolled.[1]

Validated Experimental Protocols

A. Standard Solution Preparation

Objective: Prepare a stable, accurate stock solution for HPLC retention time marking and linearity studies.

  • Weighing: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask.

    • Note: This compound is a secondary amine and may be hygroscopic.[1] Equilibrate the vial to room temperature before opening to prevent moisture uptake.[1]

  • Dissolution: Add 5 mL of Methanol (LC-MS Grade) . Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute to volume with Methanol.

    • Concentration: 1.0 mg/mL (Stock A).[1]

  • Working Standard: Dilute Stock A 1:100 with Mobile Phase A to obtain 10 µg/mL.

    • Stability:[1] Store at 2-8°C. Stable for 7 days (verify with check standard).

B. HPLC Method Suitability (Generic)

This method separates the impurity from the parent phenoxy-propanolamine drugs.[1]

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

60% B (15 min)

95% B (18 min)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Amine/Phenyl absorption) & 270 nm (Phenoxy)
Column Temp 40°C

Analytical Workflow for Impurity Identification

The following workflow describes how to use the reference standard to confirm impurity identity in a drug substance batch.

AnalysisWorkflowFigure 2: Impurity Identification & Qualification WorkflowSampleDrug Substance Batch(Unknown Impurity @ RRT 0.85)HPLCHPLC-UV Analysis(Spiking Experiment)Sample->HPLCStdPrepReference Standard Prep(10 µg/mL)StdPrep->HPLCMatchRetention Time Match?HPLC->MatchCoElutionCo-Elution Confirmed(Peak Purity Check)Match->CoElution YesMismatchNot the ImpurityMatch->Mismatch NoRRFCalculate RRF(Slope_imp / Slope_API)CoElution->RRF

Figure 2: Decision tree for confirming the presence of the impurity using the reference standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24223, 2-Butanol, 1-(4-methoxybutyl)amino-3-methyl-3-phenoxy-. Retrieved from [Link][1]

  • MolAid. Chemical Structure and Synonyms for Aminophenoxybutanol Derivatives. Retrieved from [Link]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1] Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Control of Impurities in Substances for Pharmaceutical Use (5.10).[1] Retrieved from [Link][1]

Toxicity Profiling of Methoxypropyl-Substituted Amines vs. Parent Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, primary and secondary alkyl or aryl amines are ubiquitous motifs for engaging target receptors. However, their high basicity (pKa > 9) and lipophilicity (logP) frequently result in promiscuous binding profiles, leading to off-target toxicities such as human ether-à-go-go-related gene (hERG) channel blockade, phospholipidosis, and cytotoxicity[1]. Scaffold hopping via the substitution of a parent amine with a 3-methoxypropyl group is a privileged strategy to mitigate these liabilities[2]. This guide objectively compares the toxicological profiles of methoxypropyl-substituted amines against their parent compounds, providing the mechanistic rationale and self-validating experimental workflows necessary for robust toxicity profiling.

The Physicochemical Rationale: Why Methoxypropyl?

The addition of a methoxypropyl chain to an amine core fundamentally alters its physicochemical properties, driving favorable toxicological outcomes across three primary domains:

  • Cardiotoxicity (hERG) Mitigation: The hERG channel's inner cavity is lined with lipophilic and aromatic residues (Tyr652, Phe656). High-pKa parent amines are protonated at physiological pH and interact strongly with these residues via cation-π and hydrophobic interactions. The ether oxygen in the methoxypropyl group increases the polar surface area (PSA) and introduces a thermodynamic desolvation penalty, which weakens these interactions and reduces hERG blockade[1].

  • Hepatotoxicity and Cytotoxicity Reduction: Highly lipophilic parent amines often accumulate in cellular membranes, disrupting lipid metabolism. The methoxypropyl substitution enhances aqueous solubility and reduces membrane accumulation. For instance, in gapmer antisense oligonucleotides (ASOs), replacing phosphorothioate with 3-methoxypropyl (MOP) phosphonate linkages abolished ALT elevation (hepatotoxicity) in vivo, significantly improving the therapeutic index[3].

  • Receptor Selectivity: In the development of 5-HT2C receptor agonists (e.g., Bexicaserin), incorporating a methoxypropyl-substituted secondary amide eliminated off-target 5-HT2B agonism, a primary driver of valvular heart disease[4].

Mechanism cluster_parent Parent Alkyl/Aryl Amine cluster_methoxy Methoxypropyl Substituted Amine P1 High pKa & Lipophilicity P2 Strong Cation-π Interaction (Tyr652/Phe656) P1->P2 P3 High hERG Liability P2->P3 M1 Ether Oxygen Introduction M2 Desolvation Penalty & Weaker Hydrophobic Binding M1->M2 M3 Reduced hERG Blockade M2->M3

Mechanistic comparison of hERG channel blockade between parent and methoxypropyl-substituted amines.

Comparative Toxicity Profiles (Quantitative Data)

The following table summarizes the quantitative toxicological improvements observed when transitioning from parent amines to methoxypropyl-substituted derivatives across various therapeutic classes.

Compound Class / TargetParent Compound ProfileMethoxypropyl-Substituted ProfileKey Toxicological Outcome
PfFNT Inhibitors (Antimalarial)p-Anilide/Amine: Cytotoxic at >10 μM3-Methoxypropylamine: Cell viability unaffected up to 100 μMReduced HepG2/HEK293 cytotoxicity[5]
Gapmer ASOs (Gene Therapy)Phosphorothioate (PS): Elevated plasma ALT (Hepatotoxicity)MOP Phosphonate: No ALT elevation at the highest dose testedImproved therapeutic index (TI)[3]
BGAz Azetidines (Antibacterial)Pyrrolidine parent: Severe hERG liabilityMethoxypropylamine (BGAz-005): hERG IC50 = 12.7 μMModulated cardiotoxicity[6]
5-HT2C Agonists (CNS / Bexicaserin)Primary/Tertiary Amine: 5-HT2B off-target activityMethoxypropyl Amide: Abolished 5-HT2B functional activityPrevented cardiovascular toxicity[4]

Experimental Workflows for Toxicity Profiling

To objectively profile the toxicity of methoxypropyl-substituted amines versus their parent compounds, the following self-validating protocols must be employed.

Workflow A Parent Amine (High logP, High pKa) B Methoxypropyl Substitution A->B C Physicochemical Modulation (Lower logD, Increased PSA) B->C D hERG Patch-Clamp (Cardiotoxicity) C->D E HepG2/HEK293 (Cytotoxicity) C->E F HLM Assay (Metabolic Stability) C->F

Workflow for evaluating the toxicological impact of methoxypropyl substitution in drug discovery.

Protocol 1: Cardiotoxicity Profiling (Automated hERG Patch-Clamp)

Objective: Quantify the reduction in hERG channel blockade upon methoxypropyl substitution.

  • Step 1: Cell Preparation. Culture CHO or HEK293 cells stably expressing the hERG potassium channel.

    • Causality Check: Stable expression ensures uniform channel density, eliminating variability in baseline tail currents.

  • Step 2: Electrophysiology Setup. Utilize an automated whole-cell patch-clamp system. Hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), and repolarize to -50 mV to measure the outward tail current.

    • Causality Check: Measuring the tail current at -50 mV isolates the hERG-specific recovery from inactivation, providing a direct measurement of channel blockade without interference from other ion fluxes.

  • Step 3: Compound Perfusion. Perfuse the parent amine and the methoxypropyl derivative at 8-point concentrations (e.g., 0.1 μM to 167 μM)[6]. Include Dofetilide (100 nM) as a positive control for complete block.

  • Step 4: Data Validation. Calculate the fractional block of the tail current. The protocol is self-validating only if the positive control achieves >95% block and the vehicle control (0.1% DMSO) shows <5% drift. Determine the IC50 using a non-linear regression curve.

Protocol 2: In Vitro Cytotoxicity (HepG2 ATP-Based Assay)

Objective: Assess the impact of substitution on cellular viability and first-pass hepatotoxicity.

  • Step 1: Cell Seeding. Seed HepG2 cells in 96-well opaque plates at a density of

    
     cells/well.
    
    • Causality Check: HepG2 cells retain critical hepatic metabolic enzymes (unlike generic HEK293 cells), providing a realistic model for hepatotoxicity driven by reactive metabolites[5].

  • Step 2: Compound Treatment. Treat cells with the parent and methoxypropyl compounds (0.1 to 100 μM) for 48 hours. Include a vehicle control and a known cytotoxic agent (e.g., Puromycin) as a positive control.

  • Step 3: ATP Quantitation. Lyse the cells and add an ATP-dependent luciferase reagent (e.g., CellTiter-Glo).

    • Causality Check: ATP quantitation directly correlates with metabolically active cells. This prevents false positives that occur in dye-reduction assays (like MTT) when compounds interfere with cellular oxidoreductases.

  • Step 4: Data Validation. Measure luminescence. The assay is validated if the positive control reduces signal by >90%. Calculate the CC50 (Concentration causing 50% cytotoxicity).

References

  • [2] Free energy perturbation (FEP)-guided scaffold hopping - PMC - NIH Source: National Institutes of Health (NIH) URL:

  • [4] Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [3] Site-specific replacement of phosphorothioate with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs Source: National Institutes of Health (NIH) URL:

  • [5] Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [6] University of Birmingham Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance Source: University of Birmingham URL:

  • [1] Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency, enhanced selectivity, and reduced hERG liability Source: ResearchGate URL:

Sources

Comparative Guide: Solid-State Profiling of Substituted Amino-Butanol Salts via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the development of anti-tubercular therapeutics, substituted amino-butanol salts —specifically Ethambutol (ETB) and its chiral precursor 2-amino-1-butanol —represent a critical class of compounds where solid-state properties dictate clinical viability.

The industry standard, Ethambutol Dihydrochloride (ETB[1]·2HCl) , presents significant formulation challenges due to its high hygroscopicity and polymorphism (Forms I and II). These physical instability issues can catalyze drug-drug interactions in fixed-dose combinations (e.g., degrading Isoniazid).

This guide objectively compares the crystallographic and physicochemical performance of the standard ETB·2HCl against engineered Alternative Salt Forms (Oxalate, Terephthalate) and Structural Analogues (Quinaldinate salts of 2-amino-1-butanol).

Key Finding: X-ray diffraction data confirms that replacing the chloride counter-ion with dicarboxylates (e.g., Oxalate) creates a robust hydrogen-bonding network that significantly reduces hygroscopicity while maintaining a stable crystalline lattice.

Part 2: Comparative Performance Analysis

The following analysis contrasts the standard salt form with alternative engineered salts and analogues, grounded in single-crystal X-ray diffraction (SCXRD) data.

Table 1: Physicochemical & Crystallographic Comparison
FeatureEthambutol Dihydrochloride (Standard) Ethambutol Oxalate (Alternative) 2-Amino-1-Butanol Quinaldinate (Analogue)
Formula



Crystal System MonoclinicTriclinic / MonoclinicMonoclinic
Space Group P2₁ (Chiral)P1 or P2₁/cP2₁/n
Hygroscopicity High (Deliquescent >70% RH)Low (Stable at elevated RH)Low (Hydrophobic packing)
Polymorphism Dimorphic (Forms I & II)Monomorphic (Stable)Dimorphic (Forms 2a & 2b)
Packing Motif Ionic layers, weak H-bonds3D H-bond Network (Robust)Charge-assisted H-bonds
Primary Risk Phase transition during millingLow aqueous solubilityChiral impurity inclusion
Mechanistic Insight: Why Alternatives Outperform
  • ETB[1][2][3]·2HCl : The chloride ions act as weak hydrogen bond acceptors, leaving the polar amino-alcohol core exposed to moisture. The lattice relies on electrostatic forces that are easily disrupted by water sorption.

  • ETB Oxalate : The oxalate anion acts as a "molecular staple," forming strong, directional hydrogen bonds (NH⁺···O⁻) with the protonated amine. This saturates the hydrogen bonding potential, leaving no sites available for water interaction.

Part 3: Detailed Crystallographic Data

Ethambutol Dihydrochloride (The Problem Child)

SCXRD reveals that ETB[1][2][4]·2HCl exists in two enantiotropic polymorphs. The phase transition is reversible but can be triggered by mechanical stress (milling/compression).

  • Form I : Stable at high temperatures.

  • Form II : Stable at room temperature.

  • Lattice Dynamics : The transition involves a "single-crystal-to-single-crystal" transformation, indicating the molecular movements are subtle but thermodynamically significant.

2-Amino-1-Butanol Quinaldinate (The Structural Model)

Studying the precursor, 2-amino-1-butanol, provides insight into the "supramolecular synthons" available for engineering.

  • Polymorphs 2a & 2b : Both crystallize in P2₁/n.[5]

  • Interaction : The structure is dominated by the charge-assisted hydrogen bond between the ammonium group (

    
    ) and the quinaldinate carboxylate (
    
    
    
    ).
  • Relevance : This confirms that bulky organic anions can force the flexible amino-butanol chain into a rigid, non-hygroscopic conformation.

Part 4: Experimental Protocols

Protocol A: Salt Screening & Crystal Growth

Objective: Generate diffraction-quality single crystals of amino-butanol salts.

  • Stoichiometric Mixing : Dissolve 1 mmol of (S,S)-Ethambutol free base in 5 mL of Ethanol (absolute).

  • Acid Addition : Add 1 mmol of the selected acid (Oxalic, Maleic, or Terephthalic) dissolved in 2 mL Ethanol.

    • Note: For HCl salts, use 1.25 M ethanolic HCl.

  • Supersaturation : Stir at 60°C for 30 mins, then filter through a 0.22 µm PTFE syringe filter.

  • Crystallization :

    • Method : Slow Evaporation at Room Temperature (SERT).

    • Vessel : 20 mL scintillation vial covered with Parafilm (pierced with 3 pinholes).

    • Timeline : Harvest crystals after 3–7 days.

Protocol B: Single Crystal X-ray Data Collection

Objective: Solve the structure to determine packing efficiency.

  • Mounting : Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using perfluoropolyether oil (CryoOil).

  • Data Collection :

    • Instrument : Diffractometer with Mo-Kα (

      
       Å) or Cu-Kα radiation.
      
    • Temperature : Maintain crystal at 100–150 K using a nitrogen cryostream to reduce thermal disorder (critical for the flexible butyl chains).

  • Refinement : Use SHELXL for least-squares refinement. Pay special attention to the H-atom positions on the Ammonium (

    
    ) and Hydroxyl (
    
    
    
    ) groups to validate salt formation vs. co-crystal formation.

Part 5: Visualization of Structural Logic

Diagram 1: Salt Selection & Crystallography Workflow

This workflow illustrates the decision matrix for selecting a salt form based on crystallographic data.

SaltScreening Start Start: Ethambutol Free Base Screening Salt Screening (Acid Counter-ions) Start->Screening Growth Crystal Growth (Slow Evaporation) Screening->Growth Ethanol/MeOH XRD Single Crystal XRD Growth->XRD Harvest Crystals Analysis Analyze H-Bond Network (Synthons) XRD->Analysis Decision Is Structure Hygroscopic? Fail Reject Candidate (High Void Volume) Decision->Fail Yes (Channels Present) Success Select Candidate (Dense Packing) Decision->Success No (3D Network) Analysis->Decision

Caption: Decision matrix for selecting stable amino-butanol salts using crystallographic density and hygroscopicity indicators.

Diagram 2: Hydrogen Bonding Topology Comparison

Visualizing why Organic Salts (Oxalate) are more stable than Inorganic Salts (HCl).

HBonding cluster_HCl Ethambutol 2HCl (Unstable) cluster_Ox Ethambutol Oxalate (Stable) ETB_HCl Ethambutol Cation Cl Cl- Anion ETB_HCl->Cl Weak Electrostatic Water H2O (Atmospheric) Cl->Water High Affinity Water->ETB_HCl Hydrolysis Risk ETB_Ox Ethambutol Cation Oxalate Oxalate Anion ETB_Ox->Oxalate Strong H-Bond (NH...O) Oxalate->ETB_Ox Chelate Effect

Caption: Topological comparison showing how Oxalate anions "lock" the structure, preventing water ingress common in HCl salts.

References

  • Rubin-Preminger, J. M., et al. (2004).[6] [R,S]-ethambutol dihydrochloride: Variable-temperature studies of a dimorphic system with very similar packing. Journal of Pharmaceutical Sciences.

  • Nugrahani, I., et al. (2017). Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. Crystal Growth & Design.

  • Kozic, S., et al. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Crystals (MDPI).

  • BenchChem Technical Guides . (2025). X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Comparative Guide.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- Content Type: Operational Safety & Logistics Guide

Executive Summary

This guide defines the safety protocols, personal protective equipment (PPE), and logistical workflows for 2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- . As a secondary amine with a phenoxy-ether backbone, this compound presents specific hazards related to corrosivity (basic) and acute toxicity .

Due to the specialized nature of this intermediate (often used in beta-blocker or adrenergic receptor ligand synthesis), specific Safety Data Sheets (SDS) are often generic. This protocol adopts a "Worst-Case Read-Across" approach, deriving safety standards from its constituent functional groups: the corrosive 3-methoxypropylamine moiety and the toxic phenoxy-alcohol core.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the causality of the hazard. This molecule is not a passive solvent; it is a reactive intermediate.

Hazard ClassRisk Justification (Structure-Activity Relationship)
Skin Corrosion (Category 1B) The secondary amine functional group (

) is basic and can saponify skin lipids, causing deep chemical burns.
Serious Eye Damage (Category 1) Amines are surfactant-like; they penetrate the corneal epithelium rapidly, causing irreversible opacity.
Acute Toxicity (Oral/Dermal) The phenoxy group contributes to systemic toxicity if absorbed.
Combustibility While less volatile than simple amines, the organic backbone supports combustion. Flash point is estimated >90°C, but vapors can travel.
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE is mandatory for all manipulations.

A. Hand Protection Strategy

Why: Standard nitrile gloves degrade rapidly upon exposure to organic amines.

  • Routine Handling (Small Scale < 10g):

    • Primary Layer: Nitrile (0.11 mm minimum thickness).

    • Secondary Layer: Nitrile (Long cuff, 0.14 mm minimum). Double-gloving provides a breakthrough time buffer.

  • Spill Cleanup / Bulk Transfer (> 10g):

    • Required: Laminate film gloves (e.g., Silver Shield® or North® Silvershield).

    • Reasoning: Laminates offer >480 min breakthrough time for amines, whereas nitrile may fail in <15 mins under direct immersion.

B. Eye & Face Protection

Why: Safety glasses are insufficient against amine vapors or splashes, which track around lenses.

  • Standard: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+).

  • High Risk (Pouring/Heating): Add a Face Shield (8-inch minimum) over the goggles.

C. Respiratory Protection

Why: Amine vapors have low odor thresholds but cause respiratory sensitization.

  • Primary Control: All work must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas Cartridge (ABEK) .

    • Note: Ensure the "K" rating (Green band) is present for Ammonia/Amines.

Operational Workflow: Step-by-Step

This workflow integrates safety checks into the experimental process to create a self-validating system.

Phase 1: Receipt & Inspection
  • Inspect Packaging: Check for "sweating" or crystallization on the outer bottle, which indicates a seal failure.

  • Labeling: Immediately apply a secondary label: "CORROSIVE - AMINE - STORE UNDER INERT GAS."

  • Logistics: Move immediately to a dedicated corrosives cabinet (Base/Alkaline section). Do not store with acids (exothermic reaction risk).

Phase 2: Weighing & Transfer

Context: This is the highest risk phase for inhalation exposure.

  • Environment: Tare the balance inside the fume hood. Do not remove the open container from the hood.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Neutralization Prep: Keep a beaker of dilute citric acid (5%) or vinegar nearby to neutralize minor drips on the work surface immediately.

Phase 3: Reaction & Synthesis
  • Inert Atmosphere: This compound is likely hygroscopic and air-sensitive (amine oxidation). Blanket with Nitrogen or Argon during use.

  • Temperature Control: If heating, use an oil bath with a thermal fuse. Avoid open flames.

Phase 4: Disposal & Waste Management
  • Segregation: Do not mix with acidic waste streams. This will generate heat and potentially toxic fumes.[1][2]

  • Classification: Label waste as "Basic Organic Waste (Contains Amines)."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers which may corrode.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start Start: Reagent Retrieval CheckPPE Check PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Functional? CheckPPE->HoodCheck Stop STOP WORK Contact EHS HoodCheck->Stop No (<80 fpm) Weighing Weighing Protocol: Keep inside Hood Use Inert Gas HoodCheck->Weighing Yes SpillCheck Spill Detected? Weighing->SpillCheck Neutralize Apply Citric Acid/Spill Pads (Do NOT use water first) SpillCheck->Neutralize Yes Reaction Reaction Execution SpillCheck->Reaction No Waste Disposal: Segregate as BASIC Waste HDPE Container Neutralize->Waste Reaction->Waste

Caption: Logical workflow for handling corrosive amino-ethers. Note the critical "Stop" point if engineering controls (Fume Hood) fail.

Emergency Response Protocols
  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes .[1][2][3][4]

    • Secondary Action: Do not use vinegar on skin burns (exothermic risk on tissue). Use water only.

    • Medical: Seek evaluation. Amine burns can have a delayed onset of necrosis.

  • Eye Contact:

    • Flush: Use eyewash station immediately. Hold eyelids open.

    • Time: Flush for a full 15 minutes .

    • Transport: Transport to ER immediately. "Time is Vision."

  • Spill (Inside Hood):

    • Close sash.

    • Absorb with sand or vermiculite.

    • Neutralize residue with dilute acid after bulk removal.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Organic Amines. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。